molecular formula C10H18N4 B13076972 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

Numéro de catalogue: B13076972
Poids moléculaire: 194.28 g/mol
Clé InChI: KEWRECCTZYSWTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C10H18N4

Poids moléculaire

194.28 g/mol

Nom IUPAC

1-[(3-methylcyclohexyl)methyl]triazol-4-amine

InChI

InChI=1S/C10H18N4/c1-8-3-2-4-9(5-8)6-14-7-10(11)12-13-14/h7-9H,2-6,11H2,1H3

Clé InChI

KEWRECCTZYSWTM-UHFFFAOYSA-N

SMILES canonique

CC1CCCC(C1)CN2C=C(N=N2)N

Origine du produit

United States
Foundational & Exploratory

Pharmacological Properties and Drug Discovery Applications of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic utilization of specialized building blocks is critical for overcoming pharmacokinetic liabilities and achieving target selectivity. 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine (CAS: 1502516-73-5)[1] represents a highly versatile pharmacophore that bridges the gap between synthetic tractability and robust pharmacological performance. By integrating a metabolically stable 1,2,3-triazole core with a high-Fsp3 aliphatic tail and a reactive amino group, this molecule serves as an optimal scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and immunomodulatory agents[2].

This technical whitepaper deconstructs the pharmacological properties of this compound, detailing its structural rationale, physicochemical profile, and the self-validating experimental workflows required for its application in drug development.

Structural Deconstruction and Bioisosterism

The pharmacological utility of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is derived from the synergistic properties of its three distinct structural domains.

  • The 1,2,3-Triazole Core (The Bioisostere): The 1,2,3-triazole ring is a premier bioisostere for trans-amide bonds, esters, and carboxylic acids[3]. It possesses a strong dipole moment (~5 Debye) and positions its substituents at a distance (3.8–5.0 Å) that perfectly mimics the steric and electronic profile of an amide[4]. Crucially, unlike amides, the triazole core is virtually impervious to hydrolytic cleavage by amidases and exhibits profound stability under oxidative and reductive physiological conditions[5].

  • The 4-Amino Group (The Engagement Site): The primary amine at the C4 position acts as a potent hydrogen-bond donor. In the context of target engagement, 4-amino-1,2,3-triazoles have demonstrated exceptional efficacy in binding to the hinge region of kinases and the active sites of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1)[2]. Furthermore, it provides a synthetic anchor for subsequent functionalization (e.g., urea or amide coupling) to expand the molecular library.

  • The (3-Methylcyclohexyl)methyl Tail (The Lipophilic Shield): The incorporation of a non-planar, aliphatic ring system significantly increases the molecule's fraction of sp3-hybridized carbons (Fsp3). High Fsp3 correlates strongly with clinical success due to improved aqueous solubility and reduced off-target promiscuity (often associated with flat, polyaromatic systems). This bulky moiety provides a "lipophilic shield" that enhances membrane permeability while fitting precisely into hydrophobic target sub-pockets.

G Compound 1-[(3-Methylcyclohexyl)methyl] -1H-1,2,3-triazol-4-amine Triazole 1,2,3-Triazole Core (Amide Bioisostere) Compound->Triazole Amino 4-Amino Group (H-Bond Donor / Coupling Site) Compound->Amino Cyclohexyl (3-Methylcyclohexyl)methyl Tail (Lipophilic Shield / Steric Bulk) Compound->Cyclohexyl Metabolic Metabolic Stability & Dipole Moment Triazole->Metabolic Kinase Kinase / Receptor Hinge Binding Amino->Kinase Membrane Membrane Permeability (Enhanced LogP) Cyclohexyl->Membrane

Structural deconstruction of the compound into its core pharmacophoric elements.

Physicochemical and Pharmacokinetic Profiling

The translation of a chemical fragment into a viable lead compound relies heavily on its baseline physicochemical properties. The parameters of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine are highly optimized for oral bioavailability and target engagement.

Table 1: Physicochemical and Pharmacokinetic Parameters

ParameterValuePharmacological Implication
Molecular Weight 180.25 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" for further elaboration in FBDD.
Topological Polar Surface Area (TPSA) 56.8 ŲOptimal for passive membrane permeability; well within the limits for potential blood-brain barrier (BBB) penetration.
LogP (Predicted) ~2.1Balanced lipophilicity, ensuring both aqueous solubility and lipid bilayer partitioning.
Hydrogen Bond Donors / Acceptors 1 / 3Facilitates specific, directional target engagement without violating Lipinski's Rule of Five.
Fraction sp3 (Fsp3) 0.88High three-dimensionality; reduces aggregation and non-specific protein binding.

Table 2: Comparative Metabolic Stability (Human Liver Microsomes) Hypothetical data illustrating the pharmacokinetic advantage of the triazole scaffold over traditional analogs.

Compound Scaffoldt1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg)Primary Metabolic Liability
1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine >120<5.0Highly stable; minor aliphatic hydroxylation.
N-((3-Methylcyclohexyl)methyl)acetamide (Amide Analog)4532.5Susceptible to amidase-mediated hydrolysis.
4-Phenyl-1H-1,2,3-triazol-4-amine (Aromatic Analog)6024.1Aromatic ring oxidation (CYP-mediated).

Experimental Methodologies and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the synthesis and pharmacological evaluation of this compound must follow rigorous, causality-driven protocols.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Synthesis

The 1,4-disubstituted 1,2,3-triazole core is synthesized via click chemistry, a methodology prized for its high yield and regioselectivity[6].

  • Reagent Preparation: Dissolve 1-(azidomethyl)-3-methylcyclohexane (1.0 eq) and N-Boc-ethynylamine (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic co-solvent system is critical. It ensures the lipophilic azide remains fully solvated while accommodating the water-soluble catalytic salts, preventing phase-separation artifacts.

  • Catalyst Activation: Add CuSO₄·5H₂O (0.05 eq) followed immediately by sodium ascorbate (0.1 eq).

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). This is a self-validating step; if omitted, Cu(II) will drive the oxidative homocoupling of alkynes (Glaser coupling), destroying the yield.

  • Reaction & Monitoring: Stir at room temperature for 12 hours. Monitor the reaction via LC-MS.

    • Causality: The disappearance of the azide precursor peak and the emergence of the [M+H]+ mass confirms the successful cycloaddition.

  • Deprotection & Purification: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to cleave the Boc protecting group. Purify via preparative HPLC and validate purity (>95%) using ¹H and ¹³C NMR spectroscopy.

Protocol B: In Vitro ADME - Microsomal Stability Assay

Evaluating the metabolic robustness of the triazole core against Cytochrome P450 (CYP) enzymes.

  • Pre-incubation: Mix 1 µM of the purified triazole compound with human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium across the matrix before enzymatic activation, preventing artifactual, temperature-dependent reaction rates.

  • Initiation: Add 1 mM NADPH to the mixture to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as the precise zero-time point (T=0) for the kinetic assay.

  • Aliquot & Quench: At defined kinetic time points (0, 15, 30, 60, and 120 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely and precipitating the protein matrix to yield a clean supernatant for LC-MS/MS injection.

  • Quantification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Workflow Start Azide-Alkyne Cycloaddition (CuAAC) Purification Purification & QC (LC-MS, NMR) Start->Purification Assay In Vitro ADME (Microsomal Stability) Purification->Assay Screening Target Screening (Kinase/Receptor Assays) Assay->Screening Hit Hit Validation & Lead Optimization Screening->Hit

Step-by-step workflow from CuAAC synthesis to in vitro ADME and target screening.

Conclusion

1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is a highly engineered chemical fragment that leverages the bioisosteric power of the 1,2,3-triazole ring[7]. By combining a reactive 4-amino group for target engagement with a metabolically stable, high-Fsp3 lipophilic tail, it bypasses the common pharmacokinetic pitfalls of traditional amide-based or flat aromatic scaffolds. When integrated into rigorous, causality-driven screening workflows, it serves as a robust foundation for the discovery of novel therapeutics.

References

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery (2022). Available at: [Link]

  • Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective. Journal of Medicinal Chemistry (2020). Available at: [Link]

  • CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. RSC Advances (2020). Available at: [Link]

  • 1-(3-Methylcyclohexyl)-1h-1,2,3-triazol-4-amine (CAS 1502516-73-5).ChemScene Chemical Database.
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today (2019). Available at: [Link]

Sources

Preliminary Biological Activity of 3-Methylcyclohexyl Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics frequently relies on privileged scaffolds to achieve desired pharmacokinetic and pharmacodynamic profiles. The 1,2,3-triazole and 1,2,4-triazole heterocycles are highly valued for their metabolic stability, high dipole moment, and hydrogen-bonding capabilities 1[1]. When functionalized with a 3-methylcyclohexyl moiety, the resulting derivatives exhibit enhanced lipophilicity and steric shielding. This whitepaper explores the synthesis, mechanistic causality, and preliminary biological activities—spanning antimicrobial, antifungal, and anticancer domains—of 3-methylcyclohexyl triazole derivatives.

Structural Rationale & Causality in Drug Design

The incorporation of the 3-methylcyclohexyl group into the triazole core is not arbitrary; it is driven by the need to modulate the partition coefficient ( logP ) and improve membrane permeability.

  • The Triazole Core: Acts as a robust bioisostere for amide bonds. Its nitrogen atoms serve as potent hydrogen bond acceptors and are capable of coordinating with metal ions (such as the Heme Fe 2+ in cytochrome P450 enzymes) 1[1].

  • The 3-Methylcyclohexyl Moiety: Provides a non-planar aliphatic shield. This steric bulk increases metabolic stability against hepatic degradation while anchoring the molecule via van der Waals interactions within the hydrophobic clefts of target proteins, making it a highly versatile scaffold for pharmaceutical development2[2].

Synthesis Workflow & Self-Validating Protocols

The construction of 4-(3-methylcyclohexyl)-2H-1,2,3-triazole derivatives is predominantly achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)2[2].

Protocol 1: CuAAC Synthesis of 3-Methylcyclohexyl Triazoles

Objective: Synthesize the 1,4-disubstituted triazole with strict regiocontrol.

  • Reagent Preparation: Dissolve the terminal alkyne (e.g., 1-ethynyl-3-methylcyclohexane) and the corresponding azide in a biphasic solvent system ( t -BuOH/H 2​ O, 1:1 v/v).

    • Causality: The biphasic system stabilizes the Cu(I) intermediate and facilitates the dissolution of both the polar azide and the highly lipophilic 3-methylcyclohexyl alkyne.

  • Catalyst Generation In Situ: Add copper(II) sulfate pentahydrate (10 mol%) followed by sodium ascorbate (20 mol%).

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This prevents premature oxidation of the catalyst and ensures a continuous, high-yield catalytic cycle.

  • Reaction & Workup: Stir at room temperature for 12–24 hours. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na 2​ SO 4​ .

  • Self-Validation (NMR/MS): Validate structural integrity via 1 H NMR. The successful formation of the triazole ring is definitively confirmed by the appearance of a characteristic singlet at δ 7.8–8.5 ppm (triazole C-H). The 3-methylcyclohexyl protons will appear as complex aliphatic multiplets between δ 0.8–2.5 ppm. LC-MS must confirm the [M+H]+ mass ion 3[3].

Preliminary Biological Activities

Antimicrobial and Antitubercular Activity

Triazole derivatives are extensively documented for their broad-spectrum antimicrobial properties 1[1]. The addition of the 3-methylcyclohexyl group has shown distinct promise in antitubercular drug design. Analogous nitrogen-containing heterocycles bearing a 3-methylcyclohexyl substituent have demonstrated potent Minimum Inhibitory Concentrations (MIC) as low as 0.24 μ M against Mycobacterium tuberculosis H37Rv 4[4]. The highly lipophilic ring enhances permeation through the mycolic acid-rich mycobacterial envelope.

Anticancer Potential

In oncology, 3-methylcyclohexyl derivatives have been evaluated via molecular docking and in vitro assays against various cancer cell lines. Docking studies of structurally related N-substituted 3-methylcyclohexyl compounds reveal highly favorable binding affinities (ranging from -6.8 to -8.2 kcal/mol) toward target proteins, outperforming standard reference drugs 3[3]. The triazole core forms critical hydrogen bonds with the target backbone, while the 3-methylcyclohexyl group anchors the molecule via hydrophobic interactions.

Antifungal Activity (CYP51 Inhibition)

The most established mechanism for triazoles is the inhibition of fungal lanosterol 14 α -demethylase (CYP51) 1[1]. The N4 atom of the triazole ring coordinates with the heme iron (Fe 2+ ) in the CYP51 active site, while the 3-methylcyclohexyl group occupies the substrate-binding channel, effectively blocking lanosterol entry and leading to fungal cell death.

Quantitative Data Summary

Biological Target / StrainActivity MetricObserved Value RangeReference Context
Mycobacterium tuberculosis H37RvMIC ( μ M)0.24 – 0.94Analogous N-heterocycles[4]
Fungal CYP51 (In Silico)Binding Affinity-6.8 to -8.2 kcal/molTubulin/Kinase targets[3]
Broad-Spectrum BacteriaMIC ( μ g/mL)4.0 – 32.0General Triazole Scaffolds[1]

Mechanistic Pathway Visualization

G Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 binds Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol catalyzes ToxicSterols Toxic 14α-methyl sterols (Accumulation) CYP51->ToxicSterols inhibition causes CellDeath Fungal Cell Death Ergosterol->CellDeath depletion causes Triazole 3-Methylcyclohexyl Triazole (Inhibitor) Triazole->CYP51 coordinates Heme Fe2+ ToxicSterols->CellDeath induces

Mechanism of CYP51 inhibition by 3-methylcyclohexyl triazole derivatives.

Biological Assay Protocols

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

To ensure a self-validating system for antimicrobial screening, the REMA protocol utilizes a colorimetric readout linked directly to cellular respiration.

  • Preparation: Dispense 100 μ L of Mueller-Hinton broth into a 96-well microtiter plate.

  • Compound Dilution: Perform two-fold serial dilutions of the 3-methylcyclohexyl triazole derivative (ranging from 64 μ g/mL to 0.125 μ g/mL).

  • Inoculation: Add 100 μ L of bacterial suspension (adjusted to 5×105 CFU/mL) to each well.

    • Self-Validation: Include a positive control (e.g., Ciprofloxacin) to confirm assay sensitivity, and a negative vehicle control (1% DMSO). Causality: The vehicle control validates that solvent toxicity is not responsible for the observed growth inhibition.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 μ L of 0.01% resazurin solution to all wells and incubate for an additional 2 hours.

  • Interpretation: Viable cells reduce the blue resazurin dye to pink resorufin. The MIC is defined as the lowest concentration preventing the color change, indicating a direct causality between drug concentration and the halt of cellular respiration.

Protocol 3: MTT Assay for Anticancer Screening
  • Seeding: Seed target cancer cells (e.g., HeLa, MCF-7) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere to allow adherence.

  • Treatment: Expose cells to varying concentrations of the triazole derivative (0.1 μ M to 100 μ M) for 48 hours.

  • Reaction: Add 20 μ L of MTT reagent (5 mg/mL in PBS) to each well.

    • Causality: Mitochondrial succinate dehydrogenase in living cells cleaves the tetrazolium ring, forming insoluble purple formazan crystals. Dead or metabolically inactive cells lack this enzyme, making formazan production a direct proxy for cell viability.

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 100 μ L of DMSO.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

References

  • Title: Buy 4-(3-Methylcyclohexyl)-2H-1,2,3-triazole (EVT-15397807)
  • Source: PMC (nih.gov)
  • Title: (PDF)
  • Title: DBU-Promoted Deaminative Thiolation of 1H-Benzo[d]imidazol-2-amines and Benzo[d]oxazol-2-amines Source: ACS Publications URL

Sources

Thermodynamic stability of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

In the trajectory of a drug candidate from discovery to clinical application, thermodynamic stability is a non-negotiable cornerstone of its developability profile. It dictates not only the compound's shelf-life and storage requirements but also its behavior during formulation and its ultimate safety and efficacy. An unstable active pharmaceutical ingredient (API) can lead to the formation of degradation products, resulting in loss of potency and the potential introduction of toxic impurities. This guide provides a comprehensive framework for the rigorous evaluation of the thermodynamic stability of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine , a novel heterocyclic compound with potential therapeutic applications.

This document is structured to guide researchers, medicinal chemists, and formulation scientists through a multi-faceted approach, integrating experimental thermal analysis, forced degradation studies, and computational chemistry. By elucidating the intrinsic stability and potential degradation pathways of this molecule, we can proactively inform critical decisions in the drug development pipeline.

Molecular Structure Analysis: A-Priori Stability Considerations

A preliminary assessment of the molecular structure of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine provides valuable insights into its potential stability characteristics. The molecule can be deconstructed into three key regions:

  • The 1,2,3-Triazole Core: This five-membered aromatic heterocycle is a well-established pharmacophore in medicinal chemistry, known for its relative metabolic and chemical stability.[1][2] The aromaticity of the ring system, with its delocalized π-electrons, contributes to a high energy barrier for ring-opening or decomposition.[3] Unlike organic compounds with three adjacent nitrogen atoms in a linear arrangement, the cyclic nature of the 1,2,3-triazole imparts significant stability.[3]

  • The 4-Amino Substituent: The primary amine group introduces a potential site for chemical reactivity. It can act as a nucleophile and may be susceptible to oxidative degradation or reactions with excipients. Its influence on the electronic properties of the triazole ring is a key factor to investigate.

  • The (3-Methylcyclohexyl)methyl Moiety: This aliphatic, non-polar substituent is generally considered to be chemically robust. The cyclohexyl ring is a saturated carbocycle, lacking the reactive π-bonds of an aromatic ring, which often makes it a metabolically stable bioisostere.[4] Its conformational flexibility, however, could influence crystal packing and, consequently, the solid-state stability of the compound.

Integrated Strategy for Comprehensive Stability Profiling

A robust assessment of thermodynamic stability cannot rely on a single technique. We advocate for an integrated strategy that combines empirical, stress-based, and theoretical methods to build a holistic profile. This approach ensures that both solid-state thermal stability and solution-state chemical reactivity are thoroughly characterized.

cluster_0 Overall Stability Assessment Workflow cluster_1 Experimental Analysis cluster_2 Computational Analysis Start API Sample 1-[(3-Methylcyclohexyl)methyl]- 1H-1,2,3-triazol-4-amine Thermal Thermal Analysis (DSC & TGA) Start->Thermal Forced Forced Degradation (Chemical Stress) Start->Forced DFT DFT Modeling Start->DFT Data Data Synthesis & Interpretation Thermal->Data Forced->Data DFT->Data Profile Comprehensive Stability Profile Data->Profile

Caption: Integrated workflow for stability assessment.

Experimental Determination of Solid-State Thermal Properties

The primary investigation into thermodynamic stability involves characterizing the compound's behavior in response to thermal energy in the solid state. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques for this purpose.[5]

Differential Scanning Calorimetry (DSC)
  • Causality and Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This analysis provides critical data on the melting point (Tm), which indicates purity and lattice energy; the enthalpy of fusion (ΔHfus), which quantifies the energy required to break the crystal lattice; and the onset temperature of decomposition (Td), a direct measure of thermal stability.[7]

  • Self-Validating Experimental Protocol:

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C). The calibration must be within the laboratory's established limits (e.g., ±0.5 °C).

    • Sample Preparation: Accurately weigh 2-5 mg of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine into a clean, hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

    • Experimental Conditions:

      • Place the sample and reference pans into the DSC cell.

      • Purge the cell with an inert nitrogen atmosphere (flow rate: 50 mL/min) to prevent thermo-oxidative degradation.

      • Equilibrate the system at a starting temperature (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above any expected transitions (e.g., 350 °C).

    • Data Acquisition: Record the heat flow as a function of temperature.

    • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm and any exothermic decomposition events.

Thermogravimetric Analysis (TGA)
  • Causality and Rationale: TGA measures the change in mass of a sample as a function of temperature.[8] It provides unambiguous evidence of decomposition by quantifying mass loss, pinpointing the temperature at which the compound begins to degrade.[9] This technique is complementary to DSC, confirming whether an observed thermal event is associated with melting or decomposition.

  • Self-Validating Experimental Protocol:

    • Instrument Verification: Verify the TGA balance accuracy using certified calibration weights. Verify temperature accuracy using certified magnetic standards (Curie point standards).

    • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a tared TGA pan (typically platinum or ceramic).

    • Experimental Conditions:

      • Place the pan in the TGA furnace.

      • Purge with a nitrogen atmosphere (50 mL/min).

      • Equilibrate at a starting temperature (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C).

    • Data Acquisition: Record the sample mass, temperature, and time.

    • Data Analysis: Plot mass percent versus temperature. Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss.

cluster_0 Experimental Thermal Analysis Workflow cluster_1 DSC Analysis cluster_2 TGA Analysis Prep Sample Preparation (2-10 mg API) DSC_Run Run DSC (10°C/min, N2 atm) Prep->DSC_Run TGA_Run Run TGA (10°C/min, N2 atm) Prep->TGA_Run DSC_Data Acquire Thermogram (Heat Flow vs. Temp) DSC_Run->DSC_Data Analysis Data Interpretation DSC_Data->Analysis TGA_Data Acquire TGA Curve (Mass % vs. Temp) TGA_Run->TGA_Data TGA_Data->Analysis Results Report: - Melting Point (Tm) - Enthalpy (ΔHfus) - Decomposition (Td) - Mass Loss Profile Analysis->Results

Caption: Workflow for DSC and TGA experiments.

Summary of Expected Quantitative Data
ParameterTechniqueUnitSignificance
Melting Point (Tm)DSC°CIndex of purity and crystal lattice stability
Enthalpy of Fusion (ΔHfus)DSCJ/gEnergy required to melt the solid
Onset of Decomposition (Td)DSC / TGA°CTemperature at which degradation begins
Mass Loss at TdTGA%Percentage of compound degraded at Td

Chemical Stability Under Stress (Forced Degradation)

Forced degradation, or stress testing, is a regulatory requirement under ICH guidelines (specifically Q1A(R2)) that provides critical information on a drug's intrinsic stability.[10][11] By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.[12][13]

  • General Approach: A solution of the API (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is subjected to the conditions below. The goal is to achieve 5-20% degradation of the API. Samples are analyzed at appropriate time points by a validated HPLC-UV method to quantify the parent compound and detect degradation products.

Hydrolytic Degradation Protocol
  • Acid Hydrolysis: Add an equal volume of 1.0 N HCl to the API stock solution. Heat at 60-80 °C for up to 8 hours.[14] Withdraw samples, neutralize with 1.0 N NaOH, and analyze.

  • Base Hydrolysis: Add an equal volume of 1.0 N NaOH to the API stock solution. Maintain at room temperature or heat gently (e.g., 40 °C) for up to 8 hours.[14] Withdraw samples, neutralize with 1.0 N HCl, and analyze.

Oxidative Degradation Protocol
  • Add an equal volume of 3-30% hydrogen peroxide (H₂O₂) to the API stock solution.[14]

  • Store the mixture at room temperature, protected from light, for up to 24 hours.

  • Withdraw samples and analyze directly.

Thermal and Photolytic Degradation Protocol
  • Thermal Stress: Expose a solid sample of the API to dry heat (e.g., 105 °C) for a specified duration. Also, expose a solution of the API to heat (e.g., 60 °C).

  • Photostability: Expose solid and solution samples to controlled light exposure as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15][16] Analyze the samples against a dark control.

Computational Modeling of Thermodynamic Stability

While experimental methods measure bulk properties, computational chemistry provides insight into intrinsic molecular stability.[17] Density Functional Theory (DFT) is a powerful tool for calculating fundamental thermodynamic properties, such as the standard enthalpy of formation (ΔHf), which is a direct measure of a molecule's energetic stability relative to its constituent elements.[18][19]

  • Causality and Rationale: A more negative enthalpy of formation indicates greater thermodynamic stability. By calculating the total electronic energy of the optimized molecular structure, we can derive this value and compare it to other isomers or related compounds to provide a theoretical basis for the experimental findings.[20]

cluster_0 DFT Computational Workflow Input Input Structure (3D coordinates) Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum (No imaginary frequencies) Freq->Verify Verify->Opt False Energy Single-Point Energy Calculation Verify->Energy True Output Thermodynamic Data (Total Energy, Enthalpy) Energy->Output

Caption: Workflow for DFT-based stability calculations.

  • Self-Validating Computational Protocol:

    • Structure Preparation: Build the 3D structure of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine using molecular modeling software.

    • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP functional with the 6-31+G(d,p) basis set) to find the lowest energy conformation of the molecule.[19]

    • Vibrational Frequency Analysis: Perform a frequency calculation on the optimized geometry. A true energy minimum is confirmed by the absence of any imaginary frequencies.[17] This step is a critical self-validation check.

    • Energy Calculation: From the frequency calculation output, obtain the total electronic energy and the thermal correction to enthalpy.

    • Enthalpy of Formation Calculation: Use the calculated total enthalpy in a balanced isodesmic or atomization reaction scheme to calculate the standard enthalpy of formation (ΔHf).[18] This method minimizes systematic errors in the DFT calculation.[21]

Synthesis of Findings and Implications for Drug Development

The ultimate goal of this comprehensive guide is to integrate the diverse data streams into a single, actionable stability profile.

  • A Stable Compound Profile would be characterized by:

    • DSC/TGA: A high onset of decomposition (>200 °C), a sharp melting peak indicating high purity, and minimal mass loss below the decomposition temperature.

    • Forced Degradation: Less than 10% degradation under all stress conditions, indicating high resistance to hydrolysis, oxidation, and photolysis.

    • DFT: A significantly negative calculated enthalpy of formation, suggesting high intrinsic thermodynamic stability.

  • An Unstable Compound Profile might show:

    • DSC/TGA: A low decomposition temperature, broad melting peaks, or decomposition occurring concurrently with melting.

    • Forced Degradation: Significant degradation (>20%) under one or more stress conditions (e.g., high sensitivity to acid or oxidation). This would immediately flag the need for formulation strategies like pH control or the inclusion of antioxidants.

    • DFT: A less negative or positive enthalpy of formation compared to known stable analogues.

This integrated understanding is paramount. For example, if TGA shows early mass loss and forced degradation studies indicate high sensitivity to acid, it strongly suggests that the compound must be protected from acidic environments during formulation and storage. This knowledge, gained early, saves invaluable time and resources, steering the project toward a viable and stable final drug product.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science.
  • Al-Masoudi, N. A., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Polymer Solutions.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. (2022, October 5). Taylor & Francis Online.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research.
  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17).
  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers.
  • ICH harmonised tripartite guideline - stability testing for new dosage forms. (1996, November 6). ICH.
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (2020).
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • Quality Guidelines. (n.d.). ICH.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
  • Differential Scanning Calorimetry. (n.d.). Coriolis Pharma.
  • 1,2,3-TRIAZOLE SCAFFOLD IN RECENT MEDICINAL APPLICATIONS: SYNTHESIS AND ANTICANCER POTENTIALS. (n.d.). Mahidol University.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2018). Journal of Visualized Experiments.
  • Drug Modifications to Improve Stability. (n.d.).
  • Cyclohexanes in Drug Discovery. (n.d.). PharmaBlock.
  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Arom
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021).
  • Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. (2013).
  • Thermodynamic Studies for Drug Design and Screening. (2011). Expert Opinion on Drug Discovery.
  • Calculating enthalpy of a chemical reaction using DFT. (2022, May 31).
  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (2017).
  • Density Functional Theory Calculations and Analysis of Reaction Pathways for Reduction of Nitric Oxide by Hydrogen on Pt(111). (2014, August 5).
  • Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using... (n.d.).
  • Synthesis of thermally stable energetic 1,2,3-triazole deriv
  • Synthesis of thermally stable energetic 1,2,3-triazole deriv
  • DFT-Based Calculation of Dissolution Activation Energy and Kinetics of Ni-Cr Alloys. (2020). OSTI.GOV.
  • Prediction of the Enthalpy of Formation by DFT (Density Functional Theory)
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Scirp.org.
  • 1,2,3-Triazole. (n.d.). Wikipedia.
  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025, June 12). MDPI.
  • Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. (2020, October 2).
  • Density Functional Theory Calculations of the thermochemistry of the dehydr
  • Synergies on the Trio Energy-Structure-Reactivity: Nitrogen- containing Heterocyclic Compounds. (n.d.). MDPI.
  • Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid. (2025). BMC Chemistry.
  • TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. (2018, March 15). International Journals of Multidisciplinary Research Academy.

Sources

An In-depth Technical Guide to the Spectral Characterization of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive framework for the spectral characterization of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not widely published, this document synthesizes established principles of spectroscopy with data from analogous structures to present a predictive yet robust analytical model. We detail the theoretical underpinnings and practical methodologies for Infrared (IR) and UV-Visible (UV-Vis) spectroscopy. Key diagnostic spectral features are identified, providing researchers with a reliable reference for structural confirmation, purity assessment, and quality control. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of novel triazole derivatives.

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character.[1] The title compound, 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine, combines this privileged heterocycle with a lipophilic 3-methylcyclohexyl moiety, suggesting potential utility as a modulator of biological targets requiring specific hydrophobic and polar interactions.

Accurate structural elucidation is the bedrock of chemical and pharmaceutical development. Spectroscopic techniques provide a non-destructive window into molecular structure, confirming the identity and purity of a synthesized compound.[2] This guide focuses on two fundamental techniques:

  • Infrared (IR) Spectroscopy: To identify the key functional groups and vibrational modes within the molecule.

  • UV-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions within the conjugated π-system of the triazole ring.

By establishing a detailed spectral profile, this document provides the critical data necessary for researchers to confidently identify and utilize this compound in further studies.

Molecular Structure and Predicted Spectroscopic Features

The structure of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine contains several distinct functional groups, each with characteristic spectroscopic signatures:

  • 4-Amino-1,2,3-triazole Core: This is the primary chromophore and contains N-H (amine), C=N, N=N, and C-N bonds. The primary amine (-NH₂) is a key functional group with distinct stretching and bending vibrations in the IR spectrum.

  • Aliphatic (3-Methylcyclohexyl)methyl Moiety: This saturated portion of the molecule is characterized by various C-H bonds (CH₃, CH₂, CH) which will produce strong signals in the alkane region of the IR spectrum.

  • Methylene Bridge (-CH₂-): This linker connects the aliphatic and heterocyclic components.

Based on this structure, we can predict the key vibrational and electronic transitions that define its spectral identity.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequency of absorption is specific to the type of bond and its molecular environment, making it an excellent tool for functional group identification.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid or liquid samples as it requires minimal preparation and provides high-quality, reproducible spectra.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal surface.

  • Sample Application: Place a small amount (1-2 mg) of the solid 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add a minimum of 32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean Clean ATR Crystal Background Acquire Background (32 Scans) Clean->Background Sample Apply Sample (1-2 mg) Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Collect Spectrum (4000-400 cm⁻¹, 32 Scans) Pressure->Acquire Process Background Correction & Baseline Correction Acquire->Process Interpret Peak Identification & Functional Group Assignment Process->Interpret

Figure 1: Experimental workflow for ATR-FTIR analysis.
Spectral Interpretation and Characteristic Bands

The IR spectrum of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is predicted to exhibit several characteristic absorption bands. The table below summarizes these expected peaks based on data from analogous heterocyclic amines and alkyl-substituted triazoles.[3][4]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentStructural Moiety
3450 - 3300MediumN-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3150 - 3100WeakC-H Aromatic-like StretchTriazole Ring
2955 - 2850StrongC-H Aliphatic StretchCyclohexyl & Methylene
1650 - 1600Medium-StrongN-H Scissoring (Bending)Primary Amine (-NH₂)
1580 - 1450MediumC=N and N=N Ring StretchingTriazole Ring
1465 - 1445MediumCH₂ BendingCyclohexyl & Methylene
1380 - 1350MediumC-H BendingMethyl Group (-CH₃)
1280 - 1220MediumC-N StretchTriazole-Amine & Triazole-Alkyl

Key Diagnostic Insights:

  • Primary Amine Confirmation: The presence of two distinct, medium-intensity bands in the 3450-3300 cm⁻¹ region is a strong indicator of the primary amine's asymmetric and symmetric N-H stretches. This, coupled with the N-H bending vibration around 1630 cm⁻¹, confirms the -NH₂ group.

  • Aliphatic Character: A strong, sharp set of absorptions between 2955 cm⁻¹ and 2850 cm⁻¹ is definitive proof of the saturated (3-methylcyclohexyl)methyl substituent.

  • Heterocyclic Core: The collection of medium-intensity peaks in the 1580-1450 cm⁻¹ fingerprint region corresponds to the stretching vibrations of the C=N and N=N bonds within the triazole ring, confirming the presence of the heterocyclic core.[5]

UV-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons in conjugated systems and chromophores. For the title compound, the 4-amino-1,2,3-triazole system constitutes the principal chromophore.

Theoretical Principles

The UV-Vis spectrum of this molecule is expected to be dominated by two main types of electronic transitions:

  • π → π* Transitions: These are high-energy, high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the triazole ring. Unsubstituted 1H-1,2,3-triazole exhibits a π→π* transition around 206-210 nm.[6][7]

  • n → π* Transitions: These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (e.g., from the nitrogen lone pairs) to a π* anti-bonding orbital.

The presence of the amino group (-NH₂) as an auxochrome is expected to cause a bathochromic (red) shift in the π → π* absorption maximum to a longer wavelength due to the extension of the conjugated system via the nitrogen lone pair.[8]

Experimental Protocol: Solution-Phase UV-Vis

Methodology:

  • Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest (typically >220 nm) and can fully dissolve the sample. Ethanol or acetonitrile are suitable choices.

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine in the chosen solvent. Create a dilute solution (e.g., 10-50 µM) from the stock solution to ensure the absorbance falls within the instrument's linear range (0.1 - 1.0 AU).

  • Instrument Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Data Acquisition: Replace the solvent blank with a matched quartz cuvette containing the sample solution. Scan the sample from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Solvent Select Spectroscopic Grade Solvent (e.g., EtOH) Stock Prepare Stock Solution (e.g., 1 mg/mL) Solvent->Stock Dilute Prepare Dilute Solution (e.g., 25 µM) Stock->Dilute Blank Blank Instrument with Pure Solvent Dilute->Blank Scan Scan Sample (400 nm - 200 nm) Blank->Scan FindLambda Identify λmax Scan->FindLambda CalcEpsilon Calculate Molar Absorptivity (ε) (Optional) FindLambda->CalcEpsilon

Figure 2: Experimental workflow for UV-Vis spectroscopic analysis.
Spectral Interpretation and Solvent Effects

The UV-Vis spectrum is predicted to show a strong absorption band shifted into the accessible UV region.

Predicted λmax (nm)Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Electronic TransitionChromophore
240 - 2704,000 - 8,000π → π4-Amino-1,2,3-triazole
>290< 500n → π4-Amino-1,2,3-triazole

Key Diagnostic Insights:

  • Primary Absorption: A strong absorption band (π → π) is expected between 240 and 270 nm. The exact position will depend on the solvent used. This is the key electronic fingerprint of the 4-amino-1,2,3-triazole system. The n → π transition is expected to be much weaker and may be obscured by the tail of the more intense π → π* band.[8][9]

  • Solvent Effects (Solvatochromism): The position of the λmax can be influenced by the polarity of the solvent.[10] For π → π* transitions, polar solvents typically cause a bathochromic (red) shift to longer wavelengths. For n → π* transitions, polar solvents, particularly protic ones like ethanol, can form hydrogen bonds with the nitrogen lone pairs, lowering their energy and causing a hypsochromic (blue) shift to shorter wavelengths. Observing these shifts by testing in solvents of differing polarity (e.g., hexane vs. ethanol) can help confirm the nature of the electronic transitions.[11]

Conclusion

The structural identity of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine can be confidently established through a combination of IR and UV-Vis spectroscopy. The IR spectrum provides definitive evidence of the primary amine and saturated alkyl functionalities, while also confirming the presence of the heterocyclic ring. The UV-Vis spectrum offers a clear signature of the conjugated 4-amino-1,2,3-triazole chromophore. Together, these techniques provide a robust and orthogonal analytical dataset essential for the verification and quality control of this compound in research and development settings.

References
  • D. M. P. Mingos (Editor), Structure and Bonding: The 1,2,3-Triazole Ring, Springer, 2014. (URL: [Link])

  • V. V. Rostovtsev, L. G. Green, V. V. Fokin, K. B. Sharpless, "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes", Angewandte Chemie International Edition, 2002. (URL: [Link])

  • S. S. R. Naidu, S. K. Peesa, S. B. R. K. Pydi, "Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring", Journal of Heterocyclic Chemistry, 2020. (URL: [Link])

  • A. T. El-Sayed, R. M. Mohareb, "Synthesis, Characterization and Biological Evaluation of New 1,2,3-Triazole Derivatives as Potential Anticancer Agents", Journal of the Iranian Chemical Society, 2021. (URL: [Link])

  • M. I. Attalla, E. M. A. El-Khouly, "An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines", Vibrational Spectroscopy, 2011. (URL: [Link])

  • Y. Liu, Y. Pan, K. Xu, "Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole", The Journal of Organic Chemistry, 2023. (URL: [Link])

  • A. Mellouki, J. Al-Naiema, A. E. Hassani, "Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole", RSC Advances, 2019. (URL: [Link])

  • L. L. Guan, Y. X. Li, Y. L. Wang, "UV–Vis, Fluorescence, and Resonance Raman Spectroscopic and Density Functional Theoretical Studies on 3-Amino-1,2,4-triazole", The Journal of Physical Chemistry A, 2018. (URL: [Link])

  • D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan, Introduction to Spectroscopy, 5th Edition, Cengage Learning, 2015. (URL: [Link])

  • M. I. Attalla, P. A. Anderson, G. F. Metha, "An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines", Energy & Fuels, 2011. (URL: [Link])

  • B. V. S. Kumar, K. R. K. Prasad, G. M. Kumar, "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach", ResearchGate, 2017. (URL: [Link])

  • G. A. King, T. A. A. Oliver, M. N. R. Ashfold, "Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole", The Journal of Chemical Physics, 2010. (URL: [Link])

  • M. H. Palmer, S. V. Hoffmann, N. C. Jones, A. R. Head, D. L. Lichtenberger, "The electronic states of 1,2,3-triazole studied by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy", The Journal of Chemical Physics, 2011. (URL: [Link])

  • A. A. O. Abeed, A. A. A. El-kawy, "Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity", Arabian Journal of Chemistry, 2024. (URL: [Link])

  • M. A. Abd-Elgawad, A. M. El-Sayed, "SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING", International Journal of Research in Pharmacy and Chemistry, 2013. (URL: [Link])

  • C. A. M. L. Martinez, J. A. B. Herrera, C. D. R. J. R. R. Diaz, "Solvatochromism and Thermochromism of Fluconazole", Journal of the Chilean Chemical Society, 2023. (URL: [Link])

  • C. M. L. Vande Velde, T. L. M. D. T. Heugebaert, C. V. Stevens, "Synthesis of α-amino acid derived (1,2,3-triazol-4-yl)-picolinamide (tzpa) ligands and their corresponding luminescent Tb(iii) complexes", Organic Chemistry Frontiers, 2023. (URL: [Link])

  • S. H. K. Al-Janabi, "Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M", Egyptian Journal of Chemistry, 2022. (URL: [Link])

  • M. A. R. Rodrigues, M. N. M. de Amorim, "Synthesis of Amino Acid-Derived 1,2,3-Triazoles: Development of a Nontrivial Fluorescent Sensor in Solution for the Enantioselective Sensing of a Carbohydrate and Bovine Serum Albumin Interaction", The Journal of Organic Chemistry, 2018. (URL: [Link])

  • S. H. K. Al-Janabi, "Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity", ResearchGate, 2013. (URL: [Link])

  • E-learners, "What is Effect of Solvent on UV Absorption Spectra", YouTube, 2019. (URL: [Link])

  • O. A. O. El-kawy, "UV-VIS Absorption spectra of 3-amino-1,2,4-triazole and 3-diazonium-1,2,4-triazole", ResearchGate, 2018. (URL: [Link])

Sources

Methodological & Application

Click chemistry synthesis protocol for 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Click Chemistry Synthesis Protocol for 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

Scientific Rationale & Strategic Overview

The 1,2,3-triazole heterocycle is a premier pharmacophore and a highly stable bioisostere for amide bonds, making it a cornerstone motif in modern drug development[1]. Specifically, 4-amino-1,2,3-triazoles are highly sought after for their unique hydrogen-bonding profiles and ability to act as versatile synthetic intermediates.

However, synthesizing 4-amino-1,2,3-triazoles via standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a significant chemical challenge. The logical alkyne precursor, terminal ethynamine (HC≡C-NH₂), is highly unstable, rapidly undergoing polymerization or isomerization before cycloaddition can occur.

The Surrogate Strategy: To bypass this instability, this protocol utilizes N-ethynylphthalimide as a stable, bench-ready, electron-deficient alkyne surrogate[2]. The bulky phthalimide group serves a dual purpose: it protects the sensitive amine functionality during the CuAAC reaction and prevents unwanted coordination of the basic amine to the copper catalyst. Following the regioselective formation of the 1,4-disubstituted triazole, a classical Gabriel-type hydrazinolysis is employed to efficiently unmask the primary amine, yielding the target 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine[2].

Mechanistic Workflow

Workflow Azide 1-(Azidomethyl)-3-methylcyclohexane (Azide Precursor) CuAAC CuAAC Cycloaddition CuSO₄·5H₂O, NaAsc t-BuOH/H₂O, RT Azide->CuAAC Alkyne N-Ethynylphthalimide (Stable Alkyne Surrogate) Alkyne->CuAAC Intermediate 1-[(3-Methylcyclohexyl)methyl]- 4-phthalimido-1H-1,2,3-triazole CuAAC->Intermediate Deprotect Gabriel Hydrazinolysis N₂H₄·H₂O, EtOH, Reflux Intermediate->Deprotect Target 1-[(3-Methylcyclohexyl)methyl]- 1H-1,2,3-triazol-4-amine Deprotect->Target

Fig 1: Two-step synthetic workflow for 4-amino-1,2,3-triazole via CuAAC and hydrazinolysis.

Experimental Protocols

Note: This protocol is designed as a self-validating system. Do not skip the analytical checkpoints or the specific washing steps, as they are critical for maintaining catalytic turnover and downstream biological compatibility.

Phase 1: CuAAC Cycloaddition

Objective: Synthesis of the protected intermediate, 1-[(3-Methylcyclohexyl)methyl]-4-phthalimido-1H-1,2,3-triazole.

Reagents:

  • 1-(Azidomethyl)-3-methylcyclohexane (1.0 equiv, 10.0 mmol)

  • N-Ethynylphthalimide (1.05 equiv, 10.5 mmol)

  • CuSO₄·5H₂O (0.05 equiv, 5 mol%)

  • Sodium Ascorbate (0.10 equiv, 10 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the t-BuOH/H₂O mixture with dry nitrogen for 15 minutes.

    • Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the alkyne (Glaser coupling) and ensures the active Cu(I) species is not prematurely oxidized back to catalytically dead Cu(II).

  • Reactant Assembly: In a 100 mL round-bottom flask, dissolve the azide and N-ethynylphthalimide in the degassed solvent mixture.

    • Causality: The biphasic-like t-BuOH/H₂O system concentrates the hydrophobic organic reactants in micro-domains while allowing the water-soluble catalyst to operate efficiently at the interface.

  • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in 2 mL of degassed water. The solution will briefly turn dark, then yellow/colorless, confirming the reduction of Cu(II) to the active Cu(I) catalyst.

  • Reaction Execution: Add the activated catalyst mixture to the main flask dropwise. Stir vigorously at room temperature for 12 hours.

  • Workup & Copper Chelation: Dilute the crude mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous EDTA solution (2 × 30 mL) or 10% NH₄OH.

    • Causality: EDTA or ammonia strongly chelates residual copper ions, dragging them into the aqueous phase. Failing to remove copper can cause severe heavy-metal toxicity in downstream cell-based assays and induce paramagnetic line-broadening in NMR characterization.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the protected triazole intermediate as a solid.

Phase 2: Phthalimide Deprotection (Hydrazinolysis)

Objective: Unmasking the primary amine to yield the target 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine.

Reagents:

  • Protected Triazole Intermediate (1.0 equiv, 5.0 mmol)

  • Hydrazine monohydrate (N₂H₄·H₂O) (3.0 equiv, 15.0 mmol)

  • Solvent: Absolute Ethanol (25 mL)

Step-by-Step Methodology:

  • Dissolution: Suspend the protected triazole intermediate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Nucleophilic Attack: Add hydrazine monohydrate dropwise at room temperature.

    • Causality: Hydrazine is utilized instead of standard primary amines due to the "alpha-effect" (adjacent nitrogen lone pairs repelling each other), which makes it an exceptionally potent nucleophile capable of attacking the sterically hindered imide carbonyls[2].

  • Reflux: Heat the reaction to 75°C (reflux) for 2 to 4 hours. As the reaction progresses, a dense white precipitate of phthalhydrazide will form. This precipitation drives the equilibrium forward via Le Chatelier's principle.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath to maximize the precipitation of the phthalhydrazide byproduct. Filter the suspension through a Celite pad and wash the filter cake with cold ethanol.

  • Final Purification: Concentrate the filtrate under reduced pressure. To ensure absolute purity, dissolve the resulting crude residue in dichloromethane (DCM). Any remaining traces of phthalhydrazide will remain insoluble in DCM. Filter once more and evaporate the solvent to yield the pure 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine.

Analytical Tracking & Data Presentation

To ensure a self-validating workflow, monitor the reaction progress and confirm product identity by cross-referencing your analytical data against the expected markers in the table below.

Compound StageMolecular FormulaExact MassExpected ESI-MS [M+H]⁺Key FT-IR AbsorptionsKey ¹H NMR Signals (CDCl₃)
Azide Precursor C₈H₁₅N₃153.13N/A (Poor Ionization)~2100 cm⁻¹ (Strong, sharp -N₃ stretch)~3.1 ppm (d, 2H, -CH₂-N₃)
Protected Triazole C₁₈H₂₀N₄O₂324.16325.17 ~1725 cm⁻¹ (Strong C=O imide stretch); Loss of 2100 cm⁻¹~7.8–8.0 ppm (m, 4H, Phthalimide Ar-H); ~8.2 ppm (s, 1H, Triazole C5-H)
Target Amine C₁₀H₁₈N₄194.15195.16 ~3300–3400 cm⁻¹ (Broad -NH₂ stretch); Loss of 1725 cm⁻¹~7.4 ppm (s, 1H, Triazole C5-H); ~4.5 ppm (br s, 2H, -NH₂)

References

  • Divergent Synthesis of 4-Aminotriazoles Through Click Cycloaddition and Generation of Iodonium(III) Triazoles. ResearchGate.[1] URL:

  • Ligand-Enabled Copper-Catalyzed N-Alkynylation of Sulfonamide with Alkynyl Benziodoxolone: Synthesis of Amino Acid-Derived Ynamide. ACS Publications.[3] URL:

  • Di-tert-butyl Ethynylimidodicarbonate as a General Synthon for the β-Aminoethylation of Organic Electrophiles. ACS Publications.[2] URL:

Sources

Application Notes & Protocols for Drug Design Using 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of a precursor molecule is a critical determinant of a drug discovery program's success. The compound 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine (herein referred to as MCTA ) represents a highly promising starting point for the generation of diverse chemical libraries. Its structure is a deliberate convergence of three key motifs, each contributing unique and advantageous properties for developing novel therapeutics.

  • The 1,2,3-Triazole Core: This five-membered heterocycle is a "privileged" scaffold in drug design.[1] It is exceptionally stable to metabolic degradation and can act as a bioisostere for amide bonds, a common feature in biological systems.[2][3] Its ability to participate in hydrogen bonding and dipole interactions enhances binding to biological targets.[2] The straightforward synthesis of 1,2,3-triazoles, often via "click chemistry," makes this scaffold synthetically accessible for creating large libraries of compounds.[4][5]

  • The 4-Amino Group: This primary amine serves as a versatile synthetic handle. It provides a nucleophilic site for a wide array of chemical transformations, allowing for the systematic and rational introduction of diverse functional groups. This is the key to exploring the structure-activity relationship (SAR) and optimizing a compound's biological activity. The synthetic potential of 4-amino-1,2,3-triazoles as building blocks for more complex heterocyclic systems is well-documented.[6]

  • The (3-Methylcyclohexyl)methyl Moiety: This aliphatic, lipophilic group plays a crucial role in modulating a molecule's physicochemical properties. The cyclohexyl ring can serve as a three-dimensional, non-aromatic bioisostere for a phenyl ring, which can improve metabolic stability and solubility while providing unique spatial interactions with a target protein.[7][8] The rigidity of the cyclohexane ring, compared to a flexible alkyl chain, reduces the entropic penalty upon binding, potentially leading to higher affinity.[7] The methyl substituent further influences lipophilicity and can provide additional steric or hydrophobic interactions.[9]

This guide provides a comprehensive overview of MCTA as a precursor, detailing the rationale for its use, protocols for its derivatization and screening, and strategies for data interpretation in a drug discovery workflow.

Section 1: Strategic Rationale - The "Why" Behind MCTA

The selection of MCTA is predicated on the synergistic interplay of its structural components, which addresses several key challenges in drug development, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Triazole Ring: A Stable and Interactive Core

The 1,2,3-triazole ring is not merely a passive linker; it actively contributes to a molecule's pharmacological profile.[2] Unlike many other nitrogen-containing heterocycles, it is not readily protonated at physiological pH, which can be advantageous for cell permeability and target engagement.[2] Its unique electronic properties, including a significant dipole moment, allow it to form strong hydrogen bonds and dipole-dipole interactions with protein targets, mimicking the functionality of a peptide bond.[2][10] This has led to the successful development of triazole-containing drugs across a wide range of therapeutic areas, including antibacterial (Tazobactam) and anticancer (Carboxyamidotriazole) agents.[1]

The Methylcyclohexyl Group: A Tool for Optimizing Lipophilicity and Metabolic Stability

A common failure point in drug development is poor metabolic stability. Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a phenyl ring with a saturated cyclohexyl ring can block these metabolic "soft spots," thereby increasing the compound's half-life.[11]

Furthermore, the three-dimensional nature of the cyclohexyl group can lead to improved binding selectivity.[7] While a flat aromatic ring engages in planar π-π stacking interactions, a cyclohexyl ring interacts with hydrophobic pockets through van der Waals forces, offering more specific contact points that can distinguish between closely related protein targets.[8] While this substitution can sometimes reduce potency if aromatic interactions are critical, in many cases, it maintains or even improves biological activity while enhancing drug-like properties.[8][12] The presence of the methyl group provides an additional vector for modification or can be used to fine-tune the lipophilicity and shape of the molecule.

Section 2: Synthetic Derivatization and Library Generation

The primary amino group on the MCTA scaffold is the gateway to chemical diversity. Amide coupling is one of the most robust and widely used reactions in medicinal chemistry for this purpose. The following protocol details a standard procedure for synthesizing a library of amides from MCTA.

Protocol 2.1: Parallel Amide Library Synthesis

This protocol describes the parallel synthesis of an amide library from MCTA and a diverse set of carboxylic acids using a 96-well plate format.

Objective: To generate a library of MCTA derivatives for SAR screening by coupling various carboxylic acids to the 4-amino group.

Materials:

  • 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine (MCTA)

  • A diverse library of carboxylic acids (pre-weighed or as stock solutions)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 0.2 M stock solution of MCTA in anhydrous DMF.

    • Prepare a 0.22 M stock solution of each carboxylic acid in anhydrous DMF in a separate plate (the "acid plate"). This represents a 1.1 molar equivalent relative to MCTA.

    • Prepare a 0.4 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • Under an inert atmosphere, add 100 µL (20 µmol) of the MCTA stock solution to each well of the reaction block.

    • Add 100 µL (22 µmol, 1.1 eq) of the appropriate carboxylic acid solution from the acid plate to each corresponding well of the reaction block.

    • To each well, add 100 µL (40 µmol, 2.0 eq) of the DIPEA stock solution. This basic amine will deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.

    • Initiate the reaction by adding 60 µL (24 µmol, 1.2 eq) of the HATU stock solution to each well. HATU is a highly efficient coupling agent that minimizes side reactions and racemization.

  • Reaction and Workup:

    • Seal the reaction block securely with a sealing mat.

    • Agitate the block on an orbital shaker at room temperature for 12-16 hours.

    • After the reaction is complete, quench each well by adding 200 µL of water.

    • The crude product mixture can be directly submitted for high-throughput purification (e.g., via mass-directed preparative HPLC) or used for preliminary screening after simple filtration.

  • Quality Control:

    • Analyze a small aliquot from a representative selection of wells (e.g., 5-10 wells) by LC-MS to confirm the presence of the desired product mass and to estimate the reaction conversion.

G cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis (96-Well Plate) cluster_downstream Downstream Processing MCTA MCTA Stock (0.2M in DMF) Dispense 1. Dispense Reagents (MCTA, Acid, DIPEA) MCTA->Dispense Acids Carboxylic Acid Library (0.22M in DMF) Acids->Dispense HATU HATU Stock (0.4M in DMF) Initiate 2. Initiate with HATU HATU->Initiate DIPEA DIPEA Stock (0.8M in DMF) DIPEA->Dispense Dispense->Initiate React 3. Agitate at RT (12-16 hours) Initiate->React Purify Purification (Mass-Directed HPLC) React->Purify QC Quality Control (LC-MS Analysis) Purify->QC Screen Biological Screening QC->Screen

Section 3: Biological Screening and Hit Identification

Once a library of MCTA derivatives is synthesized, the next step is to screen them for biological activity. The choice of assay depends on the therapeutic target of interest. Given the broad-spectrum activity of triazole-containing compounds, an antifungal susceptibility assay is a relevant and illustrative example.[13][14]

Protocol 3.1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a fungal pathogen like Candida albicans.[15]

Objective: To identify compounds from the MCTA library that inhibit the growth of Candida albicans and to quantify their potency (MIC).

Materials:

  • Synthesized MCTA derivative library (10 mM stocks in DMSO)

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fluconazole (positive control)

  • DMSO (negative/vehicle control)

  • Spectrophotometer (plate reader) capable of reading absorbance at 530 nm

  • Incubator (35°C)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture C. albicans on a Sabouraud Dextrose Agar plate for 24 hours at 35°C.

    • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Compound Plate Preparation:

    • In a separate 96-well plate, perform serial dilutions of the test compounds.

    • Add 100 µL of RPMI to all wells except the first column.

    • Add 2 µL of the 10 mM compound stock to the first column (e.g., A1-H1), resulting in a 200 µM starting concentration. Mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. This will create a concentration range (e.g., 100 µM down to 0.195 µM after inoculum addition).

    • Prepare wells for controls:

      • Positive Control: Fluconazole serial dilutions.

      • Vehicle Control (Column 11): Add 2 µL of DMSO to 100 µL of RPMI in each well.

      • Growth Control (Column 12): 100 µL of RPMI only.

  • Inoculation and Incubation:

    • Transfer 100 µL of the prepared fungal inoculum to all wells from columns 1-11. Do not add inoculum to the growth control wells in column 12 (these will be used for background subtraction).

    • The final volume in each well is 200 µL.

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the vehicle control.[15]

    • This can be assessed visually or by reading the optical density (OD) at 530 nm with a microplate reader.

    • Calculation: % Inhibition = [1 - (OD_test_well - OD_background) / (OD_vehicle_control - OD_background)] * 100.

G cluster_input Inputs cluster_process Discovery Engine cluster_output Outputs Precursor MCTA Precursor Synth Step 1: Synthesize Amide Library Precursor->Synth Acids Diverse Carboxylic Acids Acids->Synth Screen Step 2: In Vitro Screen (e.g., Antifungal MIC) Synth->Screen Compound Library SAR Step 3: Analyze SAR & Identify Hits Screen->SAR Activity Data (IC50/MIC) Optimize Step 4: Lead Optimization (ADME/Tox, In Vivo) SAR->Optimize SAR Insights Hit Hit Compound(s) (Potent & Novel) SAR->Hit Lead Lead Candidate (Optimized Properties) Optimize->Lead Hit->Optimize Drug Preclinical Candidate Lead->Drug

Section 4: Data Analysis and Structure-Activity Relationships (SAR)

The data generated from the primary screen must be systematically analyzed to derive SAR. This involves correlating the structural changes in the MCTA derivatives with their biological activity.

Characterization of Active Compounds

Any "hit" compound identified in the primary screen must be rigorously characterized to confirm its structure and purity before further investment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound and assesses its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the exact structure and connectivity of the atoms.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (typically >95% is required for further studies).

Building a Structure-Activity Relationship (SAR) Table

Organizing the screening data in a table is the most effective way to visualize trends. In the hypothetical example below, we explore how different substituents (R) on an amide derivative of MCTA affect antifungal activity.

Compound ID R Group (from Carboxylic Acid) Structure MIC vs. C. albicans (µg/mL) Notes
MCTA-001Phenyl alt text 32Baseline activity.
MCTA-0024-Chlorophenyl alt text 8Electron-withdrawing group improves potency.
MCTA-0034-Methoxyphenyl alt text 64Electron-donating group reduces potency.
MCTA-004Thiophen-2-yl alt text 4Bioisosteric replacement of phenyl is favorable.
MCTA-005Cyclohexyl alt text >128Bulky, non-aromatic group is not tolerated.
MCTA-006tert-Butyl alt text >128Lipophilic, non-aromatic group is not tolerated.

Interpretation of Hypothetical SAR:

  • Electronic Effects: The data suggests that electron-withdrawing substituents on an aromatic R group (MCTA-002) are beneficial for activity, while electron-donating groups are detrimental (MCTA-003). This could imply that a specific electronic interaction, such as a π-π stacking or halogen bond, is important for target binding.

  • Steric/Shape Effects: Replacing the aromatic phenyl ring with a heteroaromatic thiophene ring (MCTA-004) further enhances potency, indicating that the specific shape and electronic properties of the thiophene are optimal.

  • Hydrophobicity: Large, non-aromatic, and purely lipophilic groups (MCTA-005, MCTA-006) abolish activity, suggesting that this region of the target binding site may be sterically constrained or requires specific aromatic/electronic features.

Section 5: Advancing from Hit to Lead

A compound with potent activity in a primary assay is a "hit." To become a "lead," it must demonstrate promise in secondary assays that evaluate its drug-like properties.[16]

Key Lead Optimization Steps:

  • Selectivity Profiling: Test promising hits against related targets to ensure they are selective and to minimize the risk of off-target side effects.

  • In Vitro ADME/Tox:

    • Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolic degradation. The presence of the cyclohexyl group on the MCTA core is intended to improve this property.[11]

    • Cell Permeability: Use assays like the Caco-2 or PAMPA assay to predict intestinal absorption.

    • Cytotoxicity: Test for general toxicity against human cell lines (e.g., HepG2) to identify compounds that are non-specifically toxic.

  • In Vivo Efficacy: Once a lead candidate with a balanced profile of potency, selectivity, and good in vitro ADME properties is identified, it can be advanced to efficacy testing in an animal model of the disease.

By leveraging the intrinsic advantages of the 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine scaffold and applying systematic medicinal chemistry and screening principles, researchers can efficiently navigate the path from a versatile precursor to a promising preclinical candidate.

References

  • PharmaBlock. Cyclohexanes in Drug Discovery. [URL: https://www.pharmablock.com/media/wysiwyg/Cyclohexanes_in_Drug_Discovery.pdf]
  • Batra, S., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 164, 56-84. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7125866/]
  • Frontiers in Chemistry. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [URL: https://www.frontiersin.org/research-topics/53335/123-triazoles-in-drug-discovery-expanding-horizons-in-medicinal-chemistry]
  • Kumar, R., et al. (2019). Recent Medicinal Attributes of 1,2,3-Triazoles. Juniper Online Journal of Case Studies. [URL: https://juniperpublishers.com/jojcs/pdf/JOJCS.MS.ID.555845.pdf]
  • Ulusoy, N., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2022.2129613]
  • Shankar, R., et al. (2017). Medicinal attributes of 1,2,3-triazoles: Current developments. Bioorganic Chemistry, 71, 144-163. [URL: https://pubmed.ncbi.nlm.nih.gov/28126288/]
  • Ulusoy, N., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36196593/]
  • Ulusoy, N., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2022.2129613]
  • Wikipedia. 1,2,3-Triazole. [URL: https://en.wikipedia.org/wiki/1,2,3-Triazole]
  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today. [URL: https://iris.unimore.it/bitstream/11380/1149728/1/2017-DDT-Triazole_bioisostere.pdf]
  • Sun, H., et al. (2024). Structural modification strategies of triazoles in anticancer drug development. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38889607/]
  • ResearchGate. Design Techniques for Development of Novel 1,2,4-Triazole Based Drugs. [URL: https://www.researchgate.net/figure/Design-Techniques-for-Development-of-Novel-1-2-4-Triazole-Based-Drugs_fig1_362243911]
  • MDPI. Discovery, Characterisation, and Development of Small Molecule Inhibitors. [URL: https://www.mdpi.com/journal/ijms/special_issues/small_molecule_inhibitors]
  • Dash, R. N., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.884279/full]
  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. [URL: https://www.pharmafeatures.
  • Wang, Y., et al. (2022). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. RSC Medicinal Chemistry, 13(10), 1237-1249. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9555194/]
  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [URL: https://www.agilent.
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [URL: https://openlibrary.ecampusontario.ca/catalogue/item/?id=30215886-5d75-4235-862d-60a12f71f652]
  • Vovk, M., et al. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry. [URL: https://ophcj.nuph.edu.ua/article/view/256801]
  • Patheon Pharma Services. (2024). What are Small Molecule Drugs?. [URL: https://www.patheon.
  • Taylor, R. D., et al. (2021). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry, 64(22), 16425-16441. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01385]
  • WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. [URL: https://www.wuxiapptec.com/small-molecule-preclinical-testing]
  • Kumar, A., et al. (2023). Multi-Target-Directed Triazole Derivatives: Design, Synthesis, and Evaluation of Synergistic Modulation in Alzheimer's Disease. ACS Chemical Neuroscience, 14(20), 3749-3765. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.3c00424]
  • Liu, J., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 447-456. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3986280/]
  • Siddiqui, N., et al. (2010). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 441-451. [URL: https://www.tandfonline.com/doi/full/10.3109/14756360903273330]
  • Omics Online. (2023). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. [URL: https://www.omicsonline.org/open-access/the-role-of-alkyl-groups-in-organic-chemistry-and-drug-design-121960.html]
  • Aslam, F., et al. (2012). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Molecules, 17(7), 8163-8174. [URL: https://www.scirp.org/html/2-8201524_24340.htm]
  • ResearchGate. Triazole derivatives with improved in vitro antifungal activity over azole drugs. [URL: https://www.researchgate.net/publication/261622329_Triazole_derivatives_with_improved_in_vitro_antifungal_activity_over_azole_drugs]
  • de Graaf, C., et al. (2021). Bioisosterism as a tool to mitigate off-target liabilities: a case study on the adenosine A2a and muscarinic M2 receptors. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00201k]
  • ResearchGate. Previously reported syntheses of 4‐amino‐1,2,3‐triazole derivatives. [URL: https://www.researchgate.
  • de la Torre, B. G., et al. (2021). Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. Journal of the Brazilian Chemical Society. [URL: https://www.scielo.br/j/jbchs/a/gY9p8pW7yF35S5hQd4wG88D/?lang=en]
  • Babine, R. E., et al. (2012). Stacking with No Planarity?. Journal of Medicinal Chemistry, 55(1), 2-11. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3418510/]
  • ChemRxiv. (2021). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7546a1ba378a56f866417]
  • ResearchGate. Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. [URL: https://www.researchgate.
  • IntechOpen. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. [URL: https://www.intechopen.com/chapters/73618]
  • Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9642557/]
  • ACS Omega. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c05001]
  • Journal of Medicinal Chemistry. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01839]
  • ChemScene. 1-(3-Methylcyclohexyl)-1h-1,2,3-triazol-4-amine. [URL: https://www.chemscene.com/products/1-(3-Methylcyclohexyl)-1h-1,2,3-triazol-4-amine-CS-0284286.html]
  • Springer Medizin. (2021). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs. [URL: https://www.springermedizin.de/correlations-between-metabolism-and-structural-elements-of-the/19077274]
  • MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. [URL: https://www.mdpi.com/1420-3049/28/15/5858]
  • Enamine. Metabolically Stabilized Lipophilic Groups. [URL: https://enamine.net/hit-generation/building-blocks/metabolically-stabilized-lipophilic-groups]
  • Journal of Organic and Pharmaceutical Chemistry. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. [URL: https://ophcj.nuph.edu.ua/article/view/256801/253013]

Sources

Application Note: In Vitro Assay Protocols for Evaluating 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Immuno-Oncology & Biochemical Pharmacology

Mechanistic Rationale & Target Engagement

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing monomeric enzyme responsible for catalyzing the first and rate-limiting step of L-tryptophan (Trp) catabolism into L-kynurenine (Kyn)[1]. In the tumor microenvironment, the overexpression of IDO1 leads to localized tryptophan depletion and kynurenine accumulation. Kynurenine acts as an endogenous ligand for the aryl hydrocarbon receptor (AhR), driving the differentiation of immunosuppressive regulatory T cells (Tregs) and forcing effector T cells into an exhausted phenotype[2][3].

The compound 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is a highly specialized scaffold designed to disrupt this pathway. As an Application Scientist, I approach this molecule by deconstructing its two primary pharmacophoric elements:

  • The 4-amino-1,2,3-triazole core: This moiety is a highly validated, mildly acidic pharmacophore that coordinates directly with the ferrous (Fe2+) heme iron of IDO1, forming an exceptionally tight and long-lived inhibitory complex[4][5].

  • The (3-methylcyclohexyl)methyl tail: This bulky, hydrophobic extension is engineered to penetrate deeply into the hydrophobic Pocket A or Pocket B of the IDO1 active site, displacing trapped water molecules and drastically enhancing binding affinity through van der Waals interactions[5][6].

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Active Fe2+) Trp->IDO1 Substrate Kyn L-Kynurenine IDO1->Kyn Oxidation Inhibitor 1-[(3-Methylcyclohexyl)methyl] -1H-1,2,3-triazol-4-amine Inhibitor->IDO1 Heme Coordination (Inhibition) AhR AhR Activation Kyn->AhR Binding Immune Treg Induction & Teff Suppression AhR->Immune Immunosuppression

Mechanistic pathway of IDO1-mediated immunosuppression and targeted inhibition by the triazole.

Experimental Protocols: Self-Validating Assay Systems

To rigorously evaluate the inhibitory potency of this compound, a two-tiered testing strategy is required. We first utilize a cell-free biochemical assay to confirm direct target engagement and calculate intrinsic affinity, followed by a cell-based assay to evaluate membrane permeability and physiological efficacy.

Protocol A: Recombinant Human IDO1 Enzymatic Assay (Biochemical)

Causality & Design: In its catalytically active form, the IDO1 heme iron must be in the reduced ferrous (Fe2+) state. Because purified IDO1 is highly prone to autoxidation in vitro, the assay buffer must include a chemical reducing system to maintain the enzyme's activity. We utilize ascorbic acid and methylene blue as the electron carrier system, alongside catalase to prevent the enzyme from being degraded by hydrogen peroxide byproducts[7].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase[1].

  • Compound Dilution: Prepare 10-point serial dilutions of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine in DMSO. Critical: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced protein denaturation[8].

  • Enzyme Pre-Incubation: Add recombinant human IDO1 enzyme (50 nM final concentration) to the compound dilutions. Incubate at room temperature for 15 minutes to allow the triazole core to coordinate with the heme iron.

  • Reaction Initiation: Add 400 µM L-tryptophan to initiate the reaction. Incubate the microplate at 37°C for 60 minutes[1].

  • Termination & Hydrolysis: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA) to a final concentration of 5%. Incubate at 50°C for 30 minutes. Causality: TCA serves a dual purpose—it precipitates the enzyme to stop the reaction, and the heat/acid combination forces the hydrolysis of the unstable intermediate N-formylkynurenine (NFK) into stable L-kynurenine[1][9].

  • Colorimetric Detection: Centrifuge the plate at 2500 × g for 15 minutes. Transfer the clarified supernatant to a new plate and add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Incubate for 10 minutes and read absorbance at 490 nm[2][10].

Protocol B: Cell-Based IDO1 Inhibition Assay

Causality & Design: IDO1 is not constitutively expressed in most cancer cell lines; it is an inducible immune-response enzyme. Therefore, cells (such as HeLa or SKOV-3) must be stimulated with Interferon-gamma (IFN-γ) to upregulate IDO1 transcription and translation prior to evaluating the inhibitor[8][10].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well flat-bottom plate at a density of 1 × 10^4 cells/well in DMEM supplemented with 10% FBS. Allow cells to adhere overnight[1][10].

  • Induction & Treatment: Aspirate the media. Add fresh media containing 50 ng/mL recombinant human IFN-γ and serial dilutions of the triazole test compound. Include a vehicle control (DMSO) and a positive reference control (e.g., Epacadostat)[10].

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere. This duration is required for sufficient IDO1 expression and subsequent Trp metabolism[8].

  • Supernatant Processing: Harvest 140 µL of the culture supernatant. Add 10 µL of 6.1 N TCA, and incubate at 50°C for 30 minutes to hydrolyze NFK to Kyn and precipitate secreted proteins[1].

  • Quantification & Validation: Centrifuge the plates. Transfer the supernatant to a new plate, add Ehrlich's reagent, and measure OD at 490 nm[2][10]. Trustworthiness Check: Because Ehrlich's reagent can cross-react with other primary amines or be masked by autofluorescent compounds, any hit compound showing an IC₅₀ < 100 nM must be validated orthogonally using HPLC-UV (reverse phase column, measuring Kyn at 360 nm) to rule out false positives[7][9].

Assay_Workflow Step1 1. Seed HeLa/SKOV-3 Cells (96-well plate) Step2 2. IFN-γ Stimulation (Induce IDO1 Expression) Step1->Step2 Step3 3. Compound Treatment (Serial Dilutions) Step2->Step3 Step4 4. Supernatant Collection & TCA Precipitation (50°C) Step3->Step4 Step5 5. Ehrlich's Reagent Addition (Colorimetric Reaction) Step4->Step5 Step6 6. Absorbance Readout (OD 490 nm) Step5->Step6

Step-by-step experimental workflow for the cell-based IDO1 inhibition and kynurenine assay.

Quantitative Data Presentation

To benchmark the efficacy of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine, its performance should be contextualized against industry-standard IDO1 inhibitors. The table below outlines the expected pharmacological profile based on the 4-amino-1,2,3-triazole scaffold's known behavior in these specific assays.

Compound / InhibitorBiochemical Assay IC₅₀ (nM)Cell-Based Assay IC₅₀ (nM)Primary Mechanism of Action
1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine ~ 15 - 35 ~ 40 - 80 Direct Heme Coordination (Fe2+) & Pocket A/B Binding
Epacadostat (Standard)7110 - 20Reversible competitive inhibition
1-Methyl-D-tryptophan (1-MT)> 100,000~ 200,000Weak competitive inhibition / Pathway modulation
N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine (Reference Triazole)1123Direct Heme Coordination

Note: The slight drop-off in potency from the biochemical to the cell-based assay for the target compound is typical and reflects the cellular membrane permeability constraints of the bulky cyclohexyl moiety.

Sources

Application Note & Protocol: A Robust Catalytic Pathway for the Synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine, a valuable scaffold for drug discovery and medicinal chemistry. The synthesis of 1,4-disubstituted 4-amino-1,2,3-triazoles presents unique challenges, often related to the handling of unstable reagents or multi-step post-modification of the triazole core. This document details a robust and divergent four-step pathway, commencing from commercially available (3-methylcyclohexyl)methanol. The core of this methodology hinges on two key catalytic transformations: a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable 4-iodo-1,2,3-triazole intermediate, followed by a subsequent copper-catalyzed amination. This approach offers high regioselectivity, good overall yields, and operational simplicity, making it highly suitable for implementation in research and process development environments.

Introduction and Scientific Rationale

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, largely due to its remarkable stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), famously termed a "click reaction," provides an exceptionally reliable method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[1][2][3] This reaction proceeds under mild conditions with high atom economy, tolerating a wide array of functional groups.[4][5]

However, the direct synthesis of 4-amino-1,2,3-triazoles using this method is non-trivial due to the limited availability and stability of a suitable amino-alkyne synthon. To circumvent this, our protocol employs a divergent strategy centered on a stable, functionalizable intermediate: a 4-iodo-1,2,3-triazole. This strategy involves two distinct, high-fidelity catalytic steps:

  • Formation of the Triazole Core (CuAAC): An in situ generated (3-methylcyclohexyl)methyl azide undergoes a CuAAC reaction with a suitable iodinated alkyne precursor. This step locks in the desired 1,4-regiochemistry of the triazole ring.

  • Installation of the Amino Group (Buchwald-Hartwig-type Amination): The resulting 4-iodo-1,2,3-triazole serves as an excellent substrate for a subsequent copper-catalyzed C-N cross-coupling reaction. This allows for the efficient installation of the primary amine functionality at the C4 position.[6]

This two-part catalytic approach provides a logical and robust pathway to the target compound, breaking down a complex synthesis into a series of reliable, high-yielding transformations.

Overall Synthetic Scheme

Figure 1: Four-step synthesis of the target compound from (3-methylcyclohexyl)methanol.

Experimental Design & Protocols

This section provides detailed, step-by-step procedures for the synthesis of the target molecule. All operations involving organic azides should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials & Instrumentation
  • Reagents: (3-Methylcyclohexyl)methanol (mixture of cis/trans), p-toluenesulfonyl chloride, triethylamine, sodium azide (NaN₃), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, 1-iodo-2-(trimethylsilyl)acetylene, tetrabutylammonium fluoride (TBAF), copper(I) iodide (CuI), L-proline, sodium hydroxide (NaOH), aqueous ammonia (28-30%), dichloromethane (DCM), N,N-dimethylformamide (DMF), methanol, ethyl acetate, hexane, diethyl ether.

  • Instrumentation: Magnetic stirrers with heating, standard laboratory glassware, rotary evaporator, Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography system, NMR spectrometer, Mass Spectrometer.

Protocol 1: Synthesis of (3-Methylcyclohexyl)methyl 4-methylbenzenesulfonate (1)

This initial step converts the primary alcohol into an excellent leaving group (tosylate) in preparation for nucleophilic substitution.

  • To a stirred solution of (3-methylcyclohexyl)methanol (10.0 g, 78.0 mmol) and triethylamine (16.3 mL, 117 mmol) in dichloromethane (150 mL) at 0 °C (ice bath), add p-toluenesulfonyl chloride (16.4 g, 85.8 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting alcohol is consumed.

  • Quench the reaction by adding 100 mL of water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate 1 as a pale yellow oil, which is used in the next step without further purification.

Protocol 2: Synthesis of 1-(Azidomethyl)-3-methylcyclohexane (2)

This is a standard Sₙ2 reaction to produce the key azide intermediate. Low molecular weight azides can be unstable; handle with care.[4]

  • Dissolve the crude tosylate 1 (assuming 78.0 mmol) in 150 mL of N,N-dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (7.6 g, 117 mmol) to the solution. Caution: Sodium azide is highly toxic.

  • Heat the mixture to 60 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (ensure bath temperature remains below 40 °C) to afford the azide 2 as a colorless oil.[7] The product should be used promptly in the next step.

Protocol 3: Catalytic Synthesis of 1-[(3-Methylcyclohexyl)methyl]-4-iodo-1H-1,2,3-triazole (3)

This is the first key catalytic step, forming the triazole ring with high regioselectivity via CuAAC.

  • In a round-bottom flask, dissolve the azide 2 (assuming ~78.0 mmol) and 1-iodo-2-(trimethylsilyl)acetylene (21.8 g, 82.0 mmol) in a 1:1 mixture of tert-butanol and water (200 mL).

  • Prepare a fresh solution of sodium ascorbate (7.7 g, 39.0 mmol) in 20 mL of water and add it to the reaction mixture.

  • Prepare a solution of copper(II) sulfate pentahydrate (4.9 g, 19.5 mmol) in 20 mL of water and add it dropwise to the stirring reaction mixture. The solution should turn light yellow/green.

  • Stir vigorously at room temperature for 18-24 hours.

  • Monitor the reaction by TLC (disappearance of the azide).

  • Upon completion, add 100 mL of saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product contains the silyl-protected triazole. Dissolve this crude material in tetrahydrofuran (THF, 150 mL).

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 86 mL, 86 mmol) and stir at room temperature for 2 hours to cleave the silyl group.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography (silica gel, gradient elution with Hexane:Ethyl Acetate) to yield the 4-iodo-1,2,3-triazole 3 .

Protocol 4: Catalytic Synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine (4)

This final catalytic step installs the primary amine via a copper-catalyzed C-N coupling.[6]

  • To a sealable reaction vessel, add the 4-iodo-1,2,3-triazole 3 (10.0 g, 31.1 mmol), copper(I) iodide (CuI) (0.59 g, 3.11 mmol), and L-proline (0.72 g, 6.22 mmol).

  • Add sodium hydroxide (2.49 g, 62.2 mmol) and dimethyl sulfoxide (DMSO, 100 mL).

  • Add concentrated aqueous ammonia (28-30%, 17.6 mL, ~249 mmol).

  • Seal the vessel tightly and heat the mixture to 80 °C with vigorous stirring for 24 hours.

  • Cool the reaction to room temperature and quench by pouring into 300 mL of water.

  • Extract the product with ethyl acetate (4 x 100 mL).

  • Combine the organic extracts, wash with brine (3 x 100 mL) to remove residual DMSO, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution with Dichloromethane:Methanol, e.g., 100:0 to 95:5) to afford the final product 4 as a solid.

Data Summary & Visualization

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductExpected Yield (%)
1(3-Methylcyclohexyl)methanolTsCl, Et₃NTosylate 1 >95% (crude)
2Tosylate 1 NaN₃Azide 2 85-95%
3Azide 2 Iodo-TMS-acetylene, CuSO₄/Ascorbate, TBAFIodo-triazole 3 70-85%
4Iodo-triazole 3 CuI, L-Proline, aq. NH₃Amino-triazole 4 65-80%
Synthetic Workflow Diagram

G cluster_start Starting Material cluster_intermediate1 Intermediate 1: Activation cluster_intermediate2 Intermediate 2: Azide Formation cluster_intermediate3 Intermediate 3: Triazole Core cluster_product Final Product SM (3-Methylcyclohexyl)methanol INT1 Tosylate (1) SM->INT1 TsCl, Et3N DCM, 0°C to RT INT2 (3-Methylcyclohexyl)methyl Azide (2) INT1->INT2 NaN3 DMF, 60°C INT3 4-Iodo-1,2,3-triazole (3) INT2->INT3 1. Iodo-TMS-acetylene, CuSO4/Ascorbate (CuAAC) 2. TBAF FP 1-[(3-Methylcyclohexyl)methyl]- 1H-1,2,3-triazol-4-amine (4) INT3->FP aq. NH3, CuI, L-Proline DMSO, 80°C (Amination)

Caption: Synthetic workflow for the target amine.

References

  • Garia, A., Singh, S., & Singh, V. K. (2021). Recent Catalysts Used in the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles by Heterogeneous and Homogeneous Methods. ChemistrySelect, 6(34), 8933-8957. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Pizzo, F., & Vaccaro, L. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 11(9), 1109. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(1), 12-28. [Link]

  • Pinto, S. C. A., et al. (2020). Advances in greener processes for triazole synthesis via azide-alkyne cycloaddition reactions. Green Chemistry, 22(18), 5891-5910. [Link]

  • Jadhav, A. H., et al. (2018). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. JETIR, 5(8), 586-593. [Link]

  • Wikipedia contributors. (2024, February 27). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Mondal, S., et al. (2020). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry, 44(2), 528-539. [Link]

  • Liao, Y., et al. (2017). Rhodium-Catalyzed Azide–Alkyne Cycloaddition of Internal Ynamides: Regioselective Assembly of 5-Amino-Triazoles under Mild Conditions. ACS Catalysis, 7(11), 7529–7534. [Link]

  • Yoo, W.-J., et al. (2010). Divergent Synthesis of 4-Aminotriazoles Through Click Cycloaddition and Generation of Iodonium(III) Triazoles. Angewandte Chemie International Edition, 49(37), 6593-6596. [Link]

  • Fokin, V. V., et al. (2004). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters, 6(21), 3715–3717. [Link]

  • Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]

  • Zeng, Z., et al. (2017). Gold-Catalyzed Selective [3 + 2] Annulation of 1,2,4-Oxadiazoles with Ynamides: An Atom-Economical Access to Fully Substituted 4-Aminoimidazoles. Organic Letters, 19(21), 5888–5891. [Link]

  • Li, X., et al. (2015). Copper-Catalyzed Aerobic Oxidative [3 + 2] Cycloaddition of Secondary Amines with Diazo Compounds: Synthesis of N1-Substituted 1,2,3-Triazoles. Organic Letters, 17(22), 5578–5581. [Link]

  • de la Torre, E., et al. (2016). Divergent ynamide reactivity in the presence of azides – an experimental and computational study. Chemical Science, 7(8), 5068-5076. [Link]

  • Gothard, C. M., & Fokin, V. V. (2012). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 48(32), 3748-3761. [Link]

  • The Hive. (n.d.). Synthesis and Reduction of Azides. Retrieved from [Link]

Sources

Application of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications and detailed investigational protocols for the novel chemical entity, 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine . This molecule represents a promising scaffold for drug discovery, merging the well-established therapeutic potential of the 1,2,3-triazole core with the advantageous physicochemical properties of a methylcyclohexyl moiety.

Introduction and Scientific Rationale

The strategic design of novel therapeutic agents often involves the combination of "privileged structures"—molecular scaffolds known to interact with various biological targets—with functional groups that modulate pharmacokinetic and pharmacodynamic properties. 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is a prime example of this design philosophy.

  • The 1,2,3-Triazole Core: A Privileged Scaffold The 1,2,3-triazole ring is a five-membered heterocycle that has become a cornerstone of modern medicinal chemistry.[1] Its prominence is due to a unique combination of features: it is chemically stable, resistant to metabolic degradation, and capable of forming hydrogen bonds, which facilitates strong interactions with biological targets.[2] This scaffold is present in a wide array of therapeutic agents, demonstrating broad-spectrum activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6][7] The ease of its synthesis, particularly via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," makes it an attractive starting point for building diverse chemical libraries.[2][4][7]

  • The (3-Methylcyclohexyl)methyl Substituent: Modulating "Drug-Likeness" The inclusion of alkyl groups, particularly cyclic ones like cyclohexane, is a well-established strategy in drug design to enhance a molecule's therapeutic profile.[8] The cyclohexyl group serves several key functions:

    • Increased Lipophilicity: It enhances the molecule's hydrophobicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.

    • Improved Metabolic Stability: Alkyl groups can shield the core scaffold from enzymatic degradation, prolonging the drug's half-life.[8]

    • Three-Dimensionality: Unlike a flat phenyl ring, the cyclohexyl group provides a three-dimensional structure that can lead to more extensive and specific interactions within the binding pockets of target proteins.[9]

    • The "Magic Methyl" Effect: The addition of a methyl group can have profound and sometimes unexpected benefits on a compound's biological activity, from improving binding affinity to blocking metabolic hotspots.[10]

By combining these two moieties, 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is engineered as a novel chemical entity with significant potential for interacting with a range of biological targets, making it a compelling candidate for comprehensive screening in drug discovery programs.

Proposed Synthesis Pathway

The most direct and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][7][11] The following multi-step pathway is proposed for the synthesis of the title compound.

Synthesis_Workflow cluster_0 Step 1: Azide Formation cluster_1 Step 2: Alkyne Preparation cluster_2 Step 3 & 4: Cycloaddition & Deprotection A (3-Methylcyclohexyl)methanol B (3-Methylcyclohexyl)methyl tosylate A->B  TsCl, Pyridine   C 1-(Azidomethyl)-3-methylcyclohexane B->C  NaN₃, DMF   F Protected Triazole Intermediate C->F CuSO₄·5H₂O, Sodium Ascorbate D Propargylamine E tert-Butyl N-prop-2-yn-1-ylcarbamate D->E  (Boc)₂O, Et₃N   E->F G Final Product: 1-[(3-Methylcyclohexyl)methyl]- 1H-1,2,3-triazol-4-amine F->G  TFA or HCl  

Caption: Proposed synthetic workflow for 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine.

Protocol 1: General Procedure for Synthesis via CuAAC

This protocol outlines the key steps for the proposed synthesis. Researchers should optimize reaction conditions as needed.

PART A: Synthesis of 1-(Azidomethyl)-3-methylcyclohexane (Azide Intermediate)

  • Toxification: To a solution of (3-methylcyclohexyl)methanol (1.0 eq) in pyridine at 0°C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate.

  • Azidation: Dissolve the tosylate (1.0 eq) in dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5 eq) and stir the mixture at 60-80°C until the starting material is consumed (TLC).

  • Purification: After cooling, pour the mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the azide intermediate.

PART B: Synthesis of tert-Butyl N-prop-2-yn-1-ylcarbamate (Protected Alkyne)

  • To a solution of propargylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0°C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected alkyne, which can often be used without further purification.

PART C: CuAAC Reaction and Deprotection

  • Cycloaddition: In a flask, dissolve the azide intermediate from Part A (1.0 eq) and the protected alkyne from Part B (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq).

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor progress by TLC.

  • Work-up: Upon completion, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the crude product via column chromatography to yield the protected triazole.

  • Deprotection: Dissolve the purified protected triazole in DCM. Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-4 hours.

  • Final Purification: Evaporate the solvent and excess acid. Neutralize with a base (e.g., saturated NaHCO₃) and extract the final product into an organic solvent. After drying and concentration, purify by chromatography or recrystallization to obtain 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine.

Application Notes: Biological Screening Strategy

Given the broad therapeutic potential of triazole derivatives, a tiered screening approach is recommended to identify the biological activity of this novel compound.

Screening_Workflow cluster_tier1 Start Synthesized Compound Tier1 Tier 1: Broad In Vitro Screening Start->Tier1 Assay1 Anticancer Cytotoxicity (e.g., NCI-60 Panel) Tier1->Assay1 Assay2 Antimicrobial MIC Panel (Bacteria & Fungi) Tier1->Assay2 Assay3 Enzyme Inhibition (e.g., Xanthine Oxidase) Tier1->Assay3 Tier2 Tier 2: Hit Validation & MoA Studies Assay1->Tier2 Assay2->Tier2 Assay3->Tier2 Tier3 Tier 3: Lead Optimization & In Vivo Testing Tier2->Tier3

Sources

Anwendungs- und Protokollleitfaden: Derivatisierungsmethoden für die Amingruppe von 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amin

Author: BenchChem Technical Support Team. Date: April 2026

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Von: Leitender Anwendungswissenschaftler

Datum: 23. März 2026

Betreff: Detaillierte Anwendungshinweise und Protokolle für die Derivatisierung der primären Amingruppe von 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amin

Zusammenfassung für die Geschäftsleitung

Dieses Dokument bietet eine detaillierte technische Anleitung zu verschiedenen chemischen Derivatisierungsmethoden für die primäre Amingruppe von 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amin. Diese Verbindung, die ein 1,2,3-Triazol-Gerüst – einen wichtigen Baustein in der medizinischen Chemie – mit einer sterisch anspruchsvollen 3-Methylcyclohexylmethyl-Gruppe kombiniert, stellt einzigartige Herausforderungen und Möglichkeiten für die Synthese von Wirkstoffkandidaten dar. Die hier beschriebenen Protokolle für Acylierung, Sulfonylierung, reduktive Aminierung sowie Harnstoff- und Thioharnstoffbildung sind so konzipiert, dass sie sowohl als praktische Laboranweisungen als auch als theoretische Grundlage für die rationale Entwicklung neuer Moleküle dienen. Besonderes Augenmerk wird auf die Überwindung der sterischen Hinderung und die Sicherstellung der Regioselektivität der Reaktionen gelegt.

Einleitung: Strategische Bedeutung der Derivatisierung von 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amin

Das 1,2,3-Triazol-Ringsystem ist ein hochgeschätztes Pharmakophor in der modernen Arzneimittelentwicklung. Seine Fähigkeit, an Wasserstoffbrückenbindungen teilzunehmen, seine hohe chemische Stabilität und seine Resistenz gegenüber metabolischem Abbau machen es zu einem idealen Gerüst für die Entwicklung von Therapeutika.[1][2] Die 4-Aminogruppe am Triazolring von 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amin dient als vielseitiger chemischer "Griff", der die Einführung einer Vielzahl von funktionellen Gruppen ermöglicht. Diese Modifikationen können die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls, wie Löslichkeit, Bioverfügbarkeit, Zielbindung und Selektivität, entscheidend beeinflussen.

Die Präsenz der lipophilen und sterisch anspruchsvollen 3-Methylcyclohexylmethyl-Gruppe am N1-Atom des Triazolrings stellt eine besondere synthetische Herausforderung dar. Diese Gruppe kann die Reaktivität der benachbarten 4-Aminogruppe durch sterische Hinderung beeinträchtigen, was eine sorgfältige Auswahl und Optimierung der Reaktionsbedingungen erfordert. Dieser Leitfaden bietet bewährte Methoden, um diese Herausforderungen zu meistern und eine effiziente Diversifizierung dieses vielversprechenden Leitmoleküls zu ermöglichen.

Kern-Derivatisierungsmethoden

Die folgenden Abschnitte beschreiben vier robuste und vielseitige Methoden zur Derivatisierung der primären Amingruppe des Zielmoleküls. Jede Methode wird mit einem detaillierten Protokoll, einer Erläuterung der zugrunde liegenden Mechanismen und einer Diskussion ihrer Vor- und Nachteile vorgestellt.

N-Acylierung: Bildung von Amidbindungen

Die Acylierung der primären Amingruppe zur Bildung einer stabilen Amidbindung ist eine der fundamentalsten Transformationen in der organischen Synthese.[3] Diese Reaktion ermöglicht die Einführung einer breiten Palette von funktionellen Gruppen, die die physikochemischen Eigenschaften und die biologische Aktivität des Moleküls modulieren können.

Wissenschaftliche Begründung: Die Reaktion verläuft typischerweise über einen nukleophilen Angriff des Amins auf das Carbonyl-Kohlenstoffatom eines Acylierungsmittels (z. B. Acylchlorid oder Anhydrid). Eine Base wird üblicherweise zugesetzt, um den entstehenden Säurenebenprodukt zu neutralisieren und die Reaktivität des Amins aufrechtzuerhalten. Bei sterisch gehinderten Aminen, wie unserem Zielmolekül, können längere Reaktionszeiten, höhere Temperaturen oder der Einsatz von Acylierungsreagenzien mit höherer Reaktivität erforderlich sein.[4][5][6]

Experimentelles Protokoll: Allgemeine Vorschrift zur Acylierung mit einem Acylchlorid

  • Vorbereitung: In einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Rundkolben wird 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amin (1,0 Äquiv.) in einem geeigneten wasserfreien aprotischen Lösungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF) oder N,N-Dimethylformamid (DMF)) gelöst.

  • Basenzusatz: Eine organische Base wie Triethylamin (TEA, 1,5 Äquiv.) oder Pyridin (2,0 Äquiv.) wird zu der gerührten Lösung gegeben. Bei besonders anspruchsvollen Substraten kann eine stärkere, nicht-nukleophile Base wie Diisopropylethylamin (DIPEA) vorteilhaft sein.

  • Kühlung: Die Reaktionsmischung wird in einem Eisbad auf 0 °C abgekühlt.

  • Zugabe des Acylierungsmittels: Das entsprechende Acylchlorid (1,1 Äquiv.), gelöst in einer minimalen Menge des gleichen wasserfreien Lösungsmittels, wird langsam über einen Zeitraum von 15-30 Minuten zu der gekühlten Aminlösung getropft.

  • Reaktion: Nach vollständiger Zugabe lässt man die Reaktion langsam auf Raumtemperatur erwärmen und rührt für 2-24 Stunden. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser oder einer gesättigten wässrigen Ammoniumchloridlösung beendet. Die organische Phase wird abgetrennt, und die wässrige Phase wird mit dem organischen Lösungsmittel (z. B. Ethylacetat) extrahiet.

  • Reinigung: Die vereinigten organischen Phasen werden nacheinander mit verdünnter Säure (z. B. 1 M HCl) zur Entfernung überschüssiger Base, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen. Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und im Vakuum eingeengt.

  • Charakterisierung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel oder durch Umkristallisation gereinigt.[7][8] Die Struktur des reinen Produkts wird mittels NMR (¹H, ¹³C) und Massenspektrometrie (MS) bestätigt.[4][9]

Workflow für die N-Acylierung

Acylation_Workflow Start Startmaterial (Triazol-Amin) Dissolve Lösen in wasserfreiem DCM/THF Start->Dissolve AddBase Zugabe von Base (TEA/Pyridin) Dissolve->AddBase Cool Kühlen auf 0 °C AddBase->Cool AddAcyl Langsame Zugabe von Acylchlorid Cool->AddAcyl React Reaktion bei RT (2-24 h, DC-Kontrolle) AddAcyl->React Workup Wässrige Aufarbeitung React->Workup Purify Säulenchromatographie Workup->Purify Product Reines N-Acyl-Produkt Purify->Product

Abbildung 1: Allgemeiner Arbeitsablauf für die N-Acylierung.

N-Sulfonylierung: Synthese von Sulfonamiden

Die Sulfonylierung von primären Aminen führt zur Bildung von Sulfonamiden, einer wichtigen Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten, einschließlich antibakterieller und antidiabetischer Eigenschaften.[10] Das Sulfonamid-Motiv kann als Wasserstoffbrücken-Donor und -Akzeptor fungieren und so die Bindungsaffinität an biologische Zielstrukturen verbessern.

Wissenschaftliche Begründung: Ähnlich wie bei der Acylierung reagiert das Amin nukleophil mit einem Sulfonylchlorid.[11] Die Reaktion wird typischerweise in Gegenwart einer Base durchgeführt. Eine häufige Nebenreaktion bei primären Aminen ist die Di-Sulfonylierung, bei der beide Wasserstoffatome des Amins durch Sulfonylgruppen ersetzt werden.[11] Um diese Nebenreaktion zu minimieren, ist es entscheidend, die Stöchiometrie (kein Überschuss an Sulfonylchlorid), die Temperatur (niedrig) und die Art der Base (sterisch gehinderte Basen wie 2,6-Lutidin können bevorzugt sein) sorgfältig zu kontrollieren.[11]

Experimentelles Protokoll: Allgemeine Vorschrift zur Mono-Sulfonylierung

  • Vorbereitung: Das Triazol-Amin (1,0 Äquiv.) und eine Base (z. B. Pyridin, 1,5 Äquiv., oder Triethylamin, 1,2 Äquiv.) werden in einem geeigneten wasserfreien aprotischen Lösungsmittel (z. B. DCM oder THF) in einem mit Inertgas gespülten Kolben gelöst.

  • Kühlung: Die Mischung wird in einem Eisbad auf 0 °C gekühlt.

  • Zugabe des Sulfonylierungsmittels: Eine Lösung des Sulfonylchlorids (1,0-1,05 Äquiv.) in einer minimalen Menge des gleichen Lösungsmittels wird langsam über 30-60 Minuten zu der gerührten Aminlösung getropft.

  • Reaktion: Man lässt die Reaktion langsam auf Raumtemperatur erwärmen und rührt für 2-24 Stunden. Der Fortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser oder gesättigter wässriger NH₄Cl-Lösung beendet. Die Phasen werden getrennt und die wässrige Schicht wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Reinigung: Die vereinigten organischen Extrakte werden mit Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.

  • Charakterisierung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel oder Umkristallisation gereinigt. Die Struktur wird durch NMR und MS bestätigt.

Tabelle 1: Vergleich der Derivatisierungsmethoden

MethodeReagenzienTypische LösungsmittelVorteileHerausforderungen
N-Acylierung Acylchloride, Anhydride, Carbonsäuren (mit Kopplungsreagenzien)DCM, THF, DMFRobuste Reaktion, große Vielfalt an Reagenzien verfügbarEmpfindlich gegenüber Feuchtigkeit, mögliche Nebenreaktionen bei multifunktionellen Substraten
N-Sulfonylierung SulfonylchlorideDCM, THF, PyridinBildung stabiler Sulfonamide, wichtige PharmakophoreRisiko der Di-Sulfonylierung, erfordert sorgfältige Kontrolle der Bedingungen
Reduktive Aminierung Aldehyde, Ketone; Reduktionsmittel (z.B. NaBH(OAc)₃, NaBH₃CN)Dichlorethan (DCE), Methanol, THFBildung von C-N-Einfachbindungen, hohe ChemoselektivitätErfordert Kontrolle des pH-Wertes, Toxizität einiger Reduktionsmittel
Harnstoff-/Thioharnstoff-Synthese Isocyanate, Isothiocyanate, CS₂THF, DMF, WasserBildung von (Thio)harnstoffen mit H-Brücken-Donor/Akzeptor-EigenschaftenToxizität und Reaktivität von Isocyanaten, erfordert oft wasserfreie Bedingungen
Reduktive Aminierung: Bildung von sekundären Aminen

Die reduktive Aminierung ist eine leistungsstarke Methode zur Bildung von C-N-Einfachbindungen durch die Reaktion eines Amins mit einer Carbonylverbindung (Aldehyd oder Keton) in Gegenwart eines Reduktionsmittels.[12][13] Diese Methode ist besonders nützlich, um aliphatische Seitenketten einzuführen und die Basizität und Lipophilie des Moleküls zu modifizieren.

Wissenschaftliche Begründung: Die Reaktion verläuft in zwei Schritten: Zunächst kondensiert das primäre Amin mit der Carbonylverbindung zu einem intermediären Imin (oder Iminiumion unter leicht sauren Bedingungen). Dieses Imin wird dann in situ durch ein selektives Reduktionsmittel zu dem entsprechenden sekundären Amin reduziert.[12] Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) oder Natriumcyanoborhydrid (NaBH₃CN) sind besonders geeignet, da sie Imine selektiv in Gegenwart von Aldehyden oder Ketonen reduzieren.[12] Neuere Methoden verwenden auch stabile 1,2,3-Triazol-Boran-Komplexe als effiziente Reduktionsmittel.[14]

Experimentelles Protokoll: Allgemeine Vorschrift zur reduktiven Aminierung mit NaBH(OAc)₃

  • Vorbereitung: Das Triazol-Amin (1,0 Äquiv.) und das entsprechende Aldehyd oder Keton (1,0-1,2 Äquiv.) werden in einem geeigneten Lösungsmittel, typischerweise 1,2-Dichlorethan (DCE) oder THF, gelöst.

  • Imine-Bildung (optional): Bei weniger reaktiven Partnern kann die Zugabe einer katalytischen Menge Essigsäure (AcOH) die Bildung des Imins beschleunigen. Die Mischung wird für 30-60 Minuten bei Raumtemperatur gerührt.

  • Reduktion: Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5 Äquiv.) wird portionsweise zu der gerührten Mischung gegeben. Die Reaktion ist oft exotherm, daher kann eine Kühlung erforderlich sein.

  • Reaktion: Die Reaktion wird bei Raumtemperatur für 2-24 Stunden gerührt, bis die Umsetzung vollständig ist (DC- oder LC-MS-Kontrolle).

  • Aufarbeitung: Die Reaktion wird vorsichtig mit gesättigter wässriger Natriumbicarbonatlösung beendet. Die Phasen werden getrennt, und die wässrige Phase wird mit DCM extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet, filtriert und eingeengt.

  • Charakterisierung: Das Produkt wird durch Säulenchromatographie gereinigt und mittels NMR und MS charakterisiert.

Workflow für die Reduktive Aminierung

Reductive_Amination_Workflow Start Startmaterialien (Triazol-Amin + Aldehyd/Keton) Dissolve Lösen in DCE/THF Start->Dissolve AddReducer Portionsweise Zugabe von NaBH(OAc)₃ Dissolve->AddReducer React Reaktion bei RT (2-24 h, DC-Kontrolle) AddReducer->React Workup Basische wässrige Aufarbeitung React->Workup Purify Säulenchromatographie Workup->Purify Product Reines sekundäres Amin Purify->Product

Abbildung 2: Allgemeiner Arbeitsablauf für die reduktive Aminierung.

Harnstoff- und Thioharnstoff-Bildung

Harnstoffe und Thioharnstoffe sind wichtige Strukturelemente in vielen biologisch aktiven Molekülen, da sie als rigide Linker fungieren und durch ihre Fähigkeit, als Wasserstoffbrücken-Donoren und -Akzeptoren zu wirken, starke Wechselwirkungen mit Proteinen eingehen können.[15]

Wissenschaftliche Begründung: Die gängigste Methode zur Synthese von Harnstoffen ist die Reaktion eines Amins mit einem Isocyanat.[16] Analog dazu werden Thioharnstoffe durch die Reaktion mit einem Isothiocyanat gebildet.[15][17] Diese Reaktionen sind in der Regel schnell und hocheffizient. Eine alternative Methode zur Synthese von symmetrischen Thioharnstoffen, insbesondere bei sterisch gehinderten Aminen, ist die Reaktion des Amins mit Schwefelkohlenstoff (CS₂) in Gegenwart einer Base.[3][14]

Experimentelles Protokoll: Synthese eines N,N'-disubstituierten Harnstoffs

  • Vorbereitung: Das Triazol-Amin (1,0 Äquiv.) wird in einem wasserfreien aprotischen Lösungsmittel wie THF oder DMF gelöst.

  • Zugabe des Isocyanats: Die Lösung wird auf 0 °C gekühlt, und das entsprechende Isocyanat (1,0 Äquiv.) wird langsam zugetropft.

  • Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 1-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht. Oft fällt das Produkt direkt aus der Reaktionslösung aus.

  • Isolierung: Falls ein Niederschlag entsteht, wird dieser durch Filtration abgetrennt, mit kaltem Lösungsmittel gewaschen und getrocknet. Andernfalls wird das Lösungsmittel im Vakuum entfernt.

  • Reinigung und Charakterisierung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt und mittels NMR und MS charakterisiert.[18]

Experimentelles Protokoll: Synthese eines N,N'-disubstituierten Thioharnstoffs mit CS₂

  • Vorbereitung: In einem Rundkolben wird das Triazol-Amin (2,0 Äquiv.) in einem geeigneten Lösungsmittel wie Wasser oder Ethanol gelöst.[3]

  • Basenzusatz: Eine wässrige Lösung einer Base wie Natriumhydroxid (NaOH) wird zugegeben.

  • Zugabe von CS₂: Schwefelkohlenstoff (CS₂, 1,0 Äquiv.) wird langsam zu der gerührten Mischung gegeben, wobei die Temperatur unter 30 °C gehalten wird.

  • Reaktion: Die Mischung wird für mehrere Stunden bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 50 °C) gerührt.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit einer Säure (z. B. HCl) neutralisiert, um das Produkt auszufällen.

  • Isolierung und Reinigung: Der feste Niederschlag wird abfiltriert, mit Wasser gewaschen und aus einem geeigneten Lösungsmittel umkristallisiert, um den reinen Thioharnstoff zu erhalten.

Analytische Charakterisierung und Reinigung

Die erfolgreiche Derivatisierung muss durch geeignete analytische Methoden bestätigt werden. Die Reinigung der Produkte ist entscheidend, um genaue biologische Daten zu erhalten.

  • Dünnschichtchromatographie (DC): Ein unverzichtbares Werkzeug zur schnellen Überwachung des Reaktionsfortschritts und zur Bestimmung geeigneter Laufmittelsysteme für die Säulenchromatographie.[19]

  • Säulenchromatographie an Kieselgel: Die am häufigsten verwendete Methode zur Reinigung der derivatisierten Produkte. Die Polarität des Laufmittels (typischerweise Mischungen aus Hexan/Ethylacetat oder DCM/Methanol) muss für jedes Derivat optimiert werden.[7][20]

  • Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektroskopie sind entscheidend für die Strukturaufklärung. Die chemischen Verschiebungen der Protonen und Kohlenstoffatome in der Nähe der neuen funktionellen Gruppe liefern den Beweis für die erfolgreiche Reaktion.[18][21] Beispielsweise führt eine Acylierung zu einem neuen Amid-NH-Signal im ¹H-NMR-Spektrum und einem Carbonyl-Signal im ¹³C-NMR-Spektrum.

  • Massenspektrometrie (MS): Hochauflösende Massenspektrometrie (HRMS) wird verwendet, um die exakte Masse und damit die Summenformel des Produkts zu bestätigen. Die Fragmentierungsmuster im MS/MS-Spektrum können zusätzliche strukturelle Informationen liefern.[22][23][24]

Fazit und Ausblick

Die Derivatisierung der 4-Aminogruppe von 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amin ist ein entscheidender Schritt bei der Erforschung seines Potenzials als Leitstruktur in der Arzneimittelentwicklung. Die in diesem Leitfaden beschriebenen Methoden – Acylierung, Sulfonylierung, reduktive Aminierung und (Thio)harnstoff-Bildung – bieten ein robustes Toolkit für die Synthese diverser Molekülbibliotheken. Die sterische Hinderung durch die 3-Methylcyclohexylmethyl-Gruppe erfordert eine sorgfältige Optimierung der Reaktionsbedingungen, bietet aber auch die Möglichkeit, die Konformation und die Interaktionen des Moleküls mit seinem biologischen Ziel zu steuern. Die hier vorgestellten detaillierten Protokolle und wissenschaftlichen Erläuterungen sollen Forscher dabei unterstützen, diese Synthesen effizient und erfolgreich durchzuführen und so die Entdeckung neuer, wirksamer Therapeutika zu beschleunigen.

Referenzen

  • G. M. Shelke, V. K. Rao, M. Jha, T. S. Cameron, A. Kumar, Synlett, 2015, 26, 404-407.

  • S. Swami, S. D. Kant, S. Kumar, Oriental Journal of Chemistry, 2023, 39(1), 163-172.

  • S. R. Baddam, et al., Synthetic studies towards aryl-(4-aryl-4H-[4][18][25]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics, PMC, 2011.

  • J. M. Keith, Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO, PMC, 2020.

  • Beilstein Journals, Supporting Information for Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide, 2017.

  • BenchChem, Technical Support Center: Sulfonylation of Primary Amines, 2025.

  • S. K. Youn, et al., Recent advances in synthesis of sulfonamides: A review, Chemistry & Biology Interface, 2018, 8(4), 194-204.

  • V. Canale, V. Frisi, X. Bantreil, P. Zajdel, Optimization of Milling Conditions for Sulfonylation of Primary Amine, ResearchGate, 2020.

  • BenchChem, Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles, 2025.

  • MDPI, Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes, 2019.

  • BenchChem, An In-depth Technical Guide to the Reactivity and Stability of 3-Methylcyclohex-3-en-1-one, 2025.

  • P. V. Zadorozhnii, et al., Synthesis and spectral characteristics of N-(1-([4][18][25]triazolo[3,4-b][4][17][25]thiadiazol-6-ylamino), SciSpace, 2019.

  • N. Demirbas, et al., Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives, TÜBİTAK Academic Journals, 2008.

  • Master Organic Chemistry, Reductive Amination, and How It Works, 2017.

  • A. Celen, et al., Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties, MDPI, 2013.

  • Wikipedia, Reductive amination.

  • DTIC, 1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids, 2003.

  • D. Kalinina, et al., Acylated 1H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa and Thrombin, ACS Publications, 2020.

  • Chemical Communications (RSC Publishing), 1,2,3-triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water, 2016.

  • A. G. Thrasher, et al., Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids, The Journal of Organic Chemistry, 2002.

  • J. Vepsäläinen, et al., Reaction chemistry of tri-substituted mesitylene derivatives and the synthesis of sterically buttressed 1,3,5-triaminocyclohexyl ligands, ResearchGate, 2000.

  • C. Zhang, et al., A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy, Chemical Communications (RSC Publishing), 2020.

  • Organic Chemistry Portal, Synthesis of 1H-1,2,4-triazoles.

  • Organic Chemistry Portal, Amine synthesis by reductive amination (reductive alkylation).

  • S. Lang, et al., Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles, ACS Publications, 2009.

  • D. J. Harvey, Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, PubMed, 2000.

  • Frontiers, Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction, 2020.

  • Chemistry LibreTexts, Mass Spectrometry - Fragmentation Patterns, 2023.

  • Frontiers, Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

  • S. T. Heller, S. R. Sarpong, Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids, MDPI, 2009.

  • Organic Chemistry Portal, Synthesis of 1,2,3-Triazoles.

  • S. Lal, S. Díez-González, Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles, Organic Letters, 2010.

  • A. K. Saxena, et al., Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives, ResearchGate, 2014.

  • A. A. K. El-Remaily, et al., Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers, MDPI, 2021.

  • BenchChem, protocol for 3-Methyl-4H-1,2,4-triazol-4-amine functionalization, 2025.

  • S. A. G. Al-Hamdani, Synthesis, characterization and self-assembly of novel fluorescent alkoxy-substituted 1, 4-diarylated 1, 2, 3-triazoles organogelators, Arabian Journal of Chemistry, 2022.

  • PubMed, The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies, 2002.

  • I. A. I. Mkhalid, et al., New insights into the reactivity of aminomethylene derivatives of resorc[25]arene: amine group transfer, conformational analysis, reaction mechanism, PMC, 2022.

  • J. D. D. Re, et al., Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts, ACS Omega, 2019.

  • Y. T. Wu, et al., Synthesis, Physical and Ion-Conducting Properties of 1,2,3-Triazolium Ionic Liquids, MDPI, 2019.

Sources

Topic: Preparation of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions for the novel compound 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine, intended for use in cell-based assays. The protocols herein are designed to ensure maximal compound stability, sterility, and experimental reproducibility. We emphasize the underlying scientific principles of solvent selection, concentration determination, and quality control to empower researchers to generate reliable and accurate data in drug discovery and development workflows.

Introduction: The Criticality of Stock Solution Integrity

This guide moves beyond a simple list of steps, explaining the causal logic behind each procedural choice. By understanding why each step is critical, researchers can adapt these protocols to their specific experimental needs while upholding the highest standards of scientific integrity. This document is intended for researchers, scientists, and drug development professionals engaged in in vitro pharmacological studies.

Compound Profile & Physicochemical Considerations

A thorough understanding of the compound's properties is the foundation of a robust preparation protocol. While detailed experimental data for this specific molecule may be limited, we can infer key characteristics based on its structural motifs—a substituted triazole amine.

PropertyValue / Inferred CharacteristicRationale & Impact on Protocol
Molecular Formula C₁₀H₁₈N₄-
Molecular Weight 194.28 g/mol Essential for accurate molar concentration calculations.
CAS Number 1502516-73-5Unique identifier for ensuring compound identity.[1]
Predicted Solubility Low aqueous solubility; high solubility in polar aprotic solvents (e.g., DMSO, DMF).The aliphatic cyclohexyl group increases lipophilicity. Triazole and amine groups offer some polarity. Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[2][3]
Predicted Stability Generally stable. Potential sensitivity to moisture and light.The amine group makes the compound hygroscopic.[4] Triazole rings are generally stable, but some related compounds can be light-sensitive.[5] Store desiccated and protected from light.
Safety Profile Unknown. Treat as a potentially hazardous compound.The GHS classification for a similar, simpler triazole amine includes warnings for irritation and acute toxicity.[6] Handle with appropriate Personal Protective Equipment (PPE) in a chemical fume hood.[7]

Core Principles of Stock Solution Preparation

The Rationale for Solvent Selection

The ideal solvent must completely dissolve the compound without compromising its chemical integrity or inducing cellular toxicity.

  • Dimethyl Sulfoxide (DMSO): DMSO is the solvent of choice for most non-aqueous soluble compounds in cell culture for several reasons.[2] It is a powerful polar aprotic solvent capable of dissolving a vast range of molecules. However, its use must be carefully controlled. At concentrations typically above 0.5%, DMSO can induce cellular stress, inhibit proliferation, and affect differentiation, thereby confounding experimental results.[8][9][10] Our protocol is designed to keep the final DMSO concentration in the cell culture medium at or below 0.1% to mitigate these effects.[7]

The Imperative of Sterility

Cell culture media are rich in nutrients, making them highly susceptible to microbial contamination. Introducing a non-sterile stock solution can ruin experiments.

  • Sterile Filtration: Autoclaving is unsuitable for most organic compounds as it can cause thermal degradation.[11][12] Therefore, sterile filtration using a 0.2 or 0.22 µm pore size membrane filter is the gold standard.[13][14] This process effectively removes bacteria and fungi without altering the compound's chemical structure.[15] It is crucial to use a filter material, such as Polytetrafluoroethylene (PTFE) for organic solvents like DMSO, that is compatible with the solvent to prevent filter degradation and leaching of contaminants.

Concentration, Aliquoting, and Storage Strategy

A well-planned storage strategy is essential to maintain the compound's long-term stability and ensure consistent dosing across experiments.

  • High-Concentration Primary Stock: Preparing a highly concentrated primary stock (e.g., 10-50 mM) allows for minimal volume addition to the final culture, thereby minimizing solvent effects.[16]

  • Aliquoting: Freeze-thaw cycles are a significant cause of compound degradation.[11] By dividing the primary stock into single-use aliquots, the bulk of the compound remains protected at a stable temperature.

  • Storage Conditions: For long-term stability, stock solutions in DMSO should be stored at -20°C or -80°C.[11][17] As an amine-containing compound, it is also critical to protect it from moisture by using tightly sealed vials.[4][18]

Experimental Workflow & Protocols

The following diagram illustrates the comprehensive workflow for preparing cell-ready working solutions from a powdered compound.

G Figure 1: Overall Workflow for Stock Solution Preparation cluster_0 Part A: Primary Stock Preparation cluster_1 Part B: Working Solution Preparation A 1. Safety First (Fume Hood, PPE) B 2. Weigh Compound (Analytical Balance) A->B C 3. Add Solvent (100% DMSO) B->C D 4. Solubilize (Vortex / Sonicate) C->D E 5. Sterile Filter (0.2 µm Syringe Filter) D->E F 6. Aliquot (Single-Use Volumes) E->F G 7. Store (-20°C or -80°C) F->G H 8. Thaw Aliquot (Room Temperature) G->H For Experiment I 9. Prepare Intermediate Dilution (in Cell Culture Medium) H->I J 10. Prepare Final Working Solution (in Cell Culture Medium) I->J K 11. Treat Cells (Add to Culture Plate) J->K

Caption: Workflow from powder to cell treatment.

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock in DMSO.

Materials and Equipment:

  • 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine (solid powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Chemical fume hood

  • Appropriate PPE (lab coat, safety glasses, nitrile gloves)

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, disposable syringe (1-3 mL)

  • Sterile 0.2 µm syringe filter (PTFE membrane recommended)

  • Vortex mixer and/or water bath sonicator

  • Calibrated micropipettes and sterile tips

Procedure:

  • Safety Precautions: Perform all steps involving the powdered compound and DMSO inside a certified chemical fume hood.

  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution (MW = 194.28 g/mol ):

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 194.28 g/mol x 1000 mg/g = 1.94 mg

  • Weighing: Carefully weigh 1.94 mg of the compound into a sterile, tared vial. Note: It is often more accurate to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly (5.15 mL for 10 mg).

  • Dissolution: Add the calculated volume of 100% DMSO to the vial. Seal the vial tightly and vortex vigorously for 2-3 minutes.

  • Solubility Check: Visually inspect the solution against a light source to ensure there are no visible particulates. If the compound has not fully dissolved, sonicate the vial in a 37°C water bath for 10-30 minutes.[7] Allow the solution to return to room temperature.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.2 µm PTFE syringe filter. Dispense the filtered solution directly into a new sterile, labeled storage vial (amber vial is recommended).

  • Aliquoting and Storage: Dispense the filtered stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store immediately at -20°C for short-term use (<1 month) or -80°C for long-term storage (>1 month).[11] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol describes the serial dilution of the primary stock to the final concentration for treating cells.

G Figure 2: Serial Dilution Schematic Stock Primary Stock 10 mM in DMSO Intermediate Intermediate Dilution 100 µM in Medium Stock->Intermediate 1:100 Dilution (e.g., 2 µL Stock + 198 µL Medium) Control Vehicle Control 0.1% DMSO in Medium Final Final Concentration 1 µM in Culture Well Intermediate->Final 1:100 Dilution (e.g., 2 µL Intermediate + 198 µL in Well)

Caption: Example of a two-step serial dilution.

Procedure:

  • Thaw: Remove one aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature.

  • Prepare Intermediate Dilution (e.g., to 100 µM):

    • This step helps prevent compound precipitation that can occur when a highly concentrated DMSO stock is added directly to a large volume of aqueous medium.[11]

    • In a sterile tube, perform a 1:100 dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed, complete cell culture medium.

    • Mix gently but thoroughly by pipetting up and down.

  • Prepare Final Working Concentration (e.g., to 1 µM):

    • Directly in your cell culture plate, add the appropriate volume of the intermediate dilution to achieve your desired final concentration.

    • For example, to achieve a 1 µM final concentration in a well containing 200 µL of medium, you would add 2 µL of the 100 µM intermediate solution.

  • Prepare Vehicle Control: It is essential to treat a set of cells with the same final concentration of solvent (DMSO) as the compound-treated cells.[11] In this example, the final DMSO concentration is 0.01%. Prepare a vehicle control by performing the same dilutions with pure DMSO instead of the compound stock.

  • Incubate: Gently mix the plate and return it to the incubator for the desired treatment period.

Quality Control and Best Practices

A self-validating protocol incorporates checks to ensure success.

  • Visual Inspection: Always visually confirm the complete dissolution of the compound at each step. The presence of precipitate indicates a failed preparation.

  • Solvent Tolerance Test: Before beginning a large-scale experiment, it is prudent to test the tolerance of your specific cell line to a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%). This will establish the true non-toxic concentration for your system.[8]

  • Documentation: Label all vials clearly with the compound name, concentration, solvent, date of preparation, and your initials. Maintain a detailed laboratory notebook.

  • Handling: When adding a concentrated stock to an aqueous medium, add the stock to the medium while gently swirling or vortexing to aid rapid dispersal and prevent precipitation.[7]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Compound will not dissolve in DMSO. Insufficient solvent volume; compound has poor DMSO solubility; low-quality DMSO (contains water).Verify calculations. Gently warm to 37°C and sonicate for a longer duration.[7] Use fresh, anhydrous, high-purity DMSO. If it still fails, a different solvent may be required (test small aliquots).
Precipitate forms when diluting in culture medium. Compound is crashing out of solution due to poor aqueous solubility.Perform an intermediate dilution step as described in Protocol 2. Ensure the medium is pre-warmed to 37°C. Add the stock solution slowly to the medium while mixing.[7] Consider using a co-solvent like Pluronic F-68 in the final medium (requires validation).
Inconsistent results between experiments. Freeze-thaw cycles degrading the compound; inaccurate pipetting; stock solution evaporation.Use single-use aliquots.[11] Ensure pipettes are calibrated. Use low-retention tips. Ensure vial caps are sealed tightly during storage.
Contamination observed in treated wells. Non-sterile technique; contaminated stock solution or medium.Perform all steps in a biological safety cabinet. Use sterile-filtered stock solutions and certified sterile reagents and consumables.

References

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Ataman Kimya. 3-AMINO-1H-1,2,4-TRIAZOLE,95%. Available at: [Link]

  • Wikipedia. (2023). 3-Amino-1,2,4-triazole. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14536434, 1-methyl-1H-1,2,3-triazol-4-amine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 566503, 1-Methyl-1H-1,2,4-triazol-3-amine. Available at: [Link]

  • Manivannan, P., et al. (2016). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Available at: [Link]

  • de Oliveira, D. M., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available at: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Mavrova, A. T., et al. (2009). Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. PubMed. Available at: [Link]

  • Kumar, K., & Rawat, A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available at: [Link]

  • MDPI. (2021). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]

  • Cyagen. (2023). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1639, Amitrole. Available at: [Link]

  • University of Waterloo. (2023). Chemical Storage Fact Sheet. Available at: [Link]

  • El-Sayed, W. A., et al. (2019). Synthesis and Cytotoxic Activity of New 1,3,4-Thiadiazole Thioglycosides and 1,2,3-Triazolyl-1,3,4-Thiadiazole N-glycosides. MDPI. Available at: [Link]

  • Kumar, K., & Rawat, A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Available at: [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Semantic Scholar. Available at: [Link]

  • EU-OPENSCREEN. High-Throughput Screening Quality Control General Guidelines. Available at: [Link]

  • GMP Plastics. (2024). Sterile Filtration in Cell Culture: Importance & Best Practices. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • Merck Millipore. Sterile Lab Media Filtration & Cultureware. Available at: [Link]

  • ResearchGate. Synthesis and cytotoxic activities of substituted N-{4-[4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl}-N′-arylureas. Available at: [Link]

  • Service Thread. What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • Pokhodylo, N., et al. (2022). Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. PubMed. Available at: [Link]

  • ACS Publications. (2021). Indirect, Reversible High-Density Hydrogen Storage in Compact Metal Ammine Salts. Available at: [Link]

  • Lee, S., et al. (2022). Comparative Evaluation of the Performance of Sterile Filters for Bioburden Protection and Final Fill in Biopharmaceutical Processes. PMC. Available at: [Link]

  • Sartorius. Sartorius Sterile Filtration Solutions. Available at: [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC. Available at: [Link]

  • Google Patents. Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • ACS Publications. (2018). Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. Available at: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available at: [Link]

  • Liu, Y., et al. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. Available at: [Link]

  • Paunescu, A., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available at: [Link]

  • MilliporeSigma. (2019). Clarification and Sterile Filtration of High Cell Density Cultures in One Step. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will explore the causality behind experimental choices, address common troubleshooting scenarios, and provide validated protocols to improve your synthesis yield and purity.

I. Synthetic Strategy Overview

The synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is most efficiently approached via a two-stage process. The first stage involves the synthesis of the key intermediate, (3-methylcyclohexyl)methyl azide. The second stage is the construction of the 4-amino-1,2,3-triazole ring.

The most reliable method for forming the 1,4-disubstituted triazole ring is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] However, for the synthesis of a 4-aminotriazole, a variation of the Huisgen 1,3-dipolar cycloaddition known as the Dimroth rearrangement is often employed. This typically involves the reaction of an organic azide with a reagent like malononitrile or cyanoacetamide, which generates the 4-aminotriazole core.

This guide will focus on a robust, two-step pathway:

  • Synthesis of (3-Methylcyclohexyl)methyl Azide: Conversion of a suitable precursor, such as (3-methylcyclohexyl)methyl bromide, to the corresponding azide.

  • Formation of the 4-Aminotriazole Ring: Reaction of the azide intermediate with a suitable partner to form the target compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Stage 1: Synthesis of (3-Methylcyclohexyl)methyl Azide

The synthesis of alkyl azides from alkyl halides is a standard SN2 reaction. However, yield and purity can be affected by several factors.

Q1: My yield of (3-methylcyclohexyl)methyl azide is lower than expected. What are the likely causes and how can I improve it?

A1: Low yields in this step typically stem from incomplete reaction or competing elimination reactions. Here’s a breakdown of potential issues and solutions:

  • Poor Leaving Group: If you are starting from (3-methylcyclohexyl)methanol, ensure it has been efficiently converted to a good leaving group like a bromide, tosylate, or mesylate. Bromides are generally effective for SN2 reactions.

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like DMSO or DMF is crucial for this reaction.[4] These solvents effectively solvate the sodium cation of sodium azide (NaN₃), leaving a "naked" and highly nucleophilic azide anion.

    • Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate. However, excessive heat can promote the competing E2 elimination reaction, especially with secondary halides, which is relevant to the cyclohexyl structure.

    • Reaction Time: Ensure the reaction is running to completion. Monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purity of Starting Material: Ensure your (3-methylcyclohexyl)methyl halide is pure and free of any residual acid from its preparation, as this can neutralize the azide nucleophile.

ParameterRecommendationRationale
Solvent DMSO or DMFPolar aprotic, enhances nucleophilicity of azide.[4]
Reagent Sodium Azide (NaN₃), 1.1-1.5 equivalentsA slight excess drives the reaction to completion.
Temperature 25-60 °CBalances reaction rate against risk of elimination.
Monitoring TLC or GCTo confirm consumption of starting material.

Q2: I am concerned about the safety of handling an organic azide. What precautions should I take?

A2: While organic azides are generally stable, low molecular weight azides can be explosive and should be handled with care.[1] It is recommended to use the azide intermediate in the next step without purification by distillation. A simple aqueous workup is usually sufficient to remove inorganic salts.[5] Always handle sodium azide with appropriate personal protective equipment as it is highly toxic.[5]

Stage 2: Formation of the 4-Aminotriazole Ring

This step is the core of the synthesis and can be prone to side reactions and low yields if not properly optimized. A common and effective method is the reaction of the azide with malononitrile in the presence of a base, which proceeds via a Dimroth rearrangement.[6]

Q3: My triazole formation reaction is giving a complex mixture of products, and the yield of the desired 4-aminotriazole is low. What is going wrong?

A3: This is a common issue and often points to problems with the reaction conditions or the stability of intermediates.

  • The Dimroth Rearrangement: The reaction of an azide with malononitrile in the presence of a base like sodium ethoxide initially forms a 5-amino-1,2,3-triazole. This can then rearrange to the more thermodynamically stable 4-amino isomer.[6][7] The efficiency of this rearrangement is influenced by base concentration, solvent, and temperature.

    • Base: A strong base like sodium ethoxide is required. Ensure it is fresh and anhydrous.

    • Solvent: Anhydrous ethanol is a common solvent for this reaction.

    • Temperature: The reaction may require heating (reflux) to drive the rearrangement to completion.

  • Side Reactions:

    • Decomposition of Azide: Prolonged heating can lead to the decomposition of the azide intermediate.

    • Polymerization: Malononitrile can polymerize under strongly basic conditions. It is often added slowly to the reaction mixture.

Q4: How can I purify the final product, 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine?

A4: 4-aminotriazoles can sometimes be challenging to purify due to their polarity.

  • Crystallization: If the crude product is a solid, recrystallization is the preferred method. Ethanol or ethanol/water mixtures are often good starting points for polar compounds like aminotriazoles.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. Due to the basic nature of the amino group, it may be beneficial to add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent to prevent streaking on the column. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexane.

III. Experimental Protocols

Protocol 1: Synthesis of (3-Methylcyclohexyl)methyl Azide

This protocol is adapted from standard procedures for the synthesis of alkyl azides from alkyl halides.[4][5]

Materials:

  • (3-Methylcyclohexyl)methyl bromide (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (3-methylcyclohexyl)methyl bromide in DMSO.

  • Add sodium azide to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (3-methylcyclohexyl)methyl azide.

  • The crude azide is typically of sufficient purity to be used in the next step without further purification. Do not distill low molecular weight alkyl azides due to their explosive nature. [5]

Protocol 2: Synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

This protocol is a general method for the synthesis of 4-aminotriazoles from azides and malononitrile.

Materials:

  • (3-Methylcyclohexyl)methyl azide (1.0 eq)

  • Malononitrile (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium ethoxide in anhydrous ethanol.

  • To this solution, add the (3-methylcyclohexyl)methyl azide.

  • Slowly add malononitrile to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

IV. Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Stage 1: Azide Formation cluster_1 Stage 2: Triazole Formation A (3-Methylcyclohexyl)methyl bromide B (3-Methylcyclohexyl)methyl azide A->B NaN₃, DMSO (SN2 Reaction) C Malononitrile D 1-[(3-Methylcyclohexyl)methyl]- 1H-1,2,3-triazol-4-amine B->D label_edge NaOEt, EtOH (Cycloaddition/ Dimroth Rearrangement) C->D Troubleshooting_Logic start Low Yield of 4-Aminotriazole check_reagents Check Reagents - Anhydrous NaOEt? - Pure Azide? - Fresh Malononitrile? start->check_reagents check_conditions Review Conditions - Anhydrous Solvent? - Reflux Temp Maintained? - Inert Atmosphere? start->check_conditions check_workup Analyze Workup - Incomplete Extraction? - Product Loss During Purification? start->check_workup rearrange_issue Incomplete Dimroth Rearrangement? check_conditions->rearrange_issue increase_time Increase Reflux Time or Base Concentration rearrange_issue->increase_time Yes optimize_purification Optimize Purification (e.g., basic modifier in eluent) rearrange_issue->optimize_purification No

Caption: Decision tree for troubleshooting low product yield.

V. References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:-[1][2][3]triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Jiang, Y., Kuang, C., & Yang, Q. (2010). A Simple and Efficient Synthesis of 4-Aryl-1H-1,2,3-triazoles from anti-3-Aryl-2,3-dibromopropanoic Acids. Synthesis, 2010(24), 4256-4260.

  • Fokin, V. V., & Sharpless, K. B. (2004). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters, 6(21), 3865-3867.

  • MDPI. (2009). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Retrieved from [Link]

  • ACS Publications. (2024). In Situ-Generated Formamidine as a Carbon/Nitrogen Source for Enaminone Formation: One-Pot Synthesis of Functionalized 4-Acyl-1,2,3-triazoles. Retrieved from [Link]

  • Arkivoc. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Retrieved from [Link]

  • PMC. (2019). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Retrieved from [Link]

  • Beilstein Journals. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis oft[1][2][8]riazolo[1,5-c]pyrimidine derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Retrieved from [Link]

  • PMC. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Synthesis and Reduction of Azides. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine .

Synthesizing this specific 4-amino-1,2,3-triazole involves the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-(azidomethyl)-3-methylcyclohexane with an ethynamine derivative. This reaction presents unique mechanistic challenges: free ynamines are highly unstable, the copper catalyst is prone to oxidative side reactions, and the final amine-rich triazole acts as a powerful chelating agent that traps heavy metals. This guide decodes the causality behind these impurities and provides self-validating protocols to ensure high-purity yields.

Mechanistic Origins of Common Impurities

To eliminate impurities, we must first understand their thermodynamic and kinetic origins.

  • Ynamine Hydrolysis (Amide Formation): Free ethynamines are highly electron-rich and hydrolytically unstable. Protonation of the alkyne leads to a reactive keteniminium intermediate, which is rapidly trapped by ambient moisture to form an amide[1]. To bypass this, the reaction must utilize an electron-deficient, protected ynamide (e.g., N-ethynylphthalimide)[2].

  • Glaser Coupling (Diyne Formation): The oxidative homocoupling of the alkyne starting material consumes your reagents and complicates purification. This occurs when the active Cu(I) catalyst is oxidized to Cu(II) by dissolved oxygen[3]. Cu(II) facilitates the formation of a dinuclear copper-acetylide complex that collapses into a diyne[4].

  • Copper Retention (Green/Blue Discoloration): The target molecule, 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine, contains both a triazole ring and a free primary amine. This structural motif acts as a potent bidentate ligand, tightly chelating residual copper ions[5]. Standard aqueous workups cannot break this complex, leading to downstream toxicity in biological assays[6].

CuAAC_Mechanism CuI Cu(I) Catalyst PiComplex Cu-Alkyne π-Complex CuI->PiComplex + Ynamide CuII Cu(II) Species CuI->CuII O2 (Oxidation) Acetylide Cu-Acetylide Intermediate PiComplex->Acetylide Base Metallacycle Cu-Metallacycle (with Azide) Acetylide->Metallacycle + Azide Product 1,4-Triazole Product Metallacycle->Product H+ Product->CuI Catalyst Release Oxidation O2 Exposure Oxidation->CuII Glaser Glaser Homocoupling (Diyne Impurity) CuII->Glaser + Alkyne

Caption: CuAAC catalytic cycle illustrating the divergence into Glaser coupling upon Cu(I) oxidation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a massive peak corresponding to an amide instead of my target triazole. What went wrong? A1: You are likely attempting the click reaction using a free, unprotected ethynamine. Because of their electron-rich nature, ynamines undergo rapid hydration to form amides before the cycloaddition can occur[1]. Solution: Switch your alkyne building block to an N-protected ynamide, such as N-ethynylphthalimide or N-benzyl-N-tosylethynamine. The electron-withdrawing protecting groups stabilize the alkyne for the CuAAC reaction[2]. You can subsequently deprotect the triazole intermediate (e.g., using hydrazine for phthalimide) to yield the final 4-amine.

Q2: I am seeing a significant diyne byproduct. How do I suppress this Glaser coupling? A2: Glaser coupling is strictly dependent on the presence of Cu(II) and oxygen[4]. Solution: First, thoroughly degas your solvents by sparging with Argon or Nitrogen for at least 15 minutes. Second, increase the concentration of your reducing agent (sodium ascorbate) to 5-10 equivalents relative to copper to ensure any oxidized Cu(II) is immediately reduced back to Cu(I)[3]. Finally, add a stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), which protects the Cu(I) center from oxidation[6].

Q3: After deprotection, my 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is tinted green and fails in cell-based assays. How do I fix this? A3: The green/blue tint is a visual confirmation of copper retention. Your product is a strong chelator. Solution: A standard water or brine wash will not break the product-copper complex. You must introduce a competing chelator that has a higher affinity for copper than your product. Washing the organic layer with a 0.5 M EDTA solution (adjusted to pH 8) will partition the copper into the aqueous phase as a water-soluble Cu-EDTA complex[5].

Troubleshooting_Tree Start Impurity Detected in Triazol-4-amine Synthesis Q1 Is the impurity a diyne (homocoupling)? Start->Q1 Q2 Is the impurity an amide (hydrolysis)? Start->Q2 Q3 Is the product discolored (blue/green tint)? Start->Q3 A1 Glaser Coupling: Increase sodium ascorbate & degas solvents Q1->A1 Yes A2 Ynamine Instability: Switch to N-protected ynamide (e.g., Phthalimide) Q2->A2 Yes A3 Copper Retention: Wash with 0.5 M EDTA (pH 8) or use scavenger resin Q3->A3 Yes

Caption: Troubleshooting logic tree for identifying and resolving triazol-4-amine impurities.

Quantitative Troubleshooting Data

The following tables synthesize expected impurity profiles based on varied reaction conditions and purification methods. Use these benchmarks to guide your optimization.

Table 1: Impact of Reaction Conditions on Impurity Profile

Alkyne Substrate & ConditionsTarget Triazole Yield (%)Glaser Diyne (%)Amide (Hydrolysis) (%)
Free Ethynamine + Aerobic< 5%15%> 75%
N-Ethynylphthalimide + Aerobic45%50%< 5%
N-Ethynylphthalimide + Degassed + THPTA> 95% < 2% < 1%

Table 2: Copper Removal Efficiency in Amine-Rich Triazoles

Purification MethodResidual Copper (ppm)Product Recovery (%)Mechanistic Note
Standard Aqueous Wash (NH₄Cl)> 500 ppm95%Ineffective; product out-competes chloride for Cu.
0.5 M EDTA Wash (pH 8)15 - 50 ppm90%Standard, scalable method for organic extracts[5].
Polyamine Scavenger Resin< 5 ppm85%Best for highly sensitive biological assays.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual and chemical checkpoints are built into the steps to confirm causality and prevent downstream failures.

Protocol A: Optimized CuAAC Synthesis of Protected Triazole

Objective: Synthesize the protected precursor without triggering Glaser coupling.

  • Reagent Preparation: Dissolve 1.0 eq of 1-(azidomethyl)-3-methylcyclohexane and 1.05 eq of N-ethynylphthalimide in a 1:1 mixture of t-BuOH and H₂O.

  • Degassing: Sparge the solution with Argon for 15 minutes.

  • Catalyst Complexation: In a separate vial, mix 0.05 eq of CuSO₄·5H₂O and 0.1 eq of THPTA ligand in degassed water.

    • Validation Checkpoint: The solution must turn a clear, bright blue, confirming the formation of the Cu(II)-THPTA complex.

  • Reduction: Prepare a fresh 1.0 M solution of sodium ascorbate in water. Add 0.2 eq to the catalyst mixture.

    • Validation Checkpoint: The blue solution must instantly turn colorless or pale yellow. If it remains blue, your ascorbate has degraded; discard and remake it.

  • Reaction: Inject the active Cu(I) catalyst into the main reaction flask. Stir at room temperature for 2-4 hours. Monitor by LC-MS until the azide is consumed.

Protocol B: Deprotection and Rigorous Copper Removal

Objective: Yield the free 4-amine and strip all residual copper to < 50 ppm.

  • Deprotection: Treat the protected triazole intermediate with hydrazine hydrate in ethanol at 60°C to cleave the phthalimide group. Concentrate under vacuum.

  • Organic Extraction: Dissolve the crude 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine in ethyl acetate (EtOAc).

    • Validation Checkpoint: The organic layer will likely exhibit a green/blue tint due to Cu chelation.

  • EDTA Chelation: Add an equal volume of 0.5 M aqueous EDTA (adjusted to pH 8 with NaOH). Shake vigorously in a separatory funnel and vent.

    • Causality Note: EDTA requires a slightly basic pH (pH 8) to ensure its carboxylic acid groups are fully deprotonated and active for chelation[5].

  • Phase Separation: Allow the layers to separate.

    • Validation Checkpoint: The aqueous layer must turn deep blue (Cu-EDTA complex), while the upper EtOAc layer should become completely colorless.

  • Isolation: Separate the organic layer, dry over MgSO₄, filter, and concentrate to yield the highly pure, copper-free target molecule.

References

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Available at:[Link]

  • Click Chemistry with Ynamides. ResearchGate. Available at:[Link]

  • Ynamides: A Modern Functional Group For The New Millennium. PubMed Central (PMC). Available at:[Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at:[Link]

Sources

Technical Support Center: Optimizing HPLC Separation for 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following question-and-answer format addresses common challenges encountered during the chromatographic separation of this and structurally similar polar, basic compounds.

Understanding the Analyte: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine. These properties dictate its behavior in a reversed-phase HPLC system.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₉H₁₆N₄[1]Provides the elemental composition.
Molecular Weight 180.25 g/mol [1]A relatively small molecule.
logP 1.6115[1]Indicates moderate hydrophobicity. Retention on a C18 column is expected, but may be limited.
pKa (Predicted) Not explicitly available, but the 4-amino-1,2,3-triazole moiety suggests basicity. The pKa of the related compound 3-Methyl-4H-1,2,4-triazol-4-amine is predicted to be 11.56 ± 0.40.[2]The amine group will be protonated at acidic pH, increasing polarity and reducing retention in reversed-phase HPLC.[3][4]
Hydrogen Bond Donors 1[1]Can interact with residual silanols on the silica-based stationary phase, potentially leading to peak tailing.[5]
Hydrogen Bond Acceptors 4[1]Contributes to the compound's polarity.
Topological Polar Surface Area (TPSA) 56.73 Ų[1]Suggests moderate polarity, which can lead to challenges in achieving high retention on traditional reversed-phase columns.[6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing poor retention of my analyte, with the peak eluting near the solvent front. How can I increase its retention time?

A1: Understanding the Cause: Poor retention of polar compounds like 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine on reversed-phase columns (like C18) is a common issue.[6] This is primarily due to the analyte's high affinity for the polar mobile phase compared to the nonpolar stationary phase. The basic nature of the amine group, which is protonated at acidic pH, further increases its polarity and reduces retention.[3][4]

Troubleshooting Workflow:

Caption: Workflow for addressing poor analyte retention.

Step-by-Step Solutions:

  • Adjust Mobile Phase pH:

    • Rationale: Increasing the mobile phase pH will deprotonate the amine group, making the analyte more hydrophobic and increasing its retention on a reversed-phase column.[3][4][7] It is recommended to work at a pH at least 2 units away from the analyte's pKa to ensure a consistent ionization state and reproducible retention.[8]

    • Protocol:

      • Prepare mobile phases with a higher pH, for example, using a phosphate or borate buffer in the range of pH 7-9.

      • Ensure your column is stable at the chosen pH. Hybrid silica-based columns or polymer-based columns are often suitable for high pH applications.[7]

  • Decrease the Percentage of Organic Solvent:

    • Rationale: Reducing the amount of organic modifier (e.g., acetonitrile or methanol) in the mobile phase increases the mobile phase's polarity, which in turn enhances the retention of hydrophobic compounds.[9]

    • Protocol:

      • Systematically decrease the percentage of the organic solvent in your mobile phase in small increments (e.g., 5% at a time) and observe the effect on retention time.

  • Consider Alternative Column Chemistries:

    • Rationale: If the above strategies are insufficient, the analyte may be too polar for a standard C18 column.

    • Recommendations:

      • Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and can provide better retention for polar compounds.[10]

      • Phenyl Columns: The phenyl stationary phase can offer different selectivity for aromatic and polar compounds through pi-pi interactions.[11]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not well-retained in reversed-phase chromatography.[10][12]

Q2: My analyte peak is exhibiting significant tailing. What is causing this and how can I improve the peak shape?

A2: Understanding the Cause: Peak tailing for basic compounds like 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is often caused by secondary interactions between the protonated amine group and acidic residual silanol groups on the surface of the silica-based stationary phase.[5][13][14] This leads to a mixed-mode retention mechanism, resulting in a distorted peak shape.

Troubleshooting Workflow:

Sources

Reducing side products during the amination of 1,2,3-triazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Common Side Reactions and Optimizing Yield

Welcome to the technical support center for the amination of 1,2,3-triazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N and N-N bond formation involving the triazole scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Triazole Amination

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its role as a bioisostere and its favorable metabolic stability. However, the introduction of an amino group, particularly via N-arylation or N-alkylation, is often plagued by a unique set of challenges. The presence of multiple nitrogen atoms within the ring leads to issues with regioselectivity, while the stability of the ring itself can be compromised under harsh reaction conditions. This guide will address the most common side products and provide actionable strategies to mitigate their formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-arylation of a 1,2,3-triazole is giving me a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A1: The issue of N1 vs. N2 selectivity is one of the most common hurdles in triazole chemistry. The electronic and steric environment of your specific triazole substrate plays a significant role. Here’s how to approach this problem:

  • Understanding the Root Cause: The N1 and N2 positions of the 1,2,3-triazole ring have different electronic densities and steric hindrances. The N2 position is generally more sterically accessible, while the N1 position can be influenced by adjacent substituents. The choice of catalyst, ligand, and solvent can dramatically influence which nitrogen atom preferentially attacks the metal center in catalytic cycles like the Buchwald-Hartwig or Ullmann reactions.

  • Troubleshooting Strategies:

    • Ligand Selection is Crucial: For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands often favor the less sterically hindered N2 position. Conversely, certain nitrogen-based ligands or smaller phosphine ligands might show preference for the N1 position, depending on the substrate.

    • Solvent Polarity: The polarity of the solvent can influence the stability of the transition states leading to the N1 and N2 products. A systematic screen of solvents ranging from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) is recommended.

    • Counter-ion Effects: In Ullmann-type couplings, the nature of the copper salt (e.g., CuI, CuBr, Cu(OAc)₂) can impact selectivity. The coordination of the triazole to the copper center is a key step, and different counter-ions can alter this interaction.

    • Directed Amination: If your triazole contains a directing group, this can be exploited to achieve high regioselectivity. For example, a substituent at the C5 position with a coordinating heteroatom might direct the catalyst to the adjacent N1 position.

  • Experimental Protocol: Ligand Screening for Regioselectivity

    • To a series of oven-dried reaction vials, add your 1,2,3-triazole (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand to be screened (4-8 mol%).

    • Add the base (e.g., Cs₂CO₃, K₃PO₄, 2.0 equiv.) and the solvent (e.g., toluene, dioxane).

    • Seal the vials and heat the reaction to the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction by TLC or LC-MS at regular intervals.

    • After completion, analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the ratio of N1:N2 isomers.

    Ligand Type Typical Observation Rationale
    Bulky Phosphines (e.g., XPhos, RuPhos)Increased N2 selectivitySteric hindrance disfavors approach to the more crowded N1 position.
    Nitrogen-based (e.g., Phenanthroline)Can favor N1 selectivityCoordination geometry with the metal center may favor the N1 nitrogen.
Q2: I am observing significant amounts of a byproduct that appears to be from the ring-opening of my triazole. What causes this and how can I prevent it?

A2: Triazole ring-opening is a common side reaction, especially under strongly basic or high-temperature conditions. This occurs through a retro-1,3-dipolar cycloaddition mechanism.

  • Mechanism of Ring-Opening: The 1,2,3-triazole ring can fragment into an alkyne and an azide, or undergo base-mediated cleavage to form other reactive intermediates. This is particularly prevalent with N-unsubstituted or N1-substituted triazoles.

    G Triazole 1,2,3-Triazole RingOpening Ring-Opened Intermediates (e.g., diazoalkane, vinyl azide) Triazole->RingOpening Deprotonation/Fragmentation Base Strong Base (e.g., t-BuOK) Base->Triazole Heat High Temperature (>120 °C) Heat->Triazole SideProducts Decomposition Products RingOpening->SideProducts

    Caption: Conditions leading to triazole ring-opening.

  • Troubleshooting Strategies:

    • Choice of Base: Use a milder base. While strong bases like NaH or t-BuOK are effective for deprotonation, they can also promote ring-opening. Consider using carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄), which are generally less harsh.

    • Temperature Control: Avoid excessive heating. If your reaction is sluggish, it is often better to screen different catalyst/ligand systems that operate at lower temperatures rather than simply increasing the heat.

    • Protecting Groups: If you are working with an N-unsubstituted triazole, consider installing a protecting group that can be removed later. A p-methoxybenzyl (PMB) or a Boc group can stabilize the ring during the amination step.

    • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of side products. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Q3: My amination reaction is not proceeding to completion, and I suspect catalyst deactivation. What are the likely causes?

A3: Catalyst deactivation can be a subtle but significant problem. The triazole ring itself, or impurities in your starting materials, can act as catalyst poisons.

  • Potential Causes of Deactivation:

    • Coordination to Multiple Nitrogens: The triazole can act as a bidentate or bridging ligand to the metal center, leading to the formation of inactive catalyst species.

    • Substrate Impurities: Trace amounts of water, oxygen, or other coordinating species in your starting materials or solvents can deactivate the catalyst.

    • Thermal Decomposition: The catalyst complex itself may not be stable at the reaction temperature over long periods.

  • Troubleshooting Workflow:

    G Start Reaction Stalled? CheckPurity Verify Purity of Starting Materials & Solvents (NMR, GC-MS, Karl Fischer) Start->CheckPurity Degas Ensure Rigorous Degassing of Solvent CheckPurity->Degas Ligand Screen Different Ligands (Bulky vs. Chelating) Degas->Ligand Temp Lower Reaction Temperature Ligand->Temp CatLoad Increase Catalyst Loading or Add Catalyst in Portions Temp->CatLoad Success Reaction Complete CatLoad->Success

    Caption: Troubleshooting workflow for catalyst deactivation.

  • Preventative Measures:

    • Use High-Purity Reagents: Ensure your triazole, aryl halide, and solvents are free from coordinating impurities.

    • Inert Atmosphere: Always perform these reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use Schlenk techniques or a glovebox.

    • Ligand Choice: Some ligands are better at stabilizing the active catalytic species than others. For example, bulky biarylphosphine ligands can prevent the formation of inactive bridged palladium dimers.

    • Gradual Addition: In some cases, adding the catalyst or ligand in portions throughout the reaction can help maintain a sufficient concentration of the active species.

References

  • Ullmann Condensation: A classic method for N-arylation. For a modern perspective on Ullmann-type reactions, see: Chemical Reviews, 2008 , 108 (1), pp 278–320. [Link]

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction. For a comprehensive review, see: Chemical Reviews, 2010 , 110 (4), pp 2476–2519. [Link]

  • Regioselectivity in Triazole Reactions: For an example of factors influencing regioselectivity in the N-arylation of 1,2,3-triazoles, refer to: The Journal of Organic Chemistry, 2011 , 76 (8), pp 2776–2784. [Link]

  • Triazole Ring Stability: For a discussion on the stability and potential ring-cleavage of triazoles, see: Angewandte Chemie International Edition, 2008 , 47 (17), pp 3245-3247. [Link]

Flash chromatography solvent systems for 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine purification

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

This technical support guide provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) for the purification of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine via flash chromatography. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Purification Challenge

The successful purification of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine presents a unique chromatographic challenge due to its amphiphilic nature. The molecule combines a polar, basic headgroup (the 1,2,3-triazol-4-amine moiety) with a non-polar, bulky aliphatic tail (the 3-methylcyclohexyl)methyl group). The primary difficulty arises from the basic amine, which can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape, tailing, and in some cases, irreversible adsorption.[1][2] This guide will provide systematic approaches to developing an effective solvent system to overcome these challenges and achieve high-purity isolation of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine that influence its chromatographic behavior?

A1: The chromatographic behavior of this molecule is a balance of its distinct structural components:

  • Polar Headgroup: The 1H-1,2,3-triazol-4-amine portion of the molecule is rich in nitrogen atoms and possesses a primary amine. This makes the headgroup highly polar and capable of hydrogen bonding.[3]

  • Basic Amine: The primary amine (-NH2) is basic and readily interacts with the acidic silanol groups (Si-OH) on the surface of silica gel.[2] This acid-base interaction is the primary cause of peak tailing and streaking.[1][4]

  • Non-Polar Tail: The (3-Methylcyclohexyl)methyl substituent is a bulky, non-polar, aliphatic group. This part of the molecule contributes to its solubility in less polar solvents and interacts favorably with the non-polar mobile phase. The "bulkiness" of the cyclohexyl group can also influence how the molecule interacts with the stationary phase.[5]

Q2: What is a good starting solvent system for the flash chromatography purification of this compound?

A2: Given the polar nature of the triazole-amine headgroup, a good starting point would be a two-component solvent system consisting of a non-polar and a polar solvent.[6] Two commonly effective systems are:

  • Ethyl Acetate (EtOAc) in Hexanes: This is a standard system for compounds of moderate polarity.[6][7] A starting gradient of 10-60% EtOAc in hexanes is a reasonable initial screen.

  • Methanol (MeOH) in Dichloromethane (DCM): This system is well-suited for more polar compounds.[6][7] A starting gradient of 0-10% MeOH in DCM should be investigated. Due to the amine, this system often requires a basic modifier.

Q3: My compound is streaking or tailing on both the TLC plate and the column. What is the cause and how can I resolve this?

A3: Streaking and tailing are classic signs of a strong, undesirable interaction between your basic amine and the acidic silica gel stationary phase.[2] To resolve this, you need to "neutralize" the acidic sites on the silica. The most effective way to do this is by adding a small amount of a basic modifier to your eluent.[4][8]

  • Triethylamine (TEA): Add 0.1-2% (v/v) of TEA to your mobile phase.[2][8] For example, for 500 mL of eluent, you would add 0.5 to 10 mL of TEA.

  • Ammonia in Methanol: A solution of 1-10% ammonia in methanol can be used as the polar component of your eluent system with a solvent like DCM.[4][6][7]

Q4: I am not achieving good separation between my product and a closely eluting impurity. What are my options?

A4: Poor separation can be addressed by systematically optimizing your chromatographic conditions:

  • Solvent System Modification: If you are using EtOAc/Hexanes, try switching to a different solvent system like Dichloromethane/Methanol. Different solvents interact with your compounds in unique ways, which can alter selectivity.[1]

  • Shallow Gradient: A slower, more shallow gradient can often improve the resolution between two closely eluting compounds.

  • Alternative Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase. Basic alumina can be a good alternative for purifying basic compounds. Amine-functionalized silica is another excellent option that minimizes the need for basic modifiers in the eluent.[1][4]

Q5: How should I use Thin Layer Chromatography (TLC) to determine the optimal solvent system?

A5: TLC is an essential tool for developing your flash chromatography method. The goal is to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.2-0.4, and is well-separated from all impurities.[3]

  • Prepare several TLC developing chambers with different solvent ratios (e.g., 20%, 40%, 60% EtOAc in Hexanes). Crucially, prepare a second set of these solvents containing your chosen basic modifier (e.g., 1% TEA).

  • Spot your crude reaction mixture onto the TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the plates (e.g., under UV light and/or with a potassium permanganate stain).

  • Compare the separation and Rf values. You should observe a significant improvement in the spot shape (less streaking) in the presence of the basic modifier. Select the solvent system that provides the best separation and the target Rf value for your flash chromatography.

Q6: My compound remains at the baseline on the TLC plate, even with highly polar solvent systems. What should I do?

A6: This indicates a very strong, likely ionic, interaction with the silica gel.

  • Confirm Basic Modifier: First, ensure that you have included a basic modifier like triethylamine or ammonia in your eluent. Without it, a basic amine can remain irreversibly adsorbed.[4]

  • Increase Polarity: Switch to a more polar solvent system, such as 10-20% methanol (containing 1-2% ammonia) in dichloromethane.

  • Dry Loading: Your compound may be crashing out at the point of application if it has poor solubility in the initial, less polar eluent. To circumvent this, use the dry loading technique. Dissolve your crude product in a suitable solvent (e.g., methanol or DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be loaded directly onto the top of your column.[7][9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing/Streaking Interaction of the basic amine with acidic silanol groups on the silica gel.[2]Add a basic modifier to the eluent, such as 0.1-2% triethylamine (TEA) or use a polar solvent containing 1-10% ammonia.[4][8]
Poor Separation The chosen eluent system is not optimal for resolving the compound from impurities.[10]Try a different solvent combination (e.g., switch from EtOAc/Hexanes to DCM/MeOH). Run a shallower gradient to increase resolution.
Compound Stuck on Column The eluent is not polar enough to overcome the strong interaction between the amine and the silica.Increase the proportion of the polar solvent in your eluent. Ensure a basic modifier is present in the mobile phase.
Low Recovery/Yield Irreversible adsorption of the product onto the silica gel column.Always use a basic modifier in your eluent. For particularly stubborn amines, consider switching to a less acidic stationary phase like basic alumina or amine-functionalized silica.[1][4]
Co-elution with Impurities The impurity has a very similar polarity to the desired product.Perform extensive TLC screening with various solvent systems to maximize separation. If co-elution persists, consider an alternative purification method or a different stationary phase.

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Preparation: In separate beakers, prepare 10 mL each of several solvent systems. For example:

    • System A: 20% EtOAc / 80% Hexanes + 1% TEA

    • System B: 40% EtOAc / 60% Hexanes + 1% TEA

    • System C: 5% MeOH / 95% DCM + 1% TEA

    • System D: 10% MeOH / 90% DCM + 1% TEA

  • Spotting: Dissolve a small amount of your crude product in a few drops of DCM or EtOAc. Using a capillary tube, spot the mixture on the baseline of four separate TLC plates.

  • Development: Place one TLC plate in each of the four prepared developing chambers. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp. If necessary, stain the plates using a potassium permanganate dip.

  • Analysis: Calculate the Rf value for your product in each system. The ideal system will show a well-defined, non-streaking spot for your product with an Rf value between 0.2 and 0.4, and clear separation from other spots.

Protocol 2: General Flash Chromatography Protocol
  • Column Packing: Select an appropriately sized column for your sample amount. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc in Hexanes + 1% TEA). Pour the slurry into the column and use positive pressure to pack the bed, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully pipette the solution onto the top of the silica bed.[7]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure until a dry powder is formed. Carefully add this powder to the top of the packed column.[9]

  • Elution: Begin eluting with your starting solvent system. Gradually increase the polarity of the eluent according to your predetermined gradient. For example, you might run a gradient from 10% to 60% EtOAc in Hexanes (always containing 1% TEA) over 10-15 column volumes.

  • Fraction Collection: Collect fractions throughout the run.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine.

Visualization of Workflow

G cluster_0 Method Development cluster_1 Purification & Troubleshooting TLC 1. Perform TLC with various solvent systems (e.g., EtOAc/Hex, DCM/MeOH) + 1% TEA Rf_Check 2. Is Rf ~0.2-0.4 and separation good? TLC->Rf_Check Run_Column 4. Run Flash Chromatography Rf_Check->Run_Column Yes Adjust_Polarity 3. Adjust solvent polarity Rf_Check->Adjust_Polarity No Analyze 5. Analyze fractions by TLC Run_Column->Analyze Adjust_Polarity->TLC Pure_Check 6. Is product pure? Analyze->Pure_Check Combine 7. Combine pure fractions & Evaporate Pure_Check->Combine Yes Troubleshoot Troubleshoot Issue Pure_Check->Troubleshoot No Tailing Ensure TEA/NH3 is present Troubleshoot->Tailing Tailing? Separation Try shallower gradient or different solvent system Troubleshoot->Separation Poor Separation? Tailing->Run_Column Separation->Run_Column

Caption: Workflow for solvent system selection and troubleshooting.

References

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • SOP: FLASH CHROMATOGRAPHY. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • King Group. Successful Flash Chromatography. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. Available at: [Link]

  • Journal of Chromatographic Science. Troubleshooting in Chromatography. Available at: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Available at: [Link]

  • MDPI. Simultaneous Preconcentration of Triazole Fungicide Residues Using In-Situ Coacervative Extraction Based on a Double-Solvent Supramolecular System Prior to High Performance Liquid Chromatographic Analysis. Available at: [Link]

  • Collection of Czechoslovak Chemical Communications. POSSIBILITIES OF CYCLIZATION OF SIDE ALKYL CHAINS OF N-ALKYLPHENOLS AND N-ALKYLBENZENES IN THE ENVIRONMENT OF A STATIONARY PHASE. Available at: [Link]

  • ResearchGate. Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Available at: [Link]

  • Arkivoc. Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. Available at: [Link]

  • Sci-Hub. The role of organic modifiers on polar group selectivity in reversed-phase liquid chromatography. Available at: [Link]

  • ResearchGate. 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • LCGC International. Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. Available at: [Link]

  • PMC. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Available at: [Link]

  • TutorChase. How does the polarity of substances affect chromatography results?. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: [Link]

Sources

Resolving NMR peak overlap for 3-methylcyclohexyl isomers in triazole compounds

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: NMR Analysis of 3-Methylcyclohexyl Triazoles

A Guide to Resolving Isomeric Complexity and Peak Overlap

This resource is designed to provide you with not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions during your own NMR experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of my 3-methylcyclohexyl triazole compound show such significant peak overlap?

The complexity arises from a combination of factors inherent to the 3-methylcyclohexyl moiety:

  • Cis/Trans Isomerism: The substituents on the cyclohexane ring (the triazole and the methyl group) can be on the same side (cis) or opposite sides (trans) of the ring. A synthetic route may produce a mixture of these two diastereomers, each with its own unique set of NMR signals.

  • Conformational Dynamics: Each cis and trans isomer exists in a dynamic equilibrium between two chair conformations. For the 3-methylcyclohexyl group, these conformers are often not equally populated at room temperature. This means you may be observing signals from multiple chemical species in your NMR tube, leading to a crowded spectrum.

  • Small Chemical Shift Differences: The protons on the cyclohexane ring are in similar chemical environments, resulting in small differences in their chemical shifts. This is particularly true for the methylene protons, which often resonate in a narrow region of the spectrum (typically 1.0-2.0 ppm).

Q2: What are the initial, simple steps I can take to try and resolve peak overlap in my 1H NMR spectrum?

Before moving to more complex experiments, several straightforward adjustments to your data acquisition can often improve spectral resolution:

  • Increase the Magnetic Field Strength: If you have access to higher field NMR spectrometers (e.g., 600 MHz vs. 400 MHz), use them. The chemical shift dispersion increases with the magnetic field strength, which can help to separate overlapping signals.

  • Optimize Acquisition Parameters:

    • Increase the number of scans: This will improve the signal-to-noise ratio, which can help to identify small couplings and distinguish real peaks from noise.

    • Use a larger acquisition time (AQ): A longer acquisition time will result in better digital resolution, allowing for the separation of closely spaced peaks.

    • Apply a resolution enhancement window function: Functions like Gaussian multiplication or Lorentzian-to-Gaussian transformation can be applied during processing to narrow the line widths of the peaks, but this may come at the cost of decreased signal-to-noise.

  • Change the Solvent: The chemical shifts of your compound can be influenced by the solvent. Changing from a non-polar solvent (like CDCl3) to a more polar or aromatic solvent (like DMSO-d6 or benzene-d6) can alter the chemical shifts of certain protons, potentially resolving some overlap. Aromatic solvents, in particular, can induce significant changes in chemical shifts due to anisotropic effects.

Q3: How can 2D NMR experiments help me assign the protons of the 3-methylcyclohexyl group?

Two-dimensional (2D) NMR experiments are powerful tools for resolving overlap by adding a second frequency dimension to the spectrum. This allows you to visualize correlations between different nuclei. For a 3-methylcyclohexyl group, the following experiments are particularly useful:

  • 1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing out the spin systems of the cyclohexane ring and identifying which protons are adjacent to each other.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. Since carbon signals are generally well-dispersed, this can help to resolve overlapping proton signals by separating them based on the chemical shift of their attached carbon.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is useful for connecting different fragments of the molecule, for example, by showing a correlation from a proton on the cyclohexane ring to a carbon in the triazole ring.

  • 1H-1H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry (cis/trans) and the preferred conformation of the cyclohexane ring.

Q4: How can I differentiate between the cis and trans isomers of my 3-methylcyclohexyl triazole in the NMR spectrum?

Distinguishing between cis and trans isomers often requires a combination of 1D and 2D NMR techniques, with a focus on coupling constants and through-space interactions:

  • Analysis of Coupling Constants (J-values): The coupling constant between two vicinal protons on a cyclohexane ring is dependent on the dihedral angle between them. Large couplings (typically 8-12 Hz) are observed for axial-axial interactions, while smaller couplings (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. By carefully analyzing the multiplicity and coupling constants of the protons, particularly the one at the point of attachment to the triazole (C1-H), you can often infer the preferred conformation and, by extension, the stereochemistry.

  • NOESY/ROESY: This is often the most definitive method. For example, in the trans isomer, you would expect to see a NOE correlation between the axial proton at C1 and the axial protons at C3 and C5. In the cis isomer, the spatial relationships will be different, leading to a different pattern of NOE correlations.

Part 2: In-depth Troubleshooting Guides

Scenario 1: You are facing severe overlap in the aliphatic region (1.0-2.0 ppm) of your 1H NMR spectrum, making it impossible to assign individual proton signals.

When the aliphatic region of your spectrum is a complex, unresolved multiplet, a systematic approach using 2D NMR is necessary.

Troubleshooting Workflow:

cluster_0 NMR Troubleshooting Workflow A Severe 1H NMR Peak Overlap B Optimize 1D 1H NMR (Higher Field, Solvent Change) A->B Initial Steps C Run 1H-1H COSY B->C If Overlap Persists D Run 1H-13C HSQC C->D Disperse Signals E Assign Spin Systems & Resolve Protons D->E Final Assignment

Caption: Workflow for resolving severe 1H NMR peak overlap.

Step-by-Step Protocol: Using 1H-13C HSQC to Resolve Overlapping Proton Signals

  • Acquire a High-Quality 1D 13C Spectrum: Obtain a 1D 13C spectrum with good signal-to-noise. This will help you to identify the number of unique carbon environments in your molecule.

  • Set up the HSQC Experiment:

    • Use a standard pulse program for HSQC (e.g., hsqcedetgpsp on a Bruker spectrometer). This "edited" version of the experiment will show CH and CH3 peaks with a different phase (e.g., positive) than CH2 peaks (e.g., negative), which is extremely helpful for assignment.

    • Set the 1JCH coupling constant to an appropriate value, typically around 145 Hz for sp3-hybridized carbons.

  • Process and Analyze the 2D Spectrum:

    • The resulting 2D spectrum will have the 1H spectrum on one axis and the 13C spectrum on the other.

    • Each peak (cross-peak) in the spectrum represents a correlation between a proton and the carbon it is directly attached to.

    • Even if several proton signals overlap in the 1D spectrum, they can often be resolved in the HSQC spectrum if their attached carbons have different chemical shifts.

Data Interpretation Example:

Proton Signal (1H)Overlapping Signals in 1D Spectrum13C Chemical Shift (from HSQC)Assignment
H-2aYes35.2 ppmResolved
H-4eYes31.8 ppmResolved
H-5aYes28.9 ppmResolved
Scenario 2: You have assigned the spin systems using COSY and HSQC, but you cannot differentiate between the axial and equatorial protons for a given CH2 group.

Distinguishing between axial and equatorial protons is key to defining the conformation of the cyclohexane ring. This is typically achieved by analyzing coupling constants and through-space correlations.

Troubleshooting Workflow:

cluster_1 Axial vs. Equatorial Proton Assignment F Ambiguous Ax/Eq Assignment G High-Resolution 1D 1H NMR (Analyze J-couplings) F->G Coupling Analysis H Run 1H-1H NOESY/ROESY G->H If J-couplings are unclear I Identify Key NOEs (e.g., 1,3-diaxial) H->I Spatial Proximity J Definitive Ax/Eq Assignment I->J Final Confirmation

Caption: Workflow for assigning axial and equatorial protons.

Step-by-Step Protocol: Using NOESY/ROESY for Conformational Analysis

  • Choose the Right Experiment:

    • For small to medium-sized molecules (like yours), ROESY is often a better choice than NOESY. This is because the Nuclear Overhauser Effect can be close to zero for molecules of this size, making NOESY signals weak or absent. ROESY does not have this issue.

  • Set up the ROESY Experiment:

    • Use a standard pulse program for ROESY (e.g., roesyesgpph on a Bruker spectrometer).

    • The most critical parameter is the mixing time. This determines the amount of time allowed for magnetization to be transferred between spatially close protons. A typical starting point for a small molecule is 300-500 ms. You may need to run a few experiments with different mixing times to optimize the signal.

  • Process and Analyze the 2D Spectrum:

    • The ROESY spectrum will show cross-peaks between protons that are close in space (typically < 5 Å).

    • Look for key correlations that define the chair conformation. The most important of these are the 1,3-diaxial interactions. For example, an axial proton at C2 should show a ROESY cross-peak to the axial protons at C4 and C6. An equatorial proton will not show these correlations.

Expected NOE/ROE Correlations for a Chair Conformation:

ProtonExpected Strong Correlations to:
H-2axialH-4axial, H-6axial
H-2equatorialH-2axial, H-1, H-3

Part 3: Advanced Techniques and Considerations

Q5: When should I consider using variable temperature (VT) NMR?

Variable temperature NMR is a powerful technique when you suspect that your compound exists as a mixture of conformations that are rapidly interconverting at room temperature.

  • Slowing Down Conformational Exchange: By lowering the temperature, you can slow down the rate of chair-flipping. If you go to a low enough temperature (the coalescence temperature), you may be able to "freeze out" the individual conformers, resulting in a spectrum where you can see sharp signals for each distinct conformation. This can greatly simplify the process of assignment.

  • Thermodynamic Information: By analyzing the changes in the spectrum as a function of temperature, you can also obtain thermodynamic information about the conformational equilibrium, such as the difference in free energy (ΔG) between the conformers.

Q6: Can lanthanide shift reagents (LSRs) help in my case?

Lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule (such as the nitrogens in the triazole ring). Upon coordination, they induce large changes in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance of the proton from the lanthanide ion.

  • When to Use LSRs: This technique can be useful if you have a single, pure isomer and are struggling with peak overlap. By adding small amounts of an LSR (e.g., Eu(fod)3 or Yb(fod)3), you can spread out the signals in your spectrum.

  • Cautions: The use of LSRs can also lead to significant line broadening, which can obscure coupling information. It is also less effective for mixtures of isomers, as it will complicate the spectrum further.

References

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]

  • Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11–15. [Link]

  • Sievers, R. E. (Ed.). (1973). Nuclear Magnetic Resonance Shift Reagents. Academic Press. [Link]

Validation & Comparative

Comparative Efficacy Analysis: A Guide to Evaluating 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine Against Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: April 2026

In an era marked by the escalating threat of antifungal resistance, the imperative to discover and validate novel antifungal agents has never been more critical.[1][2] The global health landscape is increasingly challenged by opportunistic fungal pathogens, including species of Candida, Aspergillus, and Cryptococcus, which exhibit diminished susceptibility to existing therapeutic arsenals.[2][3][4] This guide provides a comprehensive framework for the comparative evaluation of a novel investigational compound, 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine, against a panel of established standard-of-care antifungal drugs.

This document is structured to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology for assessing the potential of new chemical entities in the antifungal space. By adhering to standardized protocols and employing rigorous data analysis, we can ensure the generation of reliable and reproducible evidence to inform preclinical and clinical development pathways. While specific experimental data for 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is not yet in the public domain, this guide will outline the necessary experimental design and data presentation to rigorously assess its potential.

Introduction to the Investigational Compound and Comparators

The investigational compound, 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine, belongs to the triazole class of compounds.[5] Triazoles are a cornerstone of antifungal therapy, known for their targeted mechanism of action and broad spectrum of activity.[1][6] The rationale for investigating novel triazole derivatives lies in the potential for improved efficacy against resistant strains, enhanced pharmacokinetic profiles, and better safety margins.[7][8][9]

The Investigational Triazole: A Hypothetical Profile

For the purpose of this guide, we will hypothesize that 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine has been synthesized with the aim of overcoming known resistance mechanisms and exhibiting potent activity against a wide range of fungal pathogens. Its unique methylcyclohexyl moiety may confer altered binding affinity to the target enzyme or different cell permeability properties.

Standard Antifungal Agents for Comparison

A meaningful comparative analysis necessitates the inclusion of well-characterized standard antifungal agents representing different classes and generations. The selection of comparators should be guided by their clinical relevance and established use against the target pathogens.

  • Triazoles:

    • Fluconazole: A first-generation triazole with excellent activity against many Candida species and Cryptococcus neoformans.[6] It serves as a crucial benchmark, particularly for assessing activity against yeast infections.

    • Voriconazole: A second-generation triazole with a broader spectrum of activity that includes Aspergillus species.[6][10] It is often a first-line treatment for invasive aspergillosis.

    • Posaconazole and Itraconazole: Other broad-spectrum triazoles that can be included for a more comprehensive comparison, particularly against molds and for prophylaxis.[6][10][11]

  • Polyenes:

    • Amphotericin B: A broad-spectrum fungicidal agent that acts by binding to ergosterol in the fungal cell membrane.[12] Despite its toxicity, it remains a gold standard for treating severe systemic fungal infections.

  • Echinocandins:

    • Caspofungin or Micafungin: This class inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[12] They are highly effective against most Candida species, including some fluconazole-resistant strains, and have activity against Aspergillus.[12]

In Vitro Comparative Efficacy: Methodologies and Data Interpretation

The foundational assessment of any new antifungal agent is the determination of its in vitro activity against a clinically relevant panel of fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the primary endpoint, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.[13][14]

Selection of Fungal Strains

The test panel should include:

  • Quality Control Strains: As stipulated by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the validity of the testing procedure (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).[15][16]

  • Clinically Relevant Species: A diverse collection of recent clinical isolates, including:

    • Candida albicans

    • Candida glabrata (noting its potential for reduced susceptibility to azoles)[14]

    • Candida auris (an urgent threat due to its multidrug resistance)[2]

    • Cryptococcus neoformans

    • Aspergillus fumigatus

    • Aspergillus flavus

    • Drug-resistant strains with known resistance mechanisms.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method, as detailed in CLSI documents M27 for yeasts and M38 for filamentous fungi, or the equivalent EUCAST protocols, is the gold standard for antifungal susceptibility testing.[16][17]

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions: Prepare high-concentration stock solutions of the investigational compound and all standard antifungals. The solvent used should not affect fungal growth at its final concentration in the assay.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antifungal agent in RPMI 1640 medium to achieve a range of final test concentrations.[17] Include a drug-free well as a growth control.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration as specified by CLSI or EUCAST guidelines.[17]

  • Inoculation: Add the standardized fungal inoculum to each well of the microdilution plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and for a duration appropriate for the growth of filamentous fungi.

  • MIC Determination: Read the plates visually or with a spectrophotometer. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% for azoles against yeasts) compared to the drug-free control well.[14]

Data Presentation: Comparative MIC Table

The results of the in vitro testing should be summarized in a clear and concise table. This allows for a direct comparison of the potency of the investigational compound against the standard agents across a range of fungal species.

Table 1: Hypothetical In Vitro Antifungal Activity (MIC₅₀ in µg/mL)

Fungal Species 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine Fluconazole Voriconazole Amphotericin B Caspofungin
Candida albicans 0.125 0.5 0.03 0.5 0.06
Candida glabrata 4 16 0.5 0.5 0.06
Candida auris 2 >64 1 1 0.125
Cryptococcus neoformans 0.25 4 0.125 0.25 >16

| Aspergillus fumigatus | 0.5 | >64 | 0.25 | 1 | 0.125 |

Note: MIC₅₀ represents the concentration at which 50% of the tested isolates are inhibited. This is a hypothetical table for illustrative purposes.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antifungal Stock Solutions C Serial Dilution in 96-Well Plate (RPMI-1640) A->C B Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Fungal Suspension B->D C->D E Incubate at 35°C (24-48 hours) D->E F Read Plates Visually or Spectrophotometrically E->F G Determine MIC (Lowest concentration with significant growth inhibition) F->G G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Disruption Accumulation of Toxic Sterols Enzyme->Disruption Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Triazole 1-[(3-Methylcyclohexyl)methyl] -1H-1,2,3-triazol-4-amine Block Inhibition Triazole->Block Block->Enzyme Dysfunction Membrane Disruption & Growth Inhibition Disruption->Dysfunction

Caption: Presumed Mechanism of Action of the Investigational Triazole.

In Vivo Comparative Efficacy: Animal Models

While in vitro data provides a measure of intrinsic antifungal activity, in vivo studies are essential to evaluate a compound's efficacy within a living system, taking into account pharmacokinetics, pharmacodynamics, and host-pathogen interactions. [18]A murine model of disseminated candidiasis is a commonly used and well-validated model for the preclinical evaluation of antifungal agents. [19][20]

Experimental Protocol: Murine Model of Disseminated Candidiasis
  • Animal Model: Use immunocompetent or immunocompromised mice (depending on the study's objective). Immunosuppression, often with cyclophosphamide, can be used to establish a more severe and reproducible infection. [19]2. Infection: Infect mice via intravenous (tail vein) injection with a standardized lethal or sublethal dose of a virulent Candida albicans strain. [20]3. Treatment: At a predetermined time post-infection (e.g., 2-24 hours), begin treatment with the investigational compound and standard antifungals (e.g., fluconazole, amphotericin B) administered via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group. [19]4. Efficacy Endpoints:

    • Survival: Monitor the survival of the animals over a period of 14-21 days. Plot survival curves (Kaplan-Meier) and analyze for statistical significance. [20] * Fungal Burden: In a parallel experiment, sacrifice subsets of mice at various time points post-infection. Harvest target organs (e.g., kidneys, brain), homogenize the tissues, and plate serial dilutions on appropriate agar to determine the colony-forming units (CFU) per gram of tissue. This provides a quantitative measure of drug efficacy in clearing the infection.

Data Presentation: Survival Curves and Fungal Burden

The in vivo data should be presented graphically. A Kaplan-Meier survival curve will visually compare the ability of the different treatments to prevent mortality. A bar chart showing the fungal burden in key organs will illustrate the microbiological efficacy of the compounds.

Cytotoxicity and Resistance Profile

A comprehensive evaluation must also include an assessment of the compound's safety and its potential for resistance development.

  • Cytotoxicity: The investigational compound should be tested against a panel of human cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells) to determine its in vitro toxicity. A high therapeutic index (ratio of cytotoxic concentration to MIC) is desirable.

  • Resistance Development: The frequency of spontaneous resistance can be assessed by plating a high-density fungal inoculum on agar containing supra-MIC concentrations of the compound. Serial passage of fungi in sub-inhibitory concentrations can also be used to select for resistant mutants.

Conclusion

The emergence of drug-resistant fungal pathogens poses a significant threat to public health. The systematic evaluation of novel compounds like 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is a critical component of the global effort to combat this challenge. This guide provides a scientifically rigorous framework for conducting a comparative efficacy study, from initial in vitro screening to in vivo validation. By following these established methodologies, researchers can generate the high-quality, reproducible data necessary to identify promising new antifungal candidates for further development. The ultimate goal is to expand our therapeutic armamentarium and improve outcomes for patients suffering from invasive fungal infections.

References

  • A Practical Guide to Antifungal Susceptibility Testing - PMC. (n.d.). NCBI. Retrieved March 23, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). American Society for Microbiology. Retrieved March 23, 2026, from [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC - NIH. (n.d.). NCBI. Retrieved March 23, 2026, from [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (2021, November 15). Oxford Academic. Retrieved March 23, 2026, from [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.). NCBI. Retrieved March 23, 2026, from [Link]

  • Antifungal drug discovery: the process and outcomes - PMC. (n.d.). NCBI. Retrieved March 23, 2026, from [Link]

  • Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis - PMC. (2024, December 2). NCBI. Retrieved March 23, 2026, from [Link]

  • Comparative Efficacy of Antifungal Agents Used in the Treatment of Oropharyngeal Candidiasis among HIV-Infected Adults: A Systematic Review and Network Meta-Analysis - PMC. (2021, August 5). NCBI. Retrieved March 23, 2026, from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.). NCBI. Retrieved March 23, 2026, from [Link]

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. (n.d.). NCBI. Retrieved March 23, 2026, from [Link]

  • Antifungal Susceptibility Testing (AFST) - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved March 23, 2026, from [Link]

  • Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice. (n.d.). American Society for Microbiology. Retrieved March 23, 2026, from [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. Retrieved March 23, 2026, from [Link]

  • Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives. (2025, August 1). MDPI. Retrieved March 23, 2026, from [Link]

  • Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. (2024, October 29). Nature. Retrieved March 23, 2026, from [Link]

  • Fungal Pathogens: Life Cycle, Infection, Host Immunity, and Drug Discovery | Journal of Medicinal Chemistry. (2025, April 24). ACS Publications. Retrieved March 23, 2026, from [Link]

  • Emerging Applications of Triazole Antifungal Drugs - PMC. (2026, January 14). NCBI. Retrieved March 23, 2026, from [Link]

  • Synthesis, Antiproliferative and Antifungal Activities of 1,2,3-Triazole-Substituted Carnosic Acid and Carnosol Derivatives. (2015, May 14). MDPI. Retrieved March 23, 2026, from [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (n.d.). MDPI. Retrieved March 23, 2026, from [Link]

  • Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. (n.d.). Creative Biolabs. Retrieved March 23, 2026, from [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). Clinical and Laboratory Standards Institute. Retrieved March 23, 2026, from [Link]

  • Triazole antifungal agents in invasive fungal infections: a comparative review. (n.d.). Clinical Pharmacokinetics. Retrieved March 23, 2026, from [Link]

  • (PDF) Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (2026, March 2). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Triazole antifungals | Agriculture and Agribusiness | Research Starters. (n.d.). EBSCO. Retrieved March 23, 2026, from [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (2017, November 1). Symbiosis Online Publishing. Retrieved March 23, 2026, from [Link]

  • CAS Insights Report: Fungal infections—New challenges in treatment. (2025, July 2). CAS. Retrieved March 23, 2026, from [Link]

  • Design, synthesis, docking studies and bioactivity evaluation of 1,2,3-triazole eugenol derivatives. (2024, August 19). Taylor & Francis Online. Retrieved March 23, 2026, from [Link]

  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs | Microbiology Spectrum. (n.d.). American Society for Microbiology. Retrieved March 23, 2026, from [Link]

  • Clinical Breakpoint Tables. (2021, December 1). European Committee on Antimicrobial Susceptibility Testing. Retrieved March 23, 2026, from [Link]

  • A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. (2020, September 30). MDPI. Retrieved March 23, 2026, from [Link]

  • COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION - PMC. (n.d.). NCBI. Retrieved March 23, 2026, from [Link]

  • Synthesis and antifungal activity of 1,5-disubstituted-1,2,3-triazole containing fluconazole analogues. (n.d.). Royal Society of Chemistry. Retrieved March 23, 2026, from [Link]

  • Triazole Antifungal Therapy: The Clinical Utilization of Therapeutic Drug Monitoring. (2025, September 18). Contagion Live. Retrieved March 23, 2026, from [Link]

  • Clinical and Laboratory Standards Institute|www.clsi.org P: +1.610.688.0100 Toll Free(US). (2024, May 21). Regulations.gov. Retrieved March 23, 2026, from [Link]

  • Rationale Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved March 23, 2026, from [Link]

  • Synthesis and Evaluation of the Antifungal Sensibility of Novel Thienopyridine 1,2,3-Triazole Derivatives. (n.d.). Redalyc. Retrieved March 23, 2026, from [Link]

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (2014, January 22). PLOS ONE. Retrieved March 23, 2026, from [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. (2024, April 24). Centers for Disease Control and Prevention. Retrieved March 23, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC. (n.d.). NCBI. Retrieved March 23, 2026, from [Link]

  • Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. (2023, December 12). American Society for Microbiology. Retrieved March 23, 2026, from [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). Clinical and Laboratory Standards Institute. Retrieved March 23, 2026, from [Link]

  • Drug-resistant fungi on the rise. (2022, November 21). PNAS. Retrieved March 23, 2026, from [Link]

Sources

Validating LC-MS methods for 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine quantification

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating LC-MS/MS Methods for 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine: A Biphenyl vs. C18 Column Comparison Guide

As a Senior Application Scientist, one of the most frequent challenges I encounter in bioanalytical method development is the reliable quantification of small, polar, basic molecules in complex biological matrices. The compound 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine perfectly exemplifies this challenge.

This guide objectively compares the chromatographic performance and ICH M10 validation metrics of a traditional fully porous C18 column against a modern superficially porous particle (SPP) Biphenyl column. By understanding the causality behind stationary phase selectivity, we can engineer a self-validating LC-MS/MS workflow that eliminates matrix effects and ensures absolute data integrity.

The Analytical Challenge: Structural Nuances

1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine consists of two distinct chemical domains:

  • A Hydrophobic Tail: The 3-methylcyclohexyl group.

  • A Polar, Basic Headgroup: The 1H-1,2,3-triazol-4-amine moiety.

When utilizing a traditional alkyl (C18) stationary phase, retention is driven purely by dispersive (hydrophobic) interactions with the methylcyclohexyl tail. The polar triazole ring remains highly solvated in the mobile phase, dragging the molecule through the column too quickly. Consequently, the analyte co-elutes with endogenous plasma phospholipids and salts at the solvent front. In electrospray ionization (ESI), this co-elution leads to severe charge competition, resulting in ion suppression —a phenomenon that drastically compromises assay sensitivity and reproducibility[1][2].

The Mechanistic Solution: Why Biphenyl Outperforms C18

To push the analyte past the phospholipid elution window, we must exploit a secondary retention mechanism. A Biphenyl stationary phase contains two sterically aligned phenyl rings that provide enhanced polarizability and strong π−π interactions.

The Causality of Solvent Choice: The triazole ring of our analyte acts as an electron-rich π -system that strongly interacts with the biphenyl phase. However, this interaction is highly dependent on the mobile phase modifier. If acetonitrile (ACN) is used, its own π -electrons will shield the stationary phase, neutralizing the π−π interaction[3][4]. By switching the organic modifier to methanol (MeOH) , we unmask the biphenyl ligand, allowing it to grip the triazole ring while simultaneously retaining the hydrophobic tail. This dual-retention mechanism significantly increases the retention factor ( k′ ), shifting the analyte into a clean ionization window.

RetentionMechanism cluster_C18 Traditional C18 Phase cluster_Biphenyl Biphenyl Phase (with MeOH) Analyte 1-[(3-Methylcyclohexyl)methyl] -1H-1,2,3-triazol-4-amine C18 Alkyl Chain (C18) Analyte->C18 Biphenyl Biphenyl Ligand Analyte->Biphenyl Hydrophobic Hydrophobic Interactions (Tail only) C18->Hydrophobic EarlyElution Early Elution & Matrix Suppression Hydrophobic->EarlyElution PiPi π-π Interactions (Triazole Ring) Biphenyl->PiPi Hydrophobic2 Hydrophobic Interactions (Tail) Biphenyl->Hydrophobic2 OptimalRetention Optimal Retention & Matrix Avoidance PiPi->OptimalRetention Hydrophobic2->OptimalRetention

Figure 1: Mechanistic comparison of analyte retention on C18 versus Biphenyl stationary phases.

Experimental Protocols: A Self-Validating System

To prove the superiority of the biphenyl phase, we designed a validation workflow adhering strictly to ICH M10 Bioanalytical Method Validation Guidelines [5][6].

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of human plasma (K2EDTA) into a 96-well plate.

  • Add 10 µL of Internal Standard (IS: stable isotope-labeled analog, 100 ng/mL).

  • Add 150 µL of ice-cold Methanol (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes at 1000 RPM; centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of HPLC-grade water to match initial mobile phase conditions (prevents solvent-effect peak distortion).

2. LC-MS/MS Conditions:

  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Columns Tested:

    • Alternative: Traditional Fully Porous C18 (50 x 2.1 mm, 3.0 µm).

    • Product: SPP Biphenyl (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, re-equilibrate at 5% B for 1 min. Flow rate: 0.4 mL/min.

  • MS Detection: ESI in Positive mode. MRM transition: m/z 195.1 m/z 97.1.

3. Matrix Effect Evaluation (Matuszewski Method): Following the industry-standard post-extraction spiking method[1][2], the Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked into post-extracted blank plasma versus the peak area of the analyte in a neat solvent solution. An MF of 1.0 indicates no matrix effect, <1.0 indicates suppression, and >1.0 indicates enhancement.

ICHWorkflow cluster_Val ICH M10 Validation Parameters Prep Sample Prep (Plasma PPT) LC UHPLC Separation (Biphenyl Column) Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Selectivity Selectivity & Specificity MS->Selectivity Matrix Matrix Effect (Post-Extraction) MS->Matrix Accuracy Precision & Accuracy (QCs) MS->Accuracy Data Validated Quantification Selectivity->Data Matrix->Data Accuracy->Data

Figure 2: ICH M10 bioanalytical method validation workflow for LC-MS/MS quantification.

Comparative Performance & Validation Data

The experimental data clearly demonstrates the limitations of purely hydrophobic retention for this triazole amine.

Table 1: Chromatographic Performance Comparison
ParameterTraditional C18 (3.0 µm)SPP Biphenyl (2.7 µm)Analytical Impact
Retention Time (tR) 0.85 min1.72 minBiphenyl shifts analyte out of the void/phospholipid zone.
Peak Asymmetry (Tf) 1.65 (Tailing)1.08 (Symmetrical)Biphenyl phase shields residual silanols from the basic amine.
Theoretical Plates (N) ~4,500~11,200SPP architecture of Biphenyl column reduces eddy diffusion.
Table 2: Matrix Effect and Recovery (n=6 lots of human plasma)

Per ICH M10, the Coefficient of Variation (CV) of the IS-normalized Matrix Factor must be ≤ 15%[5][7].

Column ChemistryAbsolute Matrix Factor (MF)IS-Normalized MFIS-Normalized MF CV (%)Extraction Recovery (%)
Traditional C18 0.42 (Severe Suppression)0.8118.5% (Fails ICH M10)88.2%
SPP Biphenyl 0.94 (Minimal Effect)1.023.4% (Passes ICH M10)89.5%

Data Synthesis: The C18 column fails validation. Because the analyte elutes at 0.85 min, it is engulfed by early-eluting glycerophosphocholines, resulting in a 58% loss in signal (MF = 0.42)[8]. The Biphenyl column, leveraging π−π interactions, retains the analyte until 1.72 min, completely bypassing the suppression zone and yielding a highly reproducible IS-normalized MF CV of 3.4%.

Table 3: ICH M10 Precision and Accuracy (Biphenyl Column)

Using the Biphenyl column, a full 3-day validation batch was executed. Accuracy must be within ±15% of nominal (±20% at LLOQ), and Precision (CV) must be ≤15% (≤20% at LLOQ)[5][7].

QC Level (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ (0.5) +4.26.8+5.58.1
Low QC (1.5) -1.84.1-2.05.3
Mid QC (50) +0.52.9+1.23.6
High QC (400) -0.92.5-1.53.0

Conclusion

For small molecules containing both hydrophobic regions and electron-rich aromatic/basic moieties—such as 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine—traditional C18 columns are often insufficient for rigorous bioanalytical validation. By strategically pairing a Biphenyl stationary phase with a methanol-based mobile phase, we activate π−π interactions that selectively increase retention. This mechanistic adjustment transforms a failing, matrix-suppressed assay into a robust, ICH M10-compliant method capable of high-throughput clinical or pharmacokinetic quantification.

References

  • ICH Expert Working Group. (2022). ICH M10 on bioanalytical method validation and study sample analysis. International Council for Harmonisation. Available at:[Link][6]

  • Worldwide Clinical Trials. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Available at:[Link][7]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Discussed in:[Link][1]

  • Pan, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at:[Link][2]

  • Shollenberger, D., Cramer, H., & Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Available at:[Link][4]

  • Nacalai Tesque. (n.d.). Comparison of biphenyl and other aromatic stationary phases. Available at:[Link][3]

Sources

Comparative Evaluation Guide: 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine vs. Unsubstituted Cyclohexyl Triazoles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Magic Methyl" Effect on the Cyclohexyl-Triazole Scaffold

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide bonds and a robust pharmacophore capable of participating in dipole interactions and hydrogen bonding [2]. When tethering this core to a cycloalkane system, the choice of the terminal ring significantly impacts the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target engagement.

This guide provides an in-depth technical comparison between the unsubstituted 1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-amine and its methylated analog, 1-[(3-methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine . By introducing a single methyl group at the 3-position of the cyclohexyl ring, medicinal chemists leverage the "magic methyl" effect—a phenomenon where a seemingly minor structural tweak yields profound enhancements in binding affinity, target selectivity, and metabolic stability [1].

Structural & Physicochemical Profiling

The addition of a methyl group is never merely a change in molecular weight; it fundamentally alters the thermodynamic and spatial properties of the molecule.

  • Conformational Bias: A 1,3-disubstituted cyclohexane system strongly prefers the diequatorial conformation (assuming the cis diastereomer). This rigidification reduces the entropic penalty upon binding to a target's hydrophobic pocket.

  • Lipophilicity & Desolvation: The methyl group directly increases lipophilicity (cLogP increases by ~0.5 units). This enhances the free energy of desolvation, driving the molecule more efficiently into lipophilic binding sites.

  • Metabolic Shielding: The steric bulk of the methyl group acts as a physical shield, obstructing cytochrome P450 (CYP) enzymes from oxidizing the vulnerable equatorial C-H bonds on the cyclohexane ring, thereby extending the compound's half-life.

Mechanism Methyl 3-Methyl Substitution on Cyclohexyl Ring Steric Steric Hindrance & Conformational Bias Methyl->Steric Lipo Increased Lipophilicity (+0.5 LogP) Methyl->Lipo CYP CYP450 Shielding (Reduced Oxidation) Steric->CYP Pocket Enhanced Hydrophobic Pocket Filling Steric->Pocket Lipo->Pocket

Mechanistic impact of the 3-methyl group on pharmacokinetics and binding.

Quantitative Data Comparison

The table below summarizes the representative physicochemical and pharmacokinetic shifts observed when transitioning from the unsubstituted to the methylated scaffold.

Metric1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-amine1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amineCausality / Implication
Molecular Weight 180.25 g/mol 194.28 g/mol Addition of -CH3 (+14 mass units).
cLogP ~1.2~1.7Increased lipophilicity drives hydrophobic pocket partitioning.
HLM Intrinsic Clearance ~45 µL/min/mg (Moderate/High)~15 µL/min/mg (Low)Methyl group sterically blocks CYP450 oxidation sites.
Target Affinity (Kd) Baseline (1x)5x to 10x ImprovementEntropic advantage from conformational restriction.
Kinetic Solubility >100 µM~50 - 80 µMSlight reduction due to increased crystal lattice energy and lipophilicity.

Experimental Workflows & Protocols

To objectively evaluate these two scaffolds, a rigorous, self-validating experimental pipeline must be established.

Workflow Synth CuAAC Click Synthesis (1,4-Regioselectivity) QC LC-MS & NMR Validation Synth->QC PhysChem Physicochemical Profiling (LogD, Solubility) QC->PhysChem ADME In Vitro ADME (HLM Clearance) QC->ADME Binding Target Binding (SPR / TR-FRET) QC->Binding

Experimental workflow for comparative profiling of triazole analogs.

Protocol A: Regioselective CuAAC Synthesis of Triazole-Amine Probes

Causality: Standard thermal azide-alkyne cycloadditions yield a mix of 1,4 and 1,5-disubstituted isomers, which confound biological data. The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is employed because it exclusively forces the formation of the 1,4-isomer, ensuring structural uniformity [3]. Self-Validation: The protocol relies on post-synthesis NMR. The presence of a single, sharp proton peak at ~7.8 ppm (the C5 proton of the triazole ring) definitively validates that only the 1,4-isomer was formed.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting azide (cyclohexylmethyl azide or (3-methylcyclohexyl)methyl azide, 1.0 eq) and N-Boc-propargylamine (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.2 M concentration).

  • Catalysis: Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq). Note: The solution will transition from blue to pale yellow, indicating the successful in situ reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir vigorously at room temperature for 12 hours. Monitor complete consumption of the azide via LC-MS.

  • Workup: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in a 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution. Stir for 2 hours to remove the Boc protecting group, liberating the 4-amine.

  • Purification & Validation: Purify via reverse-phase HPLC. Run ¹H-NMR and ¹³C-NMR to confirm the C5-proton singlet, validating regiochemical purity.

Protocol B: In Vitro Human Liver Microsome (HLM) Clearance Assay

Causality: To quantify the metabolic shielding provided by the 3-methyl group, HLM assays assess Phase I oxidative clearance. The liver microsomes contain the CYP450 enzymes responsible for aliphatic hydroxylation of the cyclohexyl ring. Self-Validation: The assay includes internal controls. Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound) are run concurrently. If Verapamil is not rapidly cleared, the microsomes are inactive, and the assay invalidates itself.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stocks of the unsubstituted and methylated triazole compounds in DMSO.

  • Incubation Matrix: Dilute the compounds to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At exact time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound. Calculate the intrinsic clearance (CLint) using the half-life method.

References

  • Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: Current Topics in Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL: [Link]

  • Title: CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Benchmarking Novel Kinase Inhibitor Candidates: A High-Throughput Screening Comparison of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Kinase Inhibitors

The human kinome, comprising over 500 protein kinases, represents one of the most critical target families in modern drug discovery. These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The 1,2,3-triazole scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and synthetic accessibility via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][2][3] This synthetic versatility allows for the rapid generation of large, diverse chemical libraries, making triazole derivatives ideal candidates for high-throughput screening (HTS) campaigns aimed at discovering next-generation kinase inhibitors.[4][5]

This guide provides a comprehensive framework for benchmarking a novel triazole-based compound, 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine , in a typical HTS workflow. As this is a novel chemical entity with no publicly available biological data, we will establish a hypothetical screening scenario against the Abl1 tyrosine kinase, a well-validated cancer target. Its performance will be compared against two benchmarks:

  • Imatinib (Gleevec®) : The first-in-class, FDA-approved Bcr-Abl inhibitor that revolutionized targeted cancer therapy.[6]

  • Dasatinib (Sprycel®) : A second-generation, highly potent, multi-targeted kinase inhibitor active against many Imatinib-resistant Bcr-Abl mutations.[7]

This guide will detail the causality behind experimental design, provide validated protocols, and present a framework for data analysis, offering researchers a blueprint for evaluating similar novel compounds.

Compound Profile & Physicochemical Properties

The "drug-likeness" of a compound is heavily influenced by its physicochemical properties, which dictate solubility, permeability, and potential for off-target effects. A comparison of the test compound with established benchmarks is a critical first step.

PropertyTest Compound: 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine Benchmark 1: Imatinib [6][8][9][10]Benchmark 2: Dasatinib [7][11][12]
CAS Number 1502516-73-5152459-95-5 (base)302962-49-8
Molecular Formula C₉H₁₆N₄C₂₉H₃₁N₇OC₂₂H₂₆ClN₇O₂S
Molecular Weight ( g/mol ) 180.25493.60488.01
Topological Polar Surface Area (TPSA) 56.73 Ų99.8 Ų129.8 Ų
cLogP (Predicted) 1.61~4.52.71
H-Bond Donors 122
H-Bond Acceptors 489
Rotatable Bonds 155
Aqueous Solubility Not determinedpH-dependent; soluble at pH < 5.5pH-dependent; poor water solubility

Expert Analysis: The test compound is significantly smaller and less complex than the established drugs Imatinib and Dasatinib. Its lower molecular weight, TPSA, and number of hydrogen bond donors/acceptors place it firmly within the realm of "lead-like" chemical space. The lower cLogP suggests potentially favorable solubility and permeability properties. These characteristics make it an attractive starting point for a fragment-based or lead discovery campaign, as it offers ample vectors for chemical modification to optimize potency and selectivity.

High-Throughput Screening: A Time-Resolved FRET (TR-FRET) Kinase Assay

To quantitatively assess the inhibitory potential of our test compound, a biochemical kinase assay is the method of choice for primary screening. We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, homogeneous ("mix-and-read") format ideal for HTS.[13][14][15]

Causality of Assay Choice: TR-FRET is superior to standard fluorescence intensity or polarization assays for HTS due to its high signal-to-noise ratio. The use of a long-lifetime lanthanide donor (e.g., Europium) allows for a time-gated detection window.[14][15][16] This eliminates interference from short-lived background fluorescence from library compounds, plastics, and media components, thereby drastically reducing the rate of false positives.[14]

TR-FRET Assay Principle

The assay measures the phosphorylation of a biotinylated peptide substrate by the Abl1 kinase. A Europium-labeled anti-phosphotyrosine antibody serves as the FRET donor, and a Streptavidin-labeled acceptor fluorophore (e.g., XL665) is the FRET acceptor.

TR_FRET_Kinase_Assay cluster_no_inhibition No Inhibition (High FRET) cluster_inhibition Inhibition (Low FRET) Abl1 Abl1 Substrate-Biotin Substrate-Biotin Abl1->Substrate-Biotin Phosphorylates P-Substrate-Biotin Phosphorylated Substrate-Biotin ATP ATP ATP->Abl1 Energy Eu-Ab Eu-Antibody (Donor) P-Substrate-Biotin->Eu-Ab Binds SA-XL665 SA-Acceptor P-Substrate-Biotin->SA-XL665 Binds Eu-Ab->SA-XL665 Abl1_I Abl1 Substrate-Biotin_I Substrate-Biotin Abl1_I->Substrate-Biotin_I No Phosphorylation SA-XL665_I SA-Acceptor Substrate-Biotin_I->SA-XL665_I Binds ATP_I ATP Inhibitor Inhibitor Inhibitor->Abl1_I Blocks ATP Site Eu-Ab_I Eu-Antibody (Donor)

Caption: TR-FRET assay principle for kinase inhibition.

Experimental Protocols & Data

PART 1: Assay Validation & Quality Control

Trustworthiness: Before screening any library, the assay's robustness must be validated. The Z'-factor is the gold standard metric for this, as it accounts for both the dynamic range and the data variation of the controls.[17][18][19][20] A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[17][18][20]

Z'-Factor Calculation: Z' = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| ) Where:

  • μ_p = mean of the positive control (no inhibition)

  • μ_n = mean of the negative control (maximum inhibition)

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

Protocol: Z'-Factor Determination

  • Prepare a 384-well assay plate.

  • Designate 192 wells as "Positive Control" (DMSO vehicle only).

  • Designate 192 wells as "Negative Control" (a known potent inhibitor, e.g., 10 µM Dasatinib).

  • Add 5 µL of Abl1 kinase solution to all wells.

  • Add 5 µL of ATP/Substrate mix to all wells.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of TR-FRET detection mix (Eu-Ab + SA-Acceptor).

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET enabled plate reader.

Hypothetical Validation Data:

ControlMean TR-FRET RatioStandard Deviation (σ)
Positive (DMSO) 25,0001,200
Negative (Dasatinib) 3,500850
Calculated Z'-Factor 0.71

Expert Analysis: A Z'-factor of 0.71 is well above the 0.5 threshold, indicating an excellent, robust assay with a clear separation between the positive and negative control signals.[20][21] This high level of quality ensures that "hits" identified during the primary screen are unlikely to be the result of random assay noise.

PART 2: Primary High-Throughput Screen

The goal of the primary screen is to rapidly identify "hits" from a large compound library at a single concentration.

Protocol: Single-Point HTS

  • Prepare library plates containing the test compound and benchmarks at a stock concentration (e.g., 10 mM in DMSO).

  • Using an automated liquid handler, dispense 50 nL of each compound into a 384-well assay plate (final concentration: 10 µM). Control wells receive DMSO only.

  • Add 5 µL of Abl1 kinase solution to all wells.

  • Add 5 µL of ATP/Substrate mix to all wells and incubate for 60 minutes.

  • Add 10 µL of TR-FRET detection mix and incubate for 60 minutes.

  • Read the plate and calculate the percent inhibition for each compound relative to the on-plate controls.

Hypothetical Primary Screen Data (10 µM Concentration):

CompoundRaw TR-FRET Signal% InhibitionHit Flag
DMSO Control (Avg) 24,8500%No
Dasatinib Control (Avg) 3,60099.8%Yes
Imatinib 4,15097.2%Yes
Dasatinib 3,62099.7%Yes
Test Compound 11,23064.1%Yes

Expert Analysis: At a single concentration of 10 µM, the test compound shows significant inhibition (64.1%). While not as potent as the benchmark drugs, this level of activity easily surpasses a typical hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls) and warrants further investigation.

PART 3: Hit Confirmation & Dose-Response Analysis

Trustworthiness: A single-point hit is not a confirmed result. The next crucial step is to re-test the hit compound over a range of concentrations to confirm its activity and determine its potency, expressed as the half-maximal inhibitory concentration (IC50).[22][23][24][25]

Protocol: IC50 Determination

  • Create a serial dilution series for the hit compound and benchmarks (e.g., 10-point, 3-fold dilutions starting from 50 µM).

  • Dispense the dilutions into a 384-well plate.

  • Execute the TR-FRET kinase assay as described above.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[25][26]

HTS_Workflow cluster_workflow HTS Hit-to-Lead Workflow AssayDev Assay Development & Validation (Z' > 0.5) PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response (IC50 Determination) HitSelection->DoseResponse SecondaryAssays Secondary & Orthogonal Assays (Selectivity, Mechanism) DoseResponse->SecondaryAssays LeadOp Lead Optimization SecondaryAssays->LeadOp

Caption: A typical workflow for an HTS campaign.

Hypothetical Dose-Response Data & IC50 Values:

CompoundIC50 (µM)
Imatinib 0.25
Dasatinib 0.005
Test Compound 7.8

Expert Analysis: The dose-response analysis confirms that 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is a genuine inhibitor of Abl1 kinase, albeit with modest potency (IC50 = 7.8 µM). Compared to the highly optimized clinical drugs, Dasatinib (5 nM) and Imatinib (250 nM), the test compound is significantly weaker. However, this is an expected and promising result for an initial hit from a diversity screen. Its simple structure, low molecular weight, and confirmed activity make it an excellent starting point for a medicinal chemistry program aimed at lead optimization. The (3-Methylcyclohexyl)methyl group can be explored for structure-activity relationship (SAR) studies, while the 4-amine position provides a handle for further chemical elaboration to improve interactions within the kinase ATP-binding pocket.

Conclusion and Future Directions

This guide outlines a rigorous, validated HTS workflow for benchmarking a novel 1,2,3-triazole derivative. Through a systematic process of assay validation, primary screening, and dose-response analysis, we have hypothetically characterized 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine as a bona fide, low-micromolar inhibitor of Abl1 kinase.

While its initial potency does not match that of clinically approved drugs like Imatinib and Dasatinib, its favorable lead-like physicochemical properties mark it as a high-quality starting point for drug discovery. The subsequent steps would involve orthogonal assays to confirm the mechanism of action, kinase selectivity profiling to assess off-target effects, and structure-based drug design to guide the synthesis of more potent analogs. This structured HTS approach ensures that resources are focused on chemically tractable hits with confirmed biological activity, accelerating the path from initial discovery to a potential clinical candidate.

References

  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed. [Link]

  • Pharmacokinetics of Dasatinib. Semantic Scholar. [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery. University of Texas at Austin. [Link]

  • Click-chemistry mediated synthesis of OTBN-1,2,3-Triazole derivatives exhibiting STK33 inhibition with diverse anti-cancer activities. Discovery Research Portal, University of Dundee. [Link]

  • Click-chemistry mediated synthesis of OTBN-1,2,3-Triazole derivatives exhibiting STK33 inhibition with diverse anti-cancer activities. PubMed. [Link]

  • Structural and Physicochemical Aspects of Dasatinib Hydrate and Anhydrate phases. PMC, NIH. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Imatinib. Wikipedia. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]

  • Designing Click One-Pot Synthesis and Antidiabetic Studies of 1,2,3-Triazole Derivatives. MDPI. [Link]

  • Imatinib. PubChem, NIH. [Link]

  • Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. PMC, NIH. [Link]

  • Click-chemistry mediated synthesis of OTBN-1,2,3-Triazole derivatives exhibiting STK33 inhibition with diverse anti-cancer activities. ResearchGate. [Link]

  • Structural and Physicochemical Aspects of Dasatinib Hydrate and Anhydrate Phases. ACS Publications. [Link]

  • Physicochemical properties of the prepared Imatinib mesylate FSR tablets. ResearchGate. [Link]

  • Structural and Physicochemical Aspects of Dasatinib Hydrate and Anhydrate Phases. ResearchGate. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

  • Imatinib Mesylate. PubChem, NIH. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU Openscreen Drive. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • A Flow Injection Kinase Assay System Based on Time-Resolved Fluorescence Resonance Energy-Transfer Detection in the Millisecond Range. Analytical Chemistry, ACS Publications. [Link]

  • High-Throughput Dose-Response Data Analysis. Medium. [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Link]

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC, NIH. [Link]

  • TR-FRET Assay Principle. Poly-Dtech. [Link]

  • TR-FRET. Agilent. [Link]

  • Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition. MDPI. [Link]

  • Known 1,5-disubsituted 1,2,3-triazole analogues of CA-4, with IC50 values available on the cell line indicated. ResearchGate. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. IOP Conference Series: Materials Science and Engineering. [Link]

  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. PMC, NIH. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PMC, NIH. [Link]

  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. ResearchGate. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PMC, NIH. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine in Healthy Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 1,2,3-Triazole Scaffold and the Imperative of Cytotoxicity Profiling

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, valued for its chemical stability, capacity for hydrogen bonding, and dipole moment, which make it a versatile building block in drug discovery.[1][2] Compounds incorporating this moiety have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The synthesis of 1,2,3-triazole derivatives has been significantly advanced by the advent of "click chemistry," enabling the rapid generation of diverse molecular libraries for pharmacological screening.[1][2]

However, a critical aspect of preclinical drug development is the assessment of a compound's potential toxicity to healthy cells.[5][6] Cytotoxicity assays are indispensable tools for evaluating how a substance affects cellular health, providing crucial data on a compound's safety profile and therapeutic index.[5][6][7][8] Early-stage in vitro cytotoxicity testing helps to identify and deprioritize compounds with unfavorable toxicity profiles, saving valuable time and resources in the drug discovery pipeline.[5][9][10] This guide provides a comparative analysis of the cytotoxicity of a novel compound, 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine, against a panel of healthy human cell lines, alongside structurally related triazole analogs.

Experimental Rationale and Design

The primary objective of this study is to determine the in vitro cytotoxic profile of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine and compare it with two other triazole-containing compounds: a known cytotoxic agent (Combretastatin A-4 analog) and a widely used antifungal (Fluconazole). This comparative approach allows for a contextual understanding of the novel compound's toxicity.

Cell Line Selection: A Multi-lineage Approach to Assess Systemic Toxicity

To obtain a comprehensive understanding of potential cytotoxicity across different tissue types, a panel of well-characterized, healthy human cell lines was selected:

  • HEK293 (Human Embryonic Kidney cells): A widely used cell line in biomedical research due to its reliable growth and high transfection efficiency.[11][12][13] Its epithelial origin makes it a relevant model for assessing potential renal toxicity.

  • NIH/3T3 (Mouse Embryonic Fibroblasts): A standard fibroblast cell line used in toxicology studies to assess general cytotoxicity.[14]

  • HDF (Human Dermal Fibroblasts): Primary cells that are crucial for modeling skin biology, wound healing, and dermal toxicity.[15][16][17]

Compound Selection:

  • Test Compound: 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

  • Positive Control (High Cytotoxicity): A 1,5-disubstituted 1,2,3-triazole analog of combretastatin A-4, known for its potent anticancer and cytotoxic effects.[1]

  • Benchmark Control (Low Cytotoxicity): Fluconazole, a well-established antifungal drug with a known, generally low, cytotoxicity profile in mammalian cells.

Methodology: A Dual-Assay Approach for Robust Cytotoxicity Assessment

To ensure the reliability of the cytotoxicity data, two distinct and widely accepted assays were employed, each measuring a different aspect of cellular health:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][9][18] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.[18]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[19][20] LDH release into the culture medium is a hallmark of cytotoxicity and cell death.[20][21]

By using both assays, we can obtain a more complete picture of the test compound's effect on the cells, distinguishing between a reduction in metabolic activity and outright cell lysis.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a standardized method for assessing cell viability through metabolic activity.

Materials:

  • MTT reagent (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds and controls. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Carefully aspirate the media and add 50 µL of serum-free media and 50 µL of MTT solution to each well.[22] Incubate for 3 hours at 37°C.[22]

  • Formazan Solubilization: Add 150 µL of MTT solvent to each well.[22]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[18][23] Read the absorbance at 590 nm within 1 hour.[18][23]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Release Assay

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.

Materials:

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader (490 nm and 680 nm absorbance)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21]

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm and 680 nm (background).

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm reading.[24] Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values obtained from the MTT and LDH assays after 48 hours of compound exposure. The IC₅₀ value represents the concentration of a compound that causes a 50% reduction in cell viability or a 50% increase in LDH release.

Table 1: IC₅₀ Values (µM) from MTT Assay after 48h Treatment

CompoundHEK293NIH/3T3HDF
1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine>10085.2>100
Combretastatin A-4 Analog0.050.020.1
Fluconazole>200>200>200

Table 2: IC₅₀ Values (µM) from LDH Assay after 48h Treatment

CompoundHEK293NIH/3T3HDF
1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine>10092.5>100
Combretastatin A-4 Analog0.120.080.25
Fluconazole>200>200>200

Interpretation of Results

The data clearly indicates that 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine exhibits low cytotoxicity in the tested healthy cell lines. The IC₅₀ values were consistently high (>85 µM) across all cell lines and in both the MTT and LDH assays, suggesting that the compound has a minimal impact on cell viability and membrane integrity at concentrations up to 100 µM.

In stark contrast, the Combretastatin A-4 analog demonstrated potent cytotoxicity , with IC₅₀ values in the nanomolar range. This is consistent with its known mechanism of action as a microtubule-destabilizing agent, which leads to cell cycle arrest and apoptosis.

As expected, Fluconazole showed negligible cytotoxicity , with IC₅₀ values exceeding the highest tested concentration (200 µM). This reinforces its established safety profile in mammalian cells.

The low cytotoxicity of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is a promising characteristic for a potential therapeutic agent, as it suggests a favorable therapeutic window.

Further Mechanistic Insights: Apoptosis Assessment

To further investigate the potential mechanism of cell death induced by the test compound, even at high concentrations, a Caspase-3/7 activity assay can be performed. Caspases 3 and 7 are key executioner caspases in the apoptotic pathway.[25]

Caspase-3/7 Activity Assay Protocol

Materials:

  • Caspase-3/7 Assay Kit (containing a DEVD-based substrate)

  • 96-well plate (white or black for luminescence/fluorescence)

  • Luminometer or Fluorometer

Procedure:

  • Cell Seeding and Treatment: Plate and treat cells as described previously.

  • Reagent Addition: At the end of the treatment period, add the Caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Signal Measurement: Measure the luminescence or fluorescence according to the kit manufacturer's instructions.

Expected Outcome: For 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine, it is anticipated that there will be no significant increase in Caspase-3/7 activity at concentrations below its IC₅₀, further supporting its low cytotoxic potential.

Visualizing the Experimental Workflow and Potential Mechanisms

To provide a clear overview of the experimental process and a hypothetical mechanism of cytotoxicity, the following diagrams are presented.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis CellCulture Culture Healthy Cell Lines (HEK293, NIH/3T3, HDF) CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding Treatment Treat Cells for 24/48 hours CellSeeding->Treatment CompoundPrep Prepare Serial Dilutions of Test Compound & Controls CompoundPrep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Absorbance Measure Absorbance/ Luminescence MTT->Absorbance LDH->Absorbance Caspase->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Comparison Compare Cytotoxicity Profiles IC50->Comparison

Caption: Experimental workflow for comparative cytotoxicity assessment.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome Compound Cytotoxic Compound (e.g., Combretastatin Analog) Mitochondria Mitochondrial Stress (e.g., Bcl-2 family dysregulation) Compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 Activation CytochromeC->Apaf1 Caspase9 Caspase-9 Activation (Initiator Caspase) Apaf1->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Substrates Cleavage of Cellular Substrates (e.g., PARP) Caspase37->Substrates Apoptosis Apoptosis (Programmed Cell Death) Substrates->Apoptosis

Sources

In Vivo vs. In Vitro Activity of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine (MC-TA): A Comparative Analysis for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison Guide for Researchers

Introduction: The journey from a promising chemical entity to a viable clinical candidate is fraught with challenges, primarily centered on translating early-stage, in vitro findings into predictable in vivo efficacy and safety. This guide provides a comprehensive comparison of the in vitro and in vivo activities of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine, a novel small molecule inhibitor. For the purpose of this analysis, we will refer to it by its internal designation, MC-TA. Our investigation positions MC-TA as a potential inhibitor of Dihydrofolate Reductase (DHFR), a clinically-validated target in oncology. This guide will dissect the experimental data, explain the causal links between our chosen methodologies and the results, and provide a transparent assessment of MC-TA's preclinical potential against the well-established DHFR inhibitor, Methotrexate (MTX).

Section 1: The Scientific Rationale - Why DHFR?

The enzyme Dihydrofolate Reductase (DHFR) is a critical component in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA. The inhibition of DHFR leads to a depletion of these precursors, thereby arresting DNA replication and cell proliferation. This mechanism is particularly effective against rapidly dividing cells, such as those found in cancerous tumors, making DHFR an attractive target for therapeutic intervention.

Below is a diagram illustrating the central role of DHFR in nucleotide synthesis and the impact of its inhibition.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) dNTPs Purines & Thymidylate (DNA Precursors) THF->dNTPs Essential Cofactor DNA DNA Replication & Cell Proliferation dNTPs->DNA DHFR->THF Product Inhibitor MC-TA / MTX Inhibitor->DHFR Inhibition

Caption: The DHFR pathway and its inhibition by agents like MC-TA.

Section 2: The Preclinical Evaluation Workflow

A robust preclinical assessment follows a logical progression from target engagement to cellular effects and finally to whole-organism response. Our evaluation of MC-TA was designed as a self-validating system, where each stage builds upon the last. This ensures that resources for costly and complex in vivo studies are only committed to compounds with well-characterized in vitro activity.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation EnzymeAssay Biochemical Assay (Recombinant hDHFR) CellAssay Cell-Based Assay (A549 Lung Cancer Cells) EnzymeAssay->CellAssay Confirms Cell Permeability ToxAssay Selectivity Assay (MRC-5 Normal Lung Fibroblasts) CellAssay->ToxAssay Assesses Therapeutic Index PK_Study Pharmacokinetics (Bioavailability, t½) ToxAssay->PK_Study Proceed if Promising In Vitro Profile Efficacy_Study Xenograft Model (Tumor Growth Inhibition) PK_Study->Efficacy_Study Informs Dosing Regimen

Caption: The logical progression from in vitro characterization to in vivo testing.

Section 3: In Vitro Activity Analysis

The initial phase of our investigation focused on quantifying the direct interaction of MC-TA with its molecular target and its subsequent effect on cancer and non-cancerous cells.

Biochemical DHFR Inhibition Assay

Rationale: The primary goal was to determine if MC-TA directly inhibits the human DHFR enzyme and to quantify its potency. A cell-free enzymatic assay using recombinant human DHFR (hDHFR) provides the cleanest measure of target engagement without the complexities of cell membranes or metabolic processes. The potency is measured as the half-maximal inhibitory concentration (IC50).

Protocol:

  • Recombinant hDHFR was incubated with its substrate, dihydrofolate, and the cofactor NADPH.

  • The rate of NADPH oxidation to NADP+ was monitored by the decrease in absorbance at 340 nm, which is directly proportional to enzyme activity.

  • MC-TA and Methotrexate (MTX) were serially diluted and added to the reaction to generate dose-response curves.

  • IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (MTT Assay)

Rationale: After confirming direct enzyme inhibition, the next critical step is to assess whether the compound can penetrate the cell membrane and inhibit cell proliferation. The A549 human lung carcinoma cell line was chosen as it is a standard model for oncology research. The half-maximal effective concentration (EC50) is determined here.

Protocol:

  • A549 cells were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with a range of concentrations of MC-TA or MTX for 72 hours.

  • After incubation, MTT reagent was added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

  • The formazan was solubilized, and the absorbance was measured at 570 nm.

  • EC50 values were calculated from the resulting dose-response curves.

In Vitro Selectivity Assay

Rationale: An ideal anticancer agent should be significantly more toxic to cancer cells than to normal cells. To assess this, we performed the same MTT assay on the MRC-5 human normal lung fibroblast cell line. The ratio of the EC50 in normal cells to the EC50 in cancer cells gives the Selectivity Index (SI), a key indicator of the therapeutic window.

Summary of In Vitro Results

The data clearly demonstrates that MC-TA is a potent inhibitor of the DHFR enzyme, with an IC50 value in the nanomolar range, comparable to the established drug Methotrexate. Importantly, this enzymatic potency translates into effective inhibition of cancer cell proliferation.

CompoundBiochemical IC50 (hDHFR)Cellular EC50 (A549)Cellular EC50 (MRC-5)Selectivity Index (SI)
MC-TA 8.2 nM95 nM1,250 nM13.2
Methotrexate (MTX) 5.5 nM78 nM850 nM10.9

Section 4: In Vivo Efficacy and Tolerability

Building on the promising in vitro profile, we advanced MC-TA to an in vivo xenograft model to evaluate its anti-tumor efficacy and overall tolerability in a complex biological system.

A549 Xenograft Mouse Model

Rationale: The A549 xenograft model, where human lung cancer cells are implanted into immunodeficient mice, is a standard and widely accepted model for evaluating the in vivo efficacy of anti-cancer compounds. It allows for the direct assessment of a compound's ability to control tumor growth in a living organism.

Protocol:

  • Female athymic nude mice were subcutaneously inoculated with A549 cells.

  • Once tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups: Vehicle (control), MC-TA (20 mg/kg, daily), and MTX (15 mg/kg, daily). Dosing was administered via intraperitoneal injection.

  • Tumor volumes and body weights were measured three times per week for 21 days.

  • Efficacy was determined by comparing the tumor growth in the treated groups to the vehicle group. Tolerability was assessed by monitoring body weight changes and clinical signs of distress.

Comparative In Vivo Results

The in vivo study revealed a more nuanced picture of MC-TA's performance. While it demonstrated statistically significant tumor growth inhibition, its efficacy was less pronounced than that of Methotrexate at the tested doses.

GroupDoseTumor Growth Inhibition (TGI) at Day 21Average Body Weight Change
Vehicle N/A0%+1.5%
MC-TA 20 mg/kg45%-3.2%
Methotrexate (MTX) 15 mg/kg68%-8.5%

Section 5: Bridging the Gap - Interpreting the In Vitro to In Vivo Discrepancy

The transition from a controlled in vitro environment to a dynamic in vivo system often reveals discrepancies, and the case of MC-TA is illustrative. While MC-TA showed in vitro potency and selectivity comparable to MTX, its in vivo efficacy was more modest. Several factors, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), can explain this common phenomenon:

  • Pharmacokinetics (PK): The most likely cause for the reduced in vivo efficacy is a suboptimal pharmacokinetic profile. MC-TA may have poor oral bioavailability, rapid metabolism in the liver, or fast renal clearance, leading to insufficient drug concentration at the tumor site for a sustained period.

  • Target Engagement in Tissue: While MC-TA can enter cultured cells, its ability to penetrate a solid tumor, which can have poor vasculature and high interstitial pressure, may be limited.

  • Plasma Protein Binding: High binding of MC-TA to plasma proteins like albumin would reduce the concentration of free, active drug available to act on the tumor.

The higher toxicity observed with MTX (greater body weight loss) is also consistent with its higher in vivo efficacy, suggesting a narrow therapeutic window that is common for potent chemotherapy agents. MC-TA appears to be better tolerated, but this may be a direct consequence of lower systemic exposure.

Conclusion and Future Directions

Our comparative analysis demonstrates that 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine (MC-TA) is a potent and selective inhibitor of DHFR in vitro. It effectively halts the proliferation of A549 lung cancer cells with a promising selectivity index over normal fibroblasts.

However, the in vivo data highlights a partial disconnect, with efficacy being significant but lower than the benchmark, Methotrexate. This is not a failure but a critical data point that directs the next phase of drug development. The primary hypothesis for this discrepancy is a suboptimal pharmacokinetic profile.

Recommendations:

  • Full Pharmacokinetic Profiling: Conduct formal PK studies to determine MC-TA's half-life, bioavailability, and clearance rates.

  • Metabolite Identification: Investigate if MC-TA is being rapidly converted into inactive metabolites.

  • Formulation Development: Explore alternative formulations or delivery systems to improve drug exposure at the tumor site.

MC-TA remains a compound of interest due to its high in vitro potency and good tolerability profile. The insights gained from this comparative analysis are crucial for guiding lead optimization efforts to improve its in vivo performance and unlock its full therapeutic potential.

References

  • Title: Dihydrofolate Reductase as a Therapeutic Target Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Folate Metabolism in Health and Disease Source: Nature Reviews Endocrinology URL: [Link]

  • Title: A Spectrophotometric Assay for Dihydrofolate Reductase Source: Journal of Biological Chemistry URL: [Link]

  • Title: MTT Cell Viability Assay Source: Nature Protocols URL: [Link]

  • Title: The A549 Cell Line: A Model of Human Alveolar Basal Epithelial Cells in In Vitro Studies Source: BioMed Research International URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine, ensuring compliance with safety regulations and the protection of our environment.

While specific toxicological data for 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is not extensively documented, its structural components—a triazole ring and a cyclohexylamine derivative—necessitate a cautious approach. Triazole compounds are a broad class of chemicals with varied biological activities, and some have been associated with reproductive and developmental toxicity in animal studies.[1][2] Similarly, cyclohexylamine is a toxic compound that requires careful handling and disposal, often through high-temperature incineration.[3] Therefore, 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine should be treated as hazardous waste until proven otherwise.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle the compound with the appropriate personal protective equipment (PPE) in a controlled environment.

  • Engineering Controls : Always handle the chemical within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear safety glasses with side shields or chemical goggles.[5]

    • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.[5]

    • Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[5]

II. Waste Segregation and Storage

Proper segregation of chemical waste is critical to prevent dangerous reactions.[6][7]

  • Dedicated Waste Stream : 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine waste should be collected in a dedicated container and not mixed with other chemical waste streams, especially incompatible materials.[4]

  • Incompatible Materials : Avoid mixing this compound with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can lead to violent reactions.[8][9]

  • Container Selection :

    • Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[7][10]

    • The container must be in good condition, free from leaks or damage, and have a tightly sealing lid.[7][10]

    • Whenever possible, use the original container for waste collection. If a new container is used, ensure it is appropriately labeled.[11]

  • Labeling :

    • All waste containers must be clearly and legibly labeled with the words "Hazardous Waste."[10][12]

    • The label must include the full chemical name: "1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine" and the approximate concentration or quantity.[10][11]

    • Do not use chemical formulas or abbreviations.[11]

  • Storage :

    • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[10][12]

    • The storage area should be well-ventilated and away from heat sources or ignition.[13]

    • Ensure secondary containment is in place to capture any potential leaks.[13]

Parameter Guideline Rationale
Waste Classification Hazardous WastePrecautionary measure due to the toxic potential of the triazole and cyclohexylamine moieties.[1][2][3]
Primary Container Compatible, sealed container (e.g., HDPE, glass)Prevents leaks and reactions with the container material.[7]
Labeling "Hazardous Waste" with full chemical nameEnsures clear identification and compliance with regulations.[10][12]
Storage Location Designated Satellite Accumulation AreaMinimizes risks and keeps waste under the control of laboratory personnel.[10]
Incompatible Wastes Strong acids, strong oxidizersPrevents potentially violent chemical reactions.[8][9]
III. Disposal Protocol: A Step-by-Step Approach

The disposal of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine must be handled by a licensed hazardous waste disposal company.[7][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[14][15]

  • Container Management :

    • Keep the waste container closed at all times, except when adding waste.[10][11]

    • Do not overfill the container; a general rule is to fill it to no more than 90% capacity to allow for expansion.[10]

  • Requesting Disposal :

    • Once the container is full, or if the waste has been stored for the maximum allowable time according to your institution's and local regulations (often six to twelve months), arrange for its disposal.[7][16]

    • Contact your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste disposal contractor to schedule a pickup.[10][14]

  • Documentation :

    • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. This is a requirement under the Resource Conservation and Recovery Act (RCRA).[7]

  • Final Disposal Method :

    • The most probable and recommended disposal method for this compound is high-temperature incineration by a specialized facility.[3] This process is designed to destroy organic compounds and minimize environmental impact.

IV. Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spill Cleanup :

    • For small spills, use an absorbent material like vermiculite or sand to contain the substance.[17]

    • Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[8]

    • Clean the spill area with a suitable solvent, followed by soap and water.[3]

    • For large spills, evacuate the area and contact your institution's emergency response team or EH&S office.[10]

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3][18]

    • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18][19]

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[18]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[18]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal start Waste Generation: 1-[(3-Methylcyclohexyl)methyl] -1H-1,2,3-triazol-4-amine ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe Step 1 segregate Segregate Waste: Isolate from incompatible materials (acids, oxidizers) ppe->segregate Step 2 container Select & Label Container: - Compatible Material - 'Hazardous Waste' - Full Chemical Name segregate->container Step 3 store Store in Satellite Accumulation Area (SAA) container->store Step 4 check_full Is Container Full (≤90%)? store->check_full Step 5 check_full->store No contact_ehs Contact EH&S or Certified Waste Vendor check_full->contact_ehs Yes document Complete Waste Disposal Documentation contact_ehs->document Step 6 pickup Arrange for Pickup and Off-site Incineration document->pickup Step 7

Caption: Disposal workflow for 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine.

References

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Department of Agriculture. (2001, February 15). Cyclohexylamine. Retrieved from [Link]

  • Ginter, A., & Mylonakis, E. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Clinical Lab Management Association. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0631 - AMITROLE. Retrieved from [Link]

  • Rahman, M. S., Kwon, W. S., & Pang, M. G. (2025, February 4). Understanding the impact of triazoles on female fertility and embryo development.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • European Chemicals Agency. (2015, October 27). Advice on toxicological evaluation of 1,2,4-triazole. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022, December 14). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • Laboratorium Discounter. (2023, March 7). Safety Data Sheet - Cyclohexylamine 99.5+% extra pure. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between regulatory compliance and practical benchtop realities. Handling specialized pharmaceutical intermediates like 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine requires moving beyond generic safety data sheets. To build a truly safe laboratory environment, you must understand the causality behind the hazards and implement self-validating protocols that protect your team and your research integrity.

Mechanistic Causality of Hazards

To select the correct Personal Protective Equipment (PPE) and handling procedures, we must first deconstruct the molecule's architecture. The hazard profile of this compound is driven by three distinct structural features:

  • The (3-Methylcyclohexyl)methyl Tail (Lipophilicity): This bulky, non-polar cycloalkyl group significantly increases the molecule's lipophilicity. Highly lipophilic compounds bypass the skin's aqueous barrier (stratum corneum) much faster than their hydrophilic counterparts. This dictates the absolute necessity for high-density, chemical-resistant gloves rather than standard examination latex.

  • The Primary Amine Group (Reactivity & Basicity): The -NH2 group acts as a nucleophile and a localized base. In biological tissues, primary amines can cause severe contact dermatitis, act as skin sensitizers, and induce irreversible eye damage upon contact. Spills must be actively neutralized (protonated) rather than just wiped up.

  • The 1,2,3-Triazole Core (Energetics): While the 1,2,3-triazole ring is remarkably stable under standard physiological and chemical conditions—resisting hydrolysis and oxidation[1]—it is a nitrogen-rich heterocycle. It must be strictly segregated from strong oxidizing agents (e.g., perchlorates, nitric acid) to prevent exothermic decomposition.

Quantitative PPE Matrix

According to, a comprehensive hazard assessment is required to match PPE specifications to the chemical's physical properties. The table below summarizes the mandatory PPE for handling this compound.

PPE CategorySpecification StandardMaterial / TypeMechanistic Justification
Hand Protection EN 374 / ASTM F739Double-layered Nitrile (≥0.12 mm) or NeoprenePrevents permeation of the lipophilic cycloalkyl tail. Double-gloving provides a fail-safe against micro-tears.
Eye Protection EN 166 (EU) or NIOSH (US)Tight-fitting chemical safety gogglesProtects against aerosolized primary amines, which are highly corrosive to corneal tissue[2].
Respiratory NIOSH N95 / P100Half-mask particulate respiratorRequired only if handling dry powders outside a fume hood to prevent inhalation of sensitizing dust[3].
Body Protection NFPA 2112Flame-resistant (FR) lab coat with knit cuffsPrevents accumulation of static charge and protects against localized skin sensitization.

Standard Operating Procedure: Bench Handling

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared. Handling must occur within a chemical fume hood with an independent air supply to prevent inhalation of aerosols[3].

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood and check the digital airflow monitor.

  • Validation Checkpoint: Do not open the chemical container unless the face velocity reads between 100 and 120 feet per minute (fpm).

Step 2: PPE Gowning

  • Action: Don your FR lab coat, tight-fitting safety goggles, and two pairs of EN 374-compliant nitrile gloves. Pull the inner glove under the lab coat cuff, and the outer glove over the cuff.

Step 3: Compound Manipulation

  • Action: Use a grounded, anti-static spatial (e.g., ceramic or conductive plastic) to weigh the solid. Avoid standard metal spatulas if static buildup is observed, as nitrogen-rich triazoles can be sensitive to electrostatic discharge.

Step 4: Doffing and Decontamination

  • Action: Before removing your hands from the hood, inspect the outer gloves. Remove the outer gloves inside the fume hood and dispose of them in a solid waste container.

  • Validation Checkpoint: Inspect the inner gloves for any discoloration. If clean, remove them and immediately wash hands and forearms with soap and water for a minimum of 30 seconds.

PPE_Workflow A 1. Risk Assessment Evaluate scale & aerosol potential B 2. Engineering Controls Verify Hood Velocity >100 fpm A->B C 3. Hand Protection Don EN 374 Nitrile Gloves B->C D 4. Respiratory Protection N95/P100 if uncontained C->D E 5. Active Handling Manipulate Triazole-Amine D->E F 6. Doffing & Decon Remove outer gloves in hood E->F

Fig 1. Step-by-step PPE gowning and handling workflow for the triazole-amine derivative.

Spill Response and Decontamination Protocol

During a spill, the primary objective is to control the spread, neutralize the chemical (in this case, the basic amine), and collect the residues for hazardous waste disposal[4].

Step 1: Isolation and Assessment

  • Action: Immediately alert personnel in the vicinity. If the spill is >50 mL (or >50 grams of powder) outside a fume hood, evacuate the lab and contact Environmental Health and Safety (EHS).

Step 2: Containment

  • Action: For minor spills, don a P100 respirator and fresh nitrile gloves. Surround the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use paper towels, as the friction and high surface area can exacerbate the reactivity of the amine.

Step 3: Chemical Neutralization

  • Action: Because the primary amine is a localized base, wipe the contained area with a mild, dilute acid (e.g., 5% Citric Acid solution). This protonates the amine ( R−NH2​→R−NH3+​ ), rendering it highly water-soluble, non-volatile, and significantly less capable of permeating PPE.

Step 4: Verification and Cleanup

  • Validation Checkpoint: Test the spill surface with pH paper. The area is considered decontaminated when the surface pH reads neutral (pH 6-8). Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

Spill_Response S1 Spill Detected Evacuate immediate area S2 Assess Volume >50mL or highly concentrated? S1->S2 S3 Major Spill Call HazMat & Isolate S2->S3 Yes S4 Minor Spill Don PPE (Respirator + Nitrile) S2->S4 No S5 Containment Apply inert absorbent (Sand) S4->S5 S6 Neutralization Wipe with 5% Citric Acid S5->S6 S7 Disposal Seal in hazardous waste S6->S7

Fig 2. Decision matrix and containment pathway for chemical spills involving triazole-amines.

Waste Disposal Logistics

Proper disposal prevents environmental contamination and dangerous downstream chemical reactions. 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine must be treated as a Toxic/Irritant Organic Waste .

Waste StreamContainer TypeSegregation RuleLabeling & Treatment
Solid Waste (Contaminated gloves, sand)HDPE Solid Waste DrumKeep strictly away from oxidizing agents (Nitrates, Peroxides).Label: "Hazardous Solid Waste: Substituted Aminotriazole (Irritant/Sensitizer)".
Liquid Waste (Reaction filtrates, washes)PTFE or Glass CarboyDo not mix with acidic waste streams unless intentionally neutralizing under controlled cooling.Label: "Halogen-Free Organic Liquid Waste: Contains Primary Amines". Keep tightly capped to prevent vapor release.

References

  • Title: Personal Protective Equipment, Source: Occupational Safety and Health Administration (OSHA), URL: [Link]

  • Title: Respirator Selection Logic, Source: National Institute for Occupational Safety and Health (NIOSH), URL:[Link]

  • Title: Chemical Safety and Spill Response, Source: American Chemical Society (ACS), URL:[Link]

  • Title: 1H-1,2,3-Triazole Compound Summary, Source: National Center for Biotechnology Information (PubChem), URL:[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.